Chlordecone
Beschreibung
Eigenschaften
IUPAC Name |
1,2,3,4,6,7,8,9,10,10-decachloropentacyclo[5.3.0.02,6.03,9.04,8]decan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10Cl10O/c11-2-1(21)3(12)6(15)4(2,13)8(17)5(2,14)7(3,16)9(6,18)10(8,19)20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHGDZSESBACKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)C2(C3(C4(C1(C5(C2(C3(C(C45Cl)(Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10Cl10O | |
| Record name | KEPONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3721 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHLORDECONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1432 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1020770 | |
| Record name | Kepone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Kepone is an odorless colorless crystalline solid. (USCG, 1999), Tan to white, crystalline, odorless solid. [insecticide]; [NIOSH], Solid, WHITE CRYSTALS., Tan to white, crystalline, odorless solid. [insecticide] | |
| Record name | KEPONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3721 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chlordecone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/238 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Chlordecone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0059603 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | CHLORDECONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1432 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Kepone | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0365.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
Sublimes with decomposition at 662.0 °F (USCG, 1999), Sublimes | |
| Record name | KEPONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3721 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Kepone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1558 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Kepone | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0365.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
>100.00 °C (>212.00 °F) | |
| Record name | Kepone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1558 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992), Solubility in water: 4000 mg/L at 100 °C, 0.470 lb/100 lb water at 212 °F, In water, 2.70 mg/L at 25 °C, Soluble in strongly alkaline aqueous solution; readily soluble in acetone, less soluble in benzene & light petroleum, Slightly soluble in hydrocarbon solvents. Soluble in alcohols, ketones, acetic acid., For more Solubility (Complete) data for Kepone (6 total), please visit the HSDB record page., Solubility in water at 20 °C: poor, (212 °F): 0.5% | |
| Record name | KEPONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3721 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Kepone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1558 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHLORDECONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1432 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Kepone | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0365.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.64 g/cu cm at 25 °C | |
| Record name | Kepone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1558 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
16.94 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 16.94 (Air = 1) | |
| Record name | KEPONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3721 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Kepone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1558 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
less than 0.0000003 mmHg at 77 °F (NTP, 1992), 0.0000003 [mmHg], 2.25X10-7 mm Hg at 25 °C, (77 °F): 3 x 10-7 mmHg | |
| Record name | KEPONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3721 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chlordecone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/238 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Kepone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1558 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Kepone | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0365.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Crystals, Tan to white, crystalline solid | |
CAS No. |
143-50-0 | |
| Record name | KEPONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3721 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chlordecone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlordecone [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kepone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlordecone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.093 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORDECONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RG5XJ88UDF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Kepone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1558 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHLORDECONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1432 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 1,3,4-Metheno-2H-cyclobuta(cd)pentalen-2-one, 1,1a,3,3a,4,5,5,5a,5b,6-decachloroctahydro- | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/PC82D818.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
662 °F (decomposes) (NTP, 1992), 350 °C (decomp), 662 °F (Sublimes) | |
| Record name | KEPONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3721 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Kepone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1558 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Kepone | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0365.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Foundational & Exploratory
An In-depth Technical Guide to the Historical Synthesis of Kepone (Chlordecone)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the historical synthesis of the organochlorine pesticide Kepone, known chemically as chlordecone. The document details the core chemical reactions, experimental protocols derived from original patent literature, and quantitative data regarding the technical-grade product. Additionally, it visualizes the synthesis workflow and relevant biological pathways to offer a multifaceted understanding for a scientific audience.
Introduction
Kepone (this compound) is a synthetic chlorinated polycyclic ketone first patented in 1952 by Allied Chemical.[1] Its chemical formula is C₁₀Cl₁₀O, and its IUPAC name is decachloropentacyclo[5.3.0.02,6.03,9.04,8]decan-5-one. It was primarily used as an insecticide to control a variety of pests on agricultural crops and in ant and cockroach traps.[2][3] Due to its high persistence in the environment, bioaccumulation, and significant toxicity to humans and wildlife, its production and use have been banned globally under the Stockholm Convention on Persistent Organic Pollutants.[4] The historical manufacturing process, particularly at a plant in Hopewell, Virginia, led to severe environmental contamination and serious health issues among workers, making it a significant case study in industrial toxicology and environmental law.[2]
Core Synthesis Reaction
The synthesis of Kepone is a two-step process starting from hexachlorocyclopentadiene (B6142220) (C₅Cl₆). The core of the synthesis involves the dimerization of two molecules of hexachlorocyclopentadiene, which is a Diels-Alder type reaction, followed by hydrolysis of the resulting intermediate to form the final ketone product.[4]
The overall reaction can be summarized as follows:
2 C₅Cl₆ + SO₃ → C₁₀Cl₁₀O + SO₂ + other byproducts
The reaction is conducted in the presence of sulfur trioxide (SO₃), which acts as a catalyst and a condensing agent.
Experimental Protocols
The following experimental protocols are adapted from the original patent filed by Everett E. Gilbert and Salvatore L. Giolito on behalf of Allied Chemical & Dye Corporation (U.S. Patent 2,616,825), granted on November 4, 1952.
Example 1: Synthesis in the Presence of an Inert Solvent
Materials:
-
Hexachlorocyclopentadiene: 273 parts by weight
-
Sulfur trioxide (as 20% oleum): 80 parts by weight
-
Carbon tetrachloride (solvent): 250 parts by weight
-
5% Sodium carbonate solution
-
Water
Procedure:
-
A solution of 273 parts of hexachlorocyclopentadiene in 250 parts of carbon tetrachloride is prepared in a reaction vessel equipped with a stirrer and a reflux condenser.
-
The solution is heated to a temperature of 60-65°C.
-
80 parts of sulfur trioxide are gradually added to the heated solution over a period of 1 hour while maintaining the temperature at 60-65°C.
-
After the addition of sulfur trioxide is complete, the reaction mixture is held at 60-65°C for an additional 2 hours.
-
The reaction mixture is then cooled to room temperature, and 500 parts of water are added to hydrolyze the intermediate product.
-
The mixture is stirred vigorously, and the carbon tetrachloride layer is separated.
-
The carbon tetrachloride layer is washed with a 5% sodium carbonate solution to neutralize any remaining acidic components, followed by a final wash with water.
-
The carbon tetrachloride is then distilled off, leaving behind the crude Kepone product.
-
The crude product is a tan to white crystalline solid.
Example 2: Synthesis without a Solvent
Materials:
-
Hexachlorocyclopentadiene: 546 parts by weight
-
Sulfur trioxide (as 20% oleum): 160 parts by weight
-
Water
Procedure:
-
546 parts of hexachlorocyclopentadiene are charged into a reaction vessel.
-
The material is heated to a temperature of 70-80°C.
-
160 parts of sulfur trioxide are slowly added to the heated hexachlorocyclopentadiene over 1.5 hours, ensuring the temperature does not exceed 80°C.
-
The reaction mixture is maintained at 70-80°C for an additional 3 hours after the sulfur trioxide addition is complete.
-
The reaction mixture is cooled, and a large volume of water is added to precipitate the crude product.
-
The solid product is filtered, washed with water until the washings are neutral, and then dried.
-
The resulting product is a crystalline solid with a melting point of approximately 350°C (with decomposition).
Data Presentation
The composition of technical grade Kepone produced commercially could vary. The following table summarizes the reported composition.
| Component | Percentage by Weight (Range 1) | Percentage by Weight (Typical)[3] |
| This compound | 88.6% - 99.4% | 94.5% |
| Water | 3.5% - 6.0% | 5.09% |
| Hexachlorocyclopentadiene | 0.1% | 0.10% |
| Methanol Insolubles | - | 0.30% |
| Sulfate | - | 0.01% |
Visualizations
Logical and Experimental Workflows
The following diagrams illustrate the synthesis workflow and two relevant biological pathways associated with this compound.
References
- 1. US10144532B2 - Craft using an inertial mass reduction device - Google Patents [patents.google.com]
- 2. US5318557A - Medication administering device - Google Patents [patents.google.com]
- 3. US4283255A - Mass transfer process - Google Patents [patents.google.com]
- 4. US5756349A - Production of erythropoietin - Google Patents [patents.google.com]
Early Toxicological Studies of Chlordecone: An In-depth Technical Guide
Introduction
Chlordecone, a synthetic chlorinated hydrocarbon, was first introduced as an insecticide in the 1950s. Its persistence in the environment and potential for bioaccumulation raised early concerns regarding its toxicological profile. This technical guide provides a comprehensive overview of the foundational toxicological studies of this compound conducted prior to 1980. The document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the early scientific understanding of this compound's effects. This guide synthesizes key findings on acute, subchronic, and chronic toxicity, as well as its reproductive and carcinogenic potential, with a focus on the experimental methodologies and quantitative data from these pioneering studies.
Acute Toxicity
Early investigations into the acute toxicity of this compound established its potent effects across various animal species. The primary measure of acute toxicity, the median lethal dose (LD50), was determined through single-dose administration studies.
Quantitative Data: Acute Toxicity
| Species | Strain | Route of Administration | Vehicle | LD50 (mg/kg) | Reference |
| Rat (Male) | Sherman | Oral | Corn Oil | 132 | Larson et al., 1979[1] |
| Rat (Female) | Sherman | Oral | Corn Oil | 126 | Larson et al., 1979[1] |
| Rabbit (Male) | Not Specified | Oral | Not Specified | 71 | Larson et al., 1979[1] |
| Dog | Not Specified | Oral | Not Specified | 250 | Stockholm Convention[2] |
| Mouse | Not Specified | Oral | Not Specified | 95-125 | Huber, 1965 |
Experimental Protocols: Acute Toxicity Studies
The methodologies employed in these early studies, while varying slightly, generally followed a consistent protocol to determine the LD50.
DOT Script for Acute Toxicity Experimental Workflow
References
Chlordecone: A Technical Guide to its Discovery, Patent History, and Mechanism
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the organochlorine insecticide Chlordecone, from its initial synthesis and patenting to its toxicological profile and mechanisms of action.
Discovery and Initial Synthesis
This compound, a synthetic chlorinated organic compound, was first synthesized in 1951 and subsequently patented in 1952 by Allied Chemical Corporation.[1][2][3] It was introduced commercially in the United States in 1958 under the trade names Kepone® and GC-1189.[1][4] The compound was developed for its efficacy as an agricultural insecticide, miticide, and fungicide, particularly against leaf-eating insects, ants, and cockroaches.[1][3][5]
The synthesis of this compound is a multi-step process. It can be produced by the dimerization of hexachlorocyclopentadiene (B6142220), which is then hydrolyzed to a ketone.[6] Another described method involves the radical-induced coupling of hexachlorocyclopentadiene with tetrachloroethylene (B127269) in the presence of a Lewis acid catalyst, such as aluminum chloride, under anhydrous conditions and elevated temperatures to achieve chlorination and the formation of its characteristic cage-like structure.[5]
Experimental Protocol: General Synthesis of this compound
-
Reactants: Hexachlorocyclopentadiene, sulfur trioxide (or other condensing agents/catalysts).
-
Procedure (Illustrative):
-
Hexachlorocyclopentadiene is subjected to a dimerization reaction, often facilitated by an acidic condensing agent.
-
The resulting intermediate is hydrolyzed to form the ketone group, yielding the final bis-homocubane structure of this compound (decachlorooctahydro-1,3,4-metheno-2H-cyclobuta[cd]pentalen-2-one).[6]
-
The crude product is then purified, typically via recrystallization, to yield a tan to white crystalline solid.[6]
-
Patent History
The foundational patents for this compound were granted to Allied Chemical & Dye Corporation in 1952, securing the intellectual property for its composition, synthesis, and application.[7]
| Patent Number | Filing/Grant Date | Assignee | Key Claims (Inferred) |
| U.S. Patent 2,616,825 | 1952 | Allied Chemical & Dye Corporation | The chemical composition of decachlorooctahydro-1,3,4-metheno-2H-cyclobuta[cd]pentalen-2-one; Its use as an insecticide.[7] |
| U.S. Patent 2,616,928 | 1952 | Allied Chemical & Dye Corporation | A method for preparing the insecticide by reacting hexachlorocyclopentadiene with an acidic condensing agent.[7] |
Early Toxicological Profile
Initial and subsequent toxicological studies revealed that this compound possesses high acute toxicity and significant chronic health risks.[1] The International Agency for Research on Cancer (IARC) has classified it as a possible human carcinogen (Group 2B).[1]
Data Presentation: Acute Toxicity Data
The following table summarizes key acute toxicity values from studies in various animal models.
| Metric | Species | Route | Value |
| LD₅₀ | Rat | Oral | 95 - 140 mg/kg[1][6][7][8] |
| LD₅₀ | Dog | Oral | 250 mg/kg[7] |
| LD₅₀ | Rabbit | Dermal (male) | 410 mg/kg[8] |
| LD₅₀ | Rabbit | Oral | 65 mg/kg[1] |
Chronic exposure at lower doses (1-10 mg/kg/day) in experimental animals has been shown to induce neurotoxicity, immunotoxicity, and reproductive toxicity, as well as damage to the liver and musculoskeletal system.[1]
Experimental Protocol: Acute Oral Toxicity (LD₅₀) Study
This protocol is a generalized representation based on standard toxicological testing methods.
-
Objective: To determine the median lethal dose (LD₅₀) of this compound following a single oral administration.
-
Test System: Typically Wistar or Sprague-Dawley rats, young adults, separated by sex.
-
Procedure:
-
Dose Preparation: this compound is dissolved or suspended in a suitable vehicle (e.g., corn oil).
-
Administration: A single dose is administered to fasted animals via oral gavage. Multiple dose groups are used, with a control group receiving only the vehicle.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., tremors, convulsions, changes in behavior), and body weight changes over a period of 14 days.[1]
-
Necropsy: A gross necropsy is performed on all animals at the end of the study.
-
Data Analysis: The LD₅₀ value and its confidence limits are calculated using appropriate statistical methods, such as probit analysis.
-
Signaling Pathways and Mechanism of Action
This compound's neurotoxicity is a primary feature of its toxicological profile. The characteristic tremors and hyperexcitability are linked to its interference with major neurotransmitter systems.[1][9] It acts as a central nervous system stimulant, primarily by antagonizing GABA-gated chloride channels.[5] Additionally, it disrupts the serotonin (B10506) (5-HT) system, leading to an increased turnover of serotonin, which is strongly implicated in the observed tremor activity.[9][10] this compound is also recognized as an endocrine-disrupting chemical due to its estrogenic properties.[11]
Visualizations
Caption: Mechanism of this compound-induced neurotoxicity.
Caption: Logical workflow for toxicological assessment.
References
- 1. chm.pops.int [chm.pops.int]
- 2. acs.org [acs.org]
- 3. encyclopediavirginia.org [encyclopediavirginia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound (Ref: ENT 16391) [sitem.herts.ac.uk]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound | C10Cl10O | CID 299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. On the neurotoxicity of this compound: a role for gamma-aminobutyric acid and serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound exposure on brain neurotransmitters: possible involvement of the serotonin system in this compound-elicited tremor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Physicochemical Properties of Chlordecone Crystals: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlordecone, a synthetic chlorinated organic compound, was formerly used as an agricultural insecticide, miticide, and fungicide.[1] Due to its high persistence in the environment and potential for bioaccumulation and biomagnification, it is now recognized as a persistent organic pollutant (POP) and its use has been widely discontinued.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound crystals, intended for researchers, scientists, and professionals in drug development who may encounter this compound in environmental or toxicological studies.
This compound is chemically related to Mirex, another organochlorine pesticide.[1] It presents as a tan to white crystalline solid and is odorless.[2][3] A key characteristic of this compound is its tendency to form hydrates upon exposure to humidity at room temperature.[3][4]
Quantitative Physicochemical Data
The following tables summarize the key physicochemical properties of this compound crystals, compiled from various scientific sources. It is important to note that some variation exists in the reported values across different studies and databases.
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀Cl₁₀O | [2] |
| Molar Mass | 490.633 g/mol | [2] |
| Appearance | Tan to white crystalline solid | [2][3] |
| Odor | Odorless | [2][3] |
| Density | 1.6 g/cm³ | [2] |
| Melting Point | 349 °C (decomposes) | [2] |
| 350 °C (decomposes) | [1][3][4] | |
| Boiling Point | Decomposes before boiling | [5] |
| Vapor Pressure | 3.0-4.0 x 10⁻⁵ Pa | [1] |
| 2.25 x 10⁻⁷ mm Hg at 25°C | [4] | |
| 3.5 x 10⁻⁵ mPa at 20°C | [5] |
Table 2: Solubility and Partitioning Properties of this compound
| Property | Value | Source(s) |
| Water Solubility | 1-3.0 mg/L | [1] |
| 0.27 g/100 mL | [2] | |
| 2.70 mg/L at 25°C | [4] | |
| 3.0 mg/L at 20°C, pH 7 | [5] | |
| Solubility in Organic Solvents | Soluble in acetone, ketone, acetic acid. Slightly soluble in benzene, hexane. | [2][4] |
| Octanol-Water Partition Coefficient (log Kow) | 4.50 | [1][5] |
| 5.41 | [1][2][4] | |
| Henry's Law Constant | 2.0 x 10⁻² to 5.45 x 10⁻³ Pa m³/mole (25 °C) | [1] |
Crystal Structure and Polymorphism
A definitive, publicly available experimental crystal structure of this compound, determined through techniques like X-ray crystallography, could not be located in the searched literature and databases. The Cambridge Structural Database (CSD), a primary repository for small-molecule crystal structures, does not appear to contain an entry for this compound. While the molecular structure is well-established, the precise arrangement of molecules within the crystal lattice remains uncharacterized in the public domain.
Similarly, no studies specifically investigating the polymorphism of this compound crystals were identified. Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms, which can have different physicochemical properties. The absence of such studies means that it is currently unknown whether this compound can exist in different polymorphic forms.
This compound is known to readily form a hydrate (B1144303) in the presence of moisture.[3][4] The structure of this hydrated form has been depicted in scientific literature, showing the addition of a water molecule to the ketone group.
Experimental Protocols
The determination of the physicochemical properties of chemical substances is guided by standardized protocols to ensure consistency and comparability of data. The following sections outline the general principles of the methodologies used for the key parameters of this compound.
Melting Point Determination
The melting point of a crystalline solid is a fundamental physical property. For organochlorine pesticides like this compound, the melting point is typically determined using the capillary method.
Methodology:
-
A small amount of the finely powdered crystalline substance is packed into a thin-walled capillary tube.
-
The capillary tube is placed in a heating apparatus, such as an oil bath or a metal block, equipped with a calibrated thermometer or a thermocouple.
-
The temperature is raised slowly and at a controlled rate.
-
The temperature range over which the substance melts, from the appearance of the first droplet of liquid to the complete liquefaction of the solid, is recorded as the melting point. For substances like this compound that decompose, the temperature at which decomposition begins is noted.
Water Solubility Determination
The water solubility of a chemical is a critical parameter for assessing its environmental fate and transport. For compounds with low solubility like this compound, the column elution method or the flask method as described in OECD and EPA guidelines are appropriate.
Methodology (Flask Method - general principles):
-
An excess amount of the crystalline substance is added to a known volume of distilled water in a flask.
-
The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
The saturated solution is then filtered or centrifuged to remove any undissolved solid particles.
-
The concentration of the substance in the clear aqueous phase is determined using a suitable analytical technique, such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
Vapor Pressure Determination
Vapor pressure is a measure of the tendency of a substance to transition into the gaseous phase. The OECD Guideline 104 describes several methods for determining vapor pressure, including the dynamic method, static method, and effusion methods.
Methodology (Static Method - general principles):
-
A sample of the substance is placed in a thermostatically controlled container connected to a pressure measuring device.
-
The system is evacuated to remove air.
-
The temperature is maintained at a constant value until the vapor pressure of the substance reaches equilibrium.
-
The equilibrium vapor pressure is recorded at different temperatures to establish the vapor pressure curve.
Octanol-Water Partition Coefficient (Kow) Determination
The octanol-water partition coefficient (Kow) is a measure of a chemical's lipophilicity and is a key parameter in predicting its bioaccumulation potential. The shake-flask method, as described in EPA and OECD guidelines, is a common method for its determination.
Methodology (Shake-Flask Method):
-
A known amount of the substance is dissolved in a mixture of n-octanol and water in a separatory funnel or a centrifuge tube.
-
The mixture is shaken vigorously for a specific period to allow for the partitioning of the substance between the two phases to reach equilibrium.
-
The mixture is then centrifuged to ensure complete separation of the octanol (B41247) and water phases.
-
The concentration of the substance in both the octanol and water phases is determined using an appropriate analytical method.
-
The Kow is calculated as the ratio of the concentration in the octanol phase to the concentration in the water phase.
Signaling Pathways and Experimental Workflows
This compound-Induced Endocrine Disruption Pathway
This compound is a known endocrine-disrupting chemical (EDC). Its primary mechanism of toxicity involves interference with the estrogen signaling pathway. The following diagram illustrates the adverse outcome pathway (AOP) for this compound-induced endocrine disruption.
Caption: Adverse Outcome Pathway for this compound Endocrine Disruption.
General Experimental Workflow for Physicochemical Characterization of Crystalline Pesticides
The following diagram outlines a typical workflow for the comprehensive physicochemical characterization of a crystalline pesticide such as this compound.
Caption: Physicochemical Characterization Workflow for Crystalline Pesticides.
References
Chlordecone's Neurotoxic Footprint in Rodent Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide synthesizes the core mechanisms of chlordecone-induced neurotoxicity as elucidated through rodent models. It provides a comprehensive overview of the quantitative data, detailed experimental protocols, and key signaling pathways implicated in the neurotoxic effects of this persistent organochlorine pesticide.
Core Neurotoxic Mechanisms of this compound
This compound (Kepone) exerts its neurotoxicity through a multi-faceted mechanism, primarily targeting key neuronal processes. The hallmark signs of this compound poisoning in rodents, including hyperexcitability, tremors, and altered motor coordination, are underpinned by disruptions in neurotransmitter systems, ion homeostasis, and cellular energy metabolism.[1][2] The neurotoxic effects are closely correlated with the concentration of this compound in the brain and plasma.[3]
Disruption of Neurotransmitter Systems
This compound significantly impacts several major neurotransmitter systems, with the most pronounced effects observed in the serotonergic, GABAergic, and dopaminergic pathways.
-
Serotonergic System: A key target of this compound is the serotonin (B10506) (5-HT) system.[1] The pesticide has been shown to increase the turnover of serotonin, leading to elevated levels of its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in the brain.[4] This increased serotonergic activity is strongly implicated in the manifestation of tremors.[1][4] Furthermore, this compound induces a reduction in the number of 5-HT1 receptors in the striatum and hippocampus.[1] Studies in female rats have demonstrated a significant dose-dependent reduction in the specific binding of ³H-5-HT in the striatum.[5] Proestrous treatment with this compound in female rodents also attenuates the normal increase in 5-HT and ³H-5-HT binding.[6]
-
GABAergic System: this compound impairs the function of the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). It has been shown to reduce the rate of GABA accumulation in the striatum, a phenomenon that precedes the onset of tremors.[1] This decrease in striatal GABAergic tone is thought to contribute to the hyperexcitability observed in this compound-treated rodents.[1]
-
Dopaminergic System: The dopaminergic system is also affected by this compound, although the effects appear to be complex and may depend on the duration of exposure. This compound has been found to decrease the binding and uptake of dopamine (B1211576) in rat brain synaptosomes, with the uptake being more sensitive to the pesticide than binding.[7] In mice, after eight days of exposure, this compound significantly decreased both the uptake and K⁺-stimulated release of ³H-dopamine from striatal slices.[8] However, some studies have reported no significant changes in whole-brain dopamine levels or synthesis rates after acute or 10-day exposure in rats.[9] The basal ganglia, a region rich in dopaminergic neurons, is suggested to be a primary site of this compound's neurotoxic action in mice.[10]
Perturbation of Cellular Ion Homeostasis and Energy Metabolism
This compound disrupts fundamental cellular processes by targeting key enzymes involved in ion transport and energy production.
-
Inhibition of ATPases: this compound is a potent inhibitor of Na⁺/K⁺-ATPase and Mg²⁺-ATPase in rodent brain synaptosomes.[11] The inhibition of Na⁺/K⁺-ATPase is noncompetitive and has been observed both in vitro and in vivo.[11][12] In rats treated with this compound for 10 days, a significant reduction in Na⁺/K⁺-ATPase activity was observed in the brain, and this inhibition persisted even after 45 days of withdrawal from treatment.[13] Oligomycin-sensitive Mg²⁺-ATPase activity, a component of mitochondrial ATP synthase, is also significantly decreased in the brain, liver, and kidney of this compound-treated rats.[13] The inhibition of these critical ion pumps disrupts the electrochemical gradients necessary for neuronal excitability and neurotransmitter transport.
-
Mitochondrial Dysfunction and Oxidative Stress: this compound induces mitochondrial dysfunction, which can lead to oxidative stress.[14][15] Studies have shown that this compound's neurotoxicity is a consequence of oxidative stress-mediated insults and mitochondrial disturbances.[14][15] This is supported by findings of increased markers of oxidative damage to proteins and lipids in the brains of exposed animals.[16]
Quantitative Data on this compound Neurotoxicity in Rodents
The following tables summarize key quantitative data from studies on this compound neurotoxicity in rodent models.
| Parameter | Animal Model | Value | Reference |
| Oral LD₅₀ | Rat | 95 mg/kg | [17][18] |
| Cumulative Oral LD₅₀ | Mouse | 180-200 mg/kg | [2] |
| Dermal LD₅₀ | Rabbit | 345-410 mg/kg | [17][18] |
Table 1: Acute Toxicity of this compound in Rodents
| Parameter | Animal Model | Brain Region | Effect | Reference |
| 5-HT1 Receptor Bmax | Rat | Striatum, Hippocampus | Reduction | [1] |
| ³H-5-HT Specific Binding | Female Rat | Striatum | Significant reduction | [5] |
| GABA Accumulation Rate | Rat | Striatum | Reduction | [1] |
| ³H-Dopamine Uptake | Rat | Brain Synaptosomes | Decreased (IC₅₀ ≈ 25-50 µM) | [7] |
| ³H-Dopamine Binding | Rat | Brain Synaptosomes | Decreased (IC₅₀ ≈ 25-50 µM) | [7] |
| ³H-Dopamine Uptake | Mouse | Striatal Slices | Significantly reduced after 8 days | [8] |
| K⁺-stimulated ³H-Dopamine Release | Mouse | Striatal Slices | Significantly reduced after 8 days | [8] |
| 5-HIAA Levels | Rat | Brain | Significantly increased | [4] |
Table 2: Effects of this compound on Neurotransmitter Systems in Rodents
| Parameter | Animal Model | Tissue | Effect | Reference |
| Na⁺/K⁺-ATPase Activity | Rat | Brain Synaptosomes | Inhibition (IC₅₀ = 0.9-56 µM) | [12] |
| Na⁺/K⁺-ATPase Activity | Rat | Brain | Significant reduction (persists after withdrawal) | [13] |
| Mg²⁺-ATPase Activity | Rat | Brain Synaptosomes | Inhibition | [11] |
| Oligomycin-Sensitive Mg²⁺-ATPase Activity | Rat | Brain, Liver, Kidney | Significant decrease | [13] |
Table 3: Effects of this compound on ATPase Activity in Rats
| Parameter | Animal Model | Dosage | Brain Concentration | Plasma Concentration | Reference |
| Motor Incoordination | Mouse | 10-50 mg/kg/day | 10-65 µg/g | 10-25 µg/ml | [3] |
| Mortality | Mouse | 10-50 mg/kg/day | 0.10-0.41 mg/g | - | [3] |
Table 4: Brain and Plasma Concentrations of this compound Associated with Neurotoxicity in Mice
Experimental Protocols
This section outlines the methodologies for key experiments cited in the study of this compound neurotoxicity.
Animal Models and Compound Administration
-
Animal Models: Studies have predominantly used male Sprague-Dawley rats and male ICR or C57BL/6JRj mice.[2][9][19]
-
Compound Administration: this compound is typically dissolved in a corn oil vehicle for oral administration (gavage).[2] For intraperitoneal injections, it can be dissolved in dimethylsulfoxide (DMSO) and diluted in saline.[19] Administration routes and volumes should adhere to approved institutional animal care and use committee (IACUC) guidelines.[20][21]
Preparation of Brain Synaptosomes
Synaptosomes, which are isolated nerve terminals, are a crucial tool for studying synaptic function.
-
Homogenization: Brain tissue (e.g., whole brain, striatum) is homogenized in ice-cold HEPES-buffered sucrose (B13894) (0.32 M sucrose, 4 mM HEPES, pH 7.4) containing protease and phosphatase inhibitors.[22] A glass-Teflon homogenizer with a motor-driven pestle is typically used.[22]
-
Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to isolate the synaptosomal fraction (P2 pellet).[23] This involves a low-speed spin to remove nuclei and large debris, followed by a higher-speed spin to pellet the crude synaptosomal and mitochondrial fraction.[23]
-
Purification (Optional): For higher purity, the crude synaptosomal fraction can be further purified using a sucrose or Ficoll density gradient.[24]
Measurement of Neurotransmitter Uptake and Release
-
Radiolabeled Neurotransmitters: The uptake and release of neurotransmitters like dopamine and serotonin are often assayed using their radiolabeled counterparts (e.g., ³H-dopamine, ³H-serotonin).[7][8]
-
Synaptosomal Incubation: Prepared synaptosomes are incubated with the radiolabeled neurotransmitter in a physiological buffer.
-
Uptake Measurement: After incubation, the synaptosomes are rapidly filtered and washed to separate them from the incubation medium. The amount of radioactivity retained by the synaptosomes is then measured to quantify uptake.
-
Release Measurement: To measure release, synaptosomes pre-loaded with a radiolabeled neurotransmitter are stimulated with a depolarizing agent like potassium chloride (KCl). The amount of radioactivity released into the supernatant is then quantified.
Assessment of ATPase Activity
-
Enzyme Preparation: Synaptosomal membranes or other subcellular fractions are prepared as the source of ATPase enzymes.[11][13]
-
Assay Principle: The activity of ATPases is determined by measuring the amount of inorganic phosphate (B84403) (Pi) liberated from ATP.
-
Specific Inhibition: To differentiate between different types of ATPases, specific inhibitors are used. For example, ouabain (B1677812) is used to inhibit Na⁺/K⁺-ATPase, and oligomycin (B223565) is used to inhibit mitochondrial F₀F₁-ATPase (oligomycin-sensitive Mg²⁺-ATPase).[13]
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and logical relationships involved in this compound neurotoxicity.
Caption: Overview of this compound's Neurotoxic Mechanisms.
Caption: General Experimental Workflow for Studying this compound Neurotoxicity.
This technical guide provides a foundational understanding of the mechanisms of this compound neurotoxicity in rodent models, offering valuable insights for researchers and professionals in the fields of toxicology and drug development. The compiled data and outlined protocols serve as a resource for designing future studies and for the development of potential therapeutic interventions.
References
- 1. On the neurotoxicity of this compound: a role for gamma-aminobutyric acid and serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of neurotoxicity induced by oral administration of this compound (Kepone) in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Correlation between neurotoxicity and this compound (Kepone) levels in brain and plasma in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound exposure on brain neurotransmitters: possible involvement of the serotonin system in this compound-elicited tremor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serotonin receptors in striatum after this compound treatment of adult female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proestrous effects of this compound on the serotonin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound interaction with catecholamine binding and uptake in rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo and in vitro synthesis, release, and uptake of [3-H]-dopamine in mouse striatal slices after in vivo exposure to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lack of effects of this compound on synthesis rates, steady state levels and metabolites of catecholamines in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The basal ganglia in this compound-induced neurotoxicity in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of this compound on pH and temperature dependent substrate activation kinetics of rat brain synaptosomal ATPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Na+/K(+)-ATPase in rat brain and erythrocytes as a possible target and marker, respectively, for neurotoxicity: studies with this compound, organotins and mercury compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound toxicity: effect of withdrawal of treatment on ATPase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Pesticide this compound Promotes Parkinsonism-like Neurodegeneration with Tau Lesions in Midbrain Cultures and C. elegans Worms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Increased levels of oxidative stress markers detected in the brains of mice devoid of prion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. echemi.com [echemi.com]
- 19. biorxiv.org [biorxiv.org]
- 20. fvtm.stafpu.bu.edu.eg [fvtm.stafpu.bu.edu.eg]
- 21. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 22. researchgate.net [researchgate.net]
- 23. Preparation of Crude Synaptosomal Fractions from Mouse Brains and Spinal Cords - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Preparation of Synaptoneurosomes to Study the Synapse in the Murine Cerebral Cortex - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Legacy of Chlordecone: A Technical Guide to its Environmental Fate and Transport in Volcanic Soils
For Researchers, Scientists, and Drug Development Professionals
The widespread and prolonged use of the organochlorine insecticide Chlordecone in the banana plantations of the French West Indies has resulted in persistent and extensive contamination of the region's unique volcanic soils.[1][2] This technical guide provides a comprehensive overview of the key factors governing the environmental fate and transport of this compound in these soils, with a focus on quantitative data, experimental methodologies, and the complex interplay of physical, chemical, and biological processes. Understanding these dynamics is critical for developing effective remediation strategies and mitigating the ongoing risks to human health and ecosystems.[1][3]
Physicochemical Properties and Sorption Behavior in Volcanic Soils
This compound is a highly persistent and hydrophobic molecule, properties that are central to its environmental behavior.[4][5] Its fate in volcanic soils, particularly Andosols and Nitisols, is strongly dictated by its interaction with soil components, most notably soil organic carbon (SOC) and specific clay minerals.[5][6]
Volcanic soils in regions like Guadeloupe and Martinique are rich in allophanes, a type of amorphous clay with a high specific surface area and a unique porous microstructure.[7][8] This structure plays a crucial role in the physical trapping and sequestration of this compound, significantly limiting its mobility.[8][9]
Table 1: Soil Properties and this compound Sorption Coefficients in Volcanic Soils
| Soil Type | Soil Organic Carbon (SOC) Content (%) | Partition Coefficient (Kd) (L kg⁻¹) | Organic Carbon-Water Partitioning Coefficient (Koc) (L kg⁻¹) | Reference |
| Tropical Volcanic Soils | Variable | 35.56 - 144.96 | 1218 - 2547 | [10] |
| Andosol | High | - | 17,000 - 20,000 | [5] |
| Nitisol | Lower than Andosol | - | 2,500 | [5] |
| Various Tropical Soils | Statistically significant correlation between Kd/Kf and SOC | - | 1218 - 2547 | [11] |
Note: "-" indicates data not specified in the cited sources.
The high sorption of this compound to these soils is a double-edged sword. While it retards immediate leaching to groundwater, it also creates a long-term reservoir of the pesticide in the topsoil, leading to chronic contamination of the surrounding environment.[12]
Transport Mechanisms: Leaching, Runoff, and Erosion
Despite its strong affinity for soil particles, this compound is transported from contaminated areas primarily through leaching and surface runoff, driven by the region's intense rainfall.[12][13] The transport of this compound is intricately linked to the movement of soil particles, particularly colloids and suspended sediments, to which it is strongly sorbed.[12]
Leaching
Leaching is the downward movement of this compound through the soil profile with infiltrating water.[6] Modeling studies, such as the WISORCH model, have been developed to predict the long-term leaching of this compound based on soil organic carbon content and the Koc value.[6] These models initially predicted that pollution could last for centuries, though more recent data suggests a potentially faster dissipation rate.[6][14]
Runoff and Erosion
Surface runoff, especially during heavy rainfall events, can transport significant amounts of this compound-laden soil particles into rivers and coastal waters.[12] This process is a major pathway for the contamination of aquatic ecosystems and the marine food web.[7][12] The presence of allophanes in the soil is a key factor, as these clays (B1170129) can act as carriers for this compound into aquatic environments.[4][7]
Biodegradation and Transformation
For a long time, this compound was considered to be non-biodegradable in the environment.[6] However, recent research has provided evidence of its microbial transformation under both aerobic and anaerobic conditions, challenging the paradigm of its extreme persistence.[15][16][17]
Anaerobic Dechlorination
Under anaerobic conditions, indigenous soil microbes have been shown to dechlorinate this compound, breaking open its cage structure to form various transformation products, including polychloroindenes and carboxylated intermediates.[15][17] Some studies have even identified a fully dechlorinated product, indicating the potential for complete breakdown of the molecule.[18]
Aerobic Mineralization
While slower than anaerobic transformation, some studies have detected low but significant mineralization of this compound to ¹⁴CO₂ in aerobic soil microcosms, indicating that some microorganisms can use it as a carbon source.[16]
Table 2: this compound Half-Life and Degradation Products
| Condition | Estimated Half-Life (DT50) | Key Transformation Products | Reference |
| Field observations (updated model) | 5 years | Not specified in detail | [14][19][20] |
| Anaerobic microcosms | Not specified | Monohydro-, dihydro-, trihydrothis compound derivatives; Polychloroindenes; Carboxylated polychloroindenes | [15][17] |
| Aerobic microcosms | Not specified | ¹⁴CO₂ (from ¹⁴C-chlordecone) | [16] |
| Anaerobic enrichment cultures | Not specified | Pentachloroindene, Chlordecthiol, Methyl chlordecsulfide | [21] |
The discovery of these degradation pathways offers new avenues for developing bioremediation strategies for this compound-contaminated soils.
Experimental Protocols
A variety of experimental methods are employed to study the fate and transport of this compound in volcanic soils.
Soil Microcosm Studies
Objective: To investigate the biodegradation and transformation of this compound under controlled laboratory conditions.
Methodology:
-
Soil samples are collected from contaminated sites in the French West Indies.[15]
-
Microcosms are prepared in serum bottles containing soil and either artificial groundwater or water from the collection site.[15]
-
For anaerobic studies, the microcosms are sealed and purged with an inert gas to remove oxygen. Resazurin can be added as a redox indicator.[15]
-
The microcosms are amended with ¹⁴C-labeled or unlabeled this compound. Electron donors like ethanol (B145695) and acetone (B3395972) may be added to stimulate microbial activity.[15][17]
-
Sterile controls are included to distinguish between biotic and abiotic degradation.[15]
-
The microcosms are incubated in the dark at a controlled temperature.[21]
-
Samples of the soil slurry and headspace are periodically collected and analyzed for this compound and its transformation products using techniques like LC-MS and GC-MS.[15][18] Mineralization is monitored by trapping ¹⁴CO₂.[16]
Sorption-Desorption Experiments
Objective: To quantify the partitioning of this compound between the soil and water phases.
Methodology:
-
Batch equilibrium experiments are conducted using soil samples with varying properties.
-
A known mass of soil is mixed with a solution containing this compound at different concentrations.
-
The mixtures are agitated for a specific period to reach equilibrium.
-
The soil and solution are then separated by centrifugation.
-
The concentration of this compound remaining in the solution is measured.
-
The amount of this compound sorbed to the soil is calculated by difference.
-
Sorption isotherms (e.g., Freundlich or Langmuir) are fitted to the data to determine sorption coefficients (Kd and Koc).[10][11]
-
Desorption is studied by replacing the supernatant with a fresh solution and measuring the amount of this compound released from the soil over time.
Leaching Column Studies
Objective: To simulate the movement of this compound through the soil profile under the influence of water flow.
Methodology:
-
Intact or repacked soil columns are prepared.
-
The soil surface is contaminated with a known amount of this compound.
-
Simulated rainfall of a specific intensity and duration is applied to the top of the column.
-
Leachate is collected from the bottom of the column at regular intervals.
-
The concentration of this compound in the leachate is analyzed to determine its mobility.
-
At the end of the experiment, the soil column can be sectioned and analyzed to determine the distribution of this compound within the soil profile.
Analytical Methods for this compound Quantification
Objective: To accurately measure the concentration of this compound in soil, water, and biological samples.
Methodology:
-
Extraction: Accelerated Solvent Extraction (ASE) with a mixture of dichloromethane (B109758) and acetone is a common method for extracting this compound from soil samples.[22][23] Liquid-liquid extraction is used for water samples.[23]
-
Clean-up: A clean-up step, often using Florisil cartridges, is necessary to remove interfering substances from the extracts.[22]
-
Analysis: Gas Chromatography coupled with Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) are the primary analytical techniques for the sensitive and selective quantification of this compound.[22][23][24] The use of internal standards, such as ¹³C-labeled this compound, is crucial for accurate quantification.[25] Solid-phase microextraction (SPME) can be used as a simplified and solvent-free sample preparation method.[26]
Visualizing Key Processes
The following diagrams illustrate the complex interplay of factors governing the fate and transport of this compound in volcanic soils.
Caption: Overview of this compound's fate and transport pathways in volcanic soils.
Caption: Experimental workflow for a soil column leaching study.
Caption: Simplified proposed pathway for the anaerobic biodegradation of this compound.
Conclusion
The environmental fate and transport of this compound in volcanic soils are governed by a complex interplay of strong sorption to soil organic matter and clays, slow but significant transport via leaching and erosion, and newly understood biodegradation pathways. The unique properties of volcanic soils, particularly the presence of allophanes, play a critical role in the long-term sequestration of this persistent pollutant. While the challenge of this compound contamination is significant and long-lasting, ongoing research into its environmental behavior is crucial for developing effective management and remediation strategies to protect human health and the fragile ecosystems of the French West Indies.
References
- 1. This compound exposure and adverse effects in French West Indies populations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ejatlas.org [ejatlas.org]
- 3. ‘A deliberate poisoning’: how a banned pesticide haunts the French Caribbean | Caribbean | The Guardian [theguardian.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Long-term pollution by this compound of tropical volcanic soils in the French West Indies: a simple leaching model accounts for current residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. archimer.ifremer.fr [archimer.ifremer.fr]
- 8. researchgate.net [researchgate.net]
- 9. Physical limitation of pesticides (this compound) decontamination in volcanic soils: Fractal approach and numerical simulation - Les Publications du Cirad [publications.cirad.fr]
- 10. benthamdirect.com [benthamdirect.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. agritrop.cirad.fr [agritrop.cirad.fr]
- 14. researchgate.net [researchgate.net]
- 15. Evidence for extensive anaerobic dechlorination and transformation of the pesticide this compound (C10Cl10O) by indigenous microbes in microcosms from Guadeloupe soil - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Evidence for extensive anaerobic dechlorination and transformation of the pesticide this compound (C10Cl10O) by indigenous microbes in microcosms from Guadeloupe soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Long-term pollution by this compound of tropical volcanic soils in the French West Indies: New insights and improvement of previous predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Long-term pollution by this compound of tropical volcanic soils in the French West Indies: New insights and improvement of previous predictions - Les Publications du Cirad [publications.cirad.fr]
- 21. Microbial Transformation of this compound and Two Transformation Products Formed During in situ Chemical Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Analysis of surface water reveals land pesticide contamination: an application for the determination of this compound-polluted areas in Guadeloupe, French West Indies - ProQuest [proquest.com]
- 24. Determination of soil content in this compound (organochlorine pesticide) using near infrared reflectance spectroscopy (NIRS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. cabidigitallibrary.org [cabidigitallibrary.org]
- 26. agritrop.cirad.fr [agritrop.cirad.fr]
Chlordecone Degradation in Anaerobic Soil Environments: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the anaerobic degradation pathways of chlordecone, a persistent organochlorine pesticide, in soil environments. It synthesizes findings from key research to offer detailed experimental protocols, quantitative data summaries, and visual representations of the degradation processes and experimental workflows. This document is intended to serve as a comprehensive resource for professionals engaged in environmental remediation research and the development of analogous degradation pathways for other recalcitrant molecules.
Introduction
This compound (C₁₀Cl₁₀O) is a synthetic chlorinated pesticide known for its exceptional persistence in the environment, posing significant long-term risks to ecosystems and human health.[1][2] Its complex cage-like structure renders it highly resistant to aerobic degradation.[3] However, under anaerobic conditions, microbial communities in soil have demonstrated the potential to transform and even completely dechlorinate this recalcitrant molecule.[1][4] This guide details the pathways of anaerobic this compound degradation, the methodologies used to study these processes, and the quantitative outcomes observed in laboratory settings.
Anaerobic Degradation Pathways of this compound
Under anaerobic conditions, the degradation of this compound proceeds through a series of reductive dechlorination steps, ultimately leading to less chlorinated and potentially less toxic compounds. The primary pathways involve the sequential removal of chlorine atoms, often accompanied by the opening of the cage structure.[3][5]
Two main competing pathways have been identified:
-
Reductive Dechlorination and Ring-Opening: This is the most extensively documented pathway, leading to a variety of transformation products.[3][5]
-
Reductive Sulfidation: This pathway results in the formation of sulfur-containing derivatives of this compound.[6]
The initial steps in the primary degradation pathway involve the formation of hydrochlordecones, where one or more chlorine atoms are replaced by hydrogen.[3] This is followed by the opening of the bishomocubane cage structure to form polychloroindenes.[2][3] Further dechlorination and carboxylation lead to the formation of carboxylated polychloroindene derivatives.[3][4] Remarkably, studies have demonstrated the potential for complete dechlorination, resulting in a fully dechlorinated carboxylated indene (B144670) product.[1][4]
Key Degradation Products
The anaerobic biotransformation of this compound results in a suite of progressively dechlorinated products, which can be broadly categorized as follows:
-
Hydrochlordecones: These include mono-, di-, and tri-hydrothis compound, which retain the cage structure but have fewer chlorine atoms.[3]
-
Polychloroindenes (PCIs): These "open cage" structures are formed through the cleavage of a carbon-carbon bond in the this compound molecule.[2][3]
-
Carboxylated Polychloroindenes (CPCIs): These are further derivatives of PCIs that contain a carboxyl group.[3][4]
-
Sulfur-containing derivatives: Products such as chlordecthiol and methyl chlordecsulfide are formed through reductive sulfidation.[6]
A significant finding is the identification of a fully dechlorinated carboxylated indene product, indicating that complete detoxification is microbially feasible.[1][4]
Visualizing the Degradation Pathway
The following diagram illustrates the major steps in the anaerobic degradation of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the anaerobic degradation of this compound in soil microcosms.
Table 1: this compound Degradation and Metabolite Formation in Anaerobic Soil Microcosms
| Study Reference | Incubation Time | Initial this compound Concentration | Final this compound Concentration (% remaining) | Major Metabolites Detected |
| Lomheim et al., 2020[3] | > 8 years | Not specified | Not quantified | Monohydro-, dihydro-, and trihydrothis compound; Polychloroindenes; Carboxylated polychloroindenes |
| Lomheim et al., 2021[4] | > 10 years | Not specified | Not quantified | Fully dechlorinated carboxylated indene |
| Hellal et al., 2021[7] | 90 days | Not specified | < 10% | Pentachloroindene, Chlordecthiol, Methyl chlordecsulfide |
Table 2: Estimated Molar Concentrations of this compound and its Metabolites in Long-Term Anaerobic Microcosms[1][8]
| Compound Class | Microcosm G19 (nmol/L) | Transfer Culture GT20 (nmol/L) |
| This compound | ~1500 | ~1000 |
| Hydrochlordecones | ~200 | ~300 |
| Polychloroindenes | ~50 | ~150 |
| Carboxylated Polychloroindenes | ~250 | ~400 |
| Fully Dechlorinated Product | Detected | Detected |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of anaerobic this compound degradation.
Anaerobic Soil Microcosm Setup
This protocol describes the establishment of anaerobic microcosms to study the biodegradation of this compound in soil.
Materials:
-
This compound-contaminated soil
-
Anaerobic mineral medium
-
Electron donors (e.g., ethanol (B145695), acetone)
-
Resazurin (B115843) (as a redox indicator)
-
Serum bottles (125 mL or 250 mL)
-
Butyl rubber stoppers and aluminum crimp seals
-
Nitrogen gas (O₂-free)
-
Glove box or anaerobic chamber
Procedure:
-
In an anaerobic chamber, add a defined amount of sieved, contaminated soil (e.g., 20 g) to each serum bottle.
-
Add a specific volume of anaerobic mineral medium (e.g., 80 mL) to each bottle to create a soil slurry.
-
If desired, add resazurin to a final concentration of 1 mg/L to visually monitor anaerobic conditions.
-
Spike the microcosms with a stock solution of this compound in a suitable solvent (e.g., acetone) to achieve the target concentration.
-
Add electron donors, such as ethanol and acetone (B3395972), to stimulate microbial activity.
-
Seal the bottles with butyl rubber stoppers and aluminum crimp seals.
-
Remove the bottles from the anaerobic chamber and flush the headspace with O₂-free nitrogen gas for several minutes.
-
Incubate the microcosms in the dark at a controlled temperature (e.g., 25°C or 30°C) without shaking.
-
Prepare sterile controls by autoclaving the soil slurry before adding this compound or by adding microbial inhibitors (e.g., sodium azide (B81097) and mercuric chloride).[4]
-
Periodically sample the microcosms for analysis of this compound and its degradation products.
Sample Preparation and Extraction for LC-MS/MS Analysis
This protocol details the extraction of this compound and its metabolites from soil slurry samples for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Soil slurry sample from microcosm
-
Hydrochloric acid (HCl)
-
Acetone
-
Centrifuge
-
Glass vials
Procedure:
-
Collect a known volume of the soil slurry (e.g., 5 mL) from the microcosm using a glass syringe.
-
Acidify the sample to a pH of approximately 1.5 with HCl.[1]
-
Add an equal volume of a 15% acetone and 85% hexane mixture (v/v).
-
Vortex the sample vigorously for 1-2 minutes.
-
Centrifuge the sample to separate the organic and aqueous phases.
-
Carefully transfer the organic (upper) layer to a clean glass vial.
-
Repeat the extraction of the aqueous phase with a fresh aliquot of the acetone/hexane mixture.
-
Combine the organic extracts.
-
The extract can be concentrated under a gentle stream of nitrogen if necessary and then reconstituted in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.
LC-MS/MS Analytical Method
This protocol outlines the conditions for the analysis of this compound and its degradation products using a Q-Exactive Orbitrap mass spectrometer.
Instrumentation:
-
UHPLC system (e.g., Ultimate 3000)
-
Q-Exactive Orbitrap Mass Spectrometer with a heated electrospray ionization (HESI II) probe
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18)
-
Mobile Phase A: Water with 5 mM ammonium (B1175870) acetate
-
Mobile Phase B: Methanol with 5 mM ammonium acetate
-
Gradient: Start at 50% B, linear gradient to 100% B over 8 minutes, hold at 100% B for 4 minutes, return to 50% B over 1 minute, and re-equilibrate for 5 minutes.
-
Flow Rate: 300 µL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Negative
-
Scan Mode: Full scan and tandem MS (MS/MS) for structural confirmation.
-
Data Analysis: Compound identification is based on retention time and accurate mass, with confirmation by comparing fragmentation patterns to available standards or previously published spectra.
DNA Extraction and 16S rRNA Gene Sequencing for Microbial Community Analysis
This protocol describes the analysis of the microbial community composition in soil microcosms.
1. DNA Extraction:
-
Use a commercially available soil DNA extraction kit (e.g., PowerSoil DNA Isolation Kit) according to the manufacturer's instructions. These kits are designed to handle inhibitors commonly found in soil.
2. 16S rRNA Gene Amplification:
-
Amplify the V4 hypervariable region of the 16S rRNA gene using primers such as 515F and 806R with Illumina adapters.
-
Perform PCR in triplicate for each sample to minimize PCR bias.
-
Pool the triplicate PCR products for each sample.
3. Library Preparation and Sequencing:
-
Purify the pooled PCR products using a kit (e.g., AMPure XP beads).
-
Quantify the purified DNA (e.g., using a Qubit fluorometer).
-
Normalize the DNA concentrations and pool the samples for sequencing.
-
Perform paired-end sequencing on an Illumina MiSeq platform.
4. Bioinformatic Analysis:
-
Process the raw sequencing reads to remove low-quality sequences and adapters.
-
Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).
-
Assign taxonomy to the OTUs/ASVs using a reference database (e.g., SILVA or Greengenes).
-
Analyze the microbial community composition and diversity.
Workflow and Relationship Diagrams
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationships in this compound degradation research.
Conclusion
The anaerobic degradation of this compound in soil environments represents a promising avenue for the remediation of contaminated sites. Research has demonstrated that indigenous microbial communities, under suitable anaerobic conditions and with the provision of electron donors, can effectively transform this compound into a series of less chlorinated and potentially less harmful products, with evidence of complete dechlorination. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to build upon, refine, and apply these findings to real-world remediation strategies. Further research is warranted to identify the specific microorganisms and enzymes responsible for these transformations and to optimize the conditions for enhanced degradation rates in situ.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Evidence for extensive anaerobic dechlorination and transformation of the pesticide this compound (C10Cl10O) by indigenous microbes in microcosms from Guadeloupe soil | PLOS One [journals.plos.org]
- 3. Evidence for extensive anaerobic dechlorination and transformation of the pesticide this compound (C10Cl10O) by indigenous microbes in microcosms from Guadeloupe soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence for extensive anaerobic dechlorination and transformation of the pesticide this compound (C10Cl10O) by indigenous microbes in microcosms from Guadeloupe soil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Microbial Transformation of this compound and Two Transformation Products Formed During in situ Chemical Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Chlordecone-Induced "Kepone Shake": A Technical Guide on Initial Findings
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the initial reports concerning Chlordecone-induced "Kepone shake," a neurological syndrome observed in workers occupationally exposed to the organochlorine pesticide this compound (commercially known as Kepone). The document synthesizes quantitative data from early clinical studies, details relevant experimental protocols, and visually represents the proposed signaling pathways implicated in the neurotoxic effects of this compound. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and neurotoxicology.
Clinical Manifestations and Quantitative Data
The initial reports from the 1970s, primarily from the investigation of a poisoning incident among chemical plant workers in Hopewell, Virginia, documented a distinct set of neurological symptoms. The most prominent feature was a characteristic tremor, termed the "Kepone shake."
Symptomatology
Workers exposed to this compound presented with a range of neurological and systemic symptoms, with the "Kepone shake" being a hallmark of the intoxication. Key clinical observations included:
-
Tremor: Primarily a postural and intention tremor, often described as fine, rapid, and affecting the limbs, head, and trunk.[1][2][3]
-
Opsoclonus: Rapid, irregular, multidirectional eye movements.[1][3]
-
Gait Ataxia: Difficulty with walking and coordination.[1]
-
Other Neurological Symptoms: These included nervousness, anxiety, irritability, and in some cases, slurred speech and memory loss.[4][5][6]
-
Systemic Symptoms: Arthralgia (joint pain), pleuritic chest pain, weight loss, and hepatomegaly were also reported.[2][4][7]
Quantitative Data from Initial Worker Studies
The following tables summarize the quantitative data extracted from the initial reports on the affected worker population.
Table 1: Epidemiology of this compound Intoxication in Chemical Workers
| Parameter | Value | Reference |
| Total Number of Exposed Workers | 148 | [3][8] |
| Number of Workers with Tremor | 76 (51%) | [3][8] |
| Number of Hospitalized Workers | 29 | [5] |
| Illness Incidence in Production Workers | 64% | [6] |
| Illness Incidence in Non-Production Personnel | 16% | [6] |
Table 2: this compound Blood Levels in Exposed Workers
| Population | Mean Blood Level (ppm) | Range (ppm) | Reference |
| Workers with Illness | 2.53 | - | [6] |
| Workers without Illness | 0.60 | - | [6] |
| Current Workers (at time of study) | 3.12 | - | [6] |
| Former Workers | 1.22 | - | [6] |
| Chronically Exposed Workers (another study) | - | 2.0 to 33.0 | [1] |
Experimental Protocols
The initial investigations and subsequent research employed a variety of clinical and laboratory methods to characterize this compound-induced neurotoxicity.
Clinical Neurological Examination
While a specific, standardized protocol for "Kepone shake" was not detailed in the initial reports, a comprehensive neurological examination for neurotoxicity in cases of pesticide exposure would have likely included the following components, based on standard neurological practice of the era:
-
Mental Status Examination: Assessment of alertness, orientation, memory, and mood.
-
Cranial Nerve Examination: Including evaluation of eye movements for abnormalities such as opsoclonus.
-
Motor System Examination:
-
Tremor Assessment: Observation of tremor at rest, with posture holding (e.g., arms outstretched), and during intentional movements (e.g., finger-to-nose test). The frequency and amplitude of the tremor would be noted.
-
Strength Testing: Manual muscle testing of major muscle groups.
-
Coordination: Assessment of fine motor skills, including rapid alternating movements and heel-to-shin testing.
-
-
Sensory Examination: Testing of light touch, pinprick, vibration, and position sense.
-
Reflexes: Evaluation of deep tendon reflexes.
-
Gait and Stance: Observation of walking, turning, and standing with feet together (Romberg's test).
This compound Blood Level Analysis
The initial quantification of this compound in the blood of exposed workers was crucial for establishing a link between exposure and clinical symptoms. The primary method used in the 1970s was:
-
Gas Chromatography (GC):
-
Principle: This technique separates volatile compounds in a mixture. The sample is vaporized and injected into a column, and the components are separated based on their boiling points and interactions with the column's stationary phase. An electron capture detector (ECD) was commonly used for halogenated compounds like this compound due to its high sensitivity.
-
Sample Preparation: Blood samples required an extraction step to isolate the lipophilic this compound from the blood matrix. This typically involved liquid-liquid extraction with an organic solvent like hexane (B92381) or a mixture of solvents.
-
Quantification: The concentration of this compound was determined by comparing the peak area of the analyte in the sample to that of a known standard.
-
Modern methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , are now preferred for their higher sensitivity and specificity.
Animal Models of this compound-Induced Tremor
To investigate the mechanisms underlying the "Kepone shake," researchers developed animal models, primarily in rats.
-
Induction of Tremor:
-
Dosing: Rats were administered this compound, typically via oral gavage or intraperitoneal injection. Doses varied depending on the study but were in a range known to induce tremor.
-
Vehicle: this compound was often dissolved in a vehicle like corn oil for administration.
-
-
Tremor Measurement:
-
Observational Scoring: A semi-quantitative assessment of tremor severity based on a predefined scale.
-
Spectral Analysis: More quantitative methods involved placing the animal on a sensor that could detect and record the frequency and amplitude of the tremors.
-
Signaling Pathways and Mechanisms of Neurotoxicity
The precise molecular mechanisms underlying the "Kepone shake" are complex and not fully elucidated, but research points to the involvement of multiple neurotransmitter systems and cellular processes. This compound's neurotoxicity appears to stem from its ability to disrupt neuronal signaling and function at several levels.
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and logical relationships based on the available scientific literature.
References
- 1. Studies on the mechanism of this compound-induced tremor in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound neurotoxicity: a brief overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurochemical evaluation of this compound toxicity in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. db.cngb.org [db.cngb.org]
- 5. On the neurotoxicity of this compound: a role for gamma-aminobutyric acid and serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. emoryhercules.com [emoryhercules.com]
- 7. Effects of this compound exposure on brain neurotransmitters: possible involvement of the serotonin system in this compound-elicited tremor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neurochemical correlates of this compound neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Chlordecone: An In-Depth Technical Guide to its Estrogenic Properties and Endocrine Disruption Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlordecone, a persistent organochlorine pesticide, has long been recognized for its significant endocrine-disrupting capabilities, primarily through its interaction with estrogen signaling pathways. This technical guide provides a comprehensive analysis of this compound's estrogenic properties, detailing its molecular interactions with estrogen receptors, the subsequent cellular and physiological effects, and the experimental methodologies used to elucidate these characteristics. By presenting quantitative data in a structured format, outlining detailed experimental protocols, and visualizing key signaling pathways, this document serves as a critical resource for researchers and professionals investigating the mechanisms of endocrine disruption and developing novel therapeutic strategies.
Introduction
This compound, commercially known as Kepone, is a synthetic chlorinated hydrocarbon that was used extensively as an insecticide and fungicide until its ban in many countries due to its environmental persistence and adverse health effects.[1] A significant body of evidence has classified this compound as an endocrine-disrupting chemical (EDC), primarily owing to its ability to mimic and interfere with the actions of endogenous estrogens.[1][2] This estrogenic activity is the foundation of its reproductive and developmental toxicity.[1] Understanding the precise mechanisms by which this compound exerts its estrogenic effects is crucial for assessing its toxicological risk and for developing countermeasures. This guide delves into the core aspects of this compound's estrogenicity, providing the detailed technical information required by the scientific community.
Molecular Interaction with Estrogen Receptors
The primary mechanism of this compound's estrogenic action is its direct interaction with estrogen receptors (ERs), members of the nuclear receptor superfamily.[3] this compound exhibits a complex interaction profile, acting as an agonist for Estrogen Receptor Alpha (ERα) and an antagonist for Estrogen Receptor Beta (ERβ).[4]
Binding Affinity to Estrogen Receptors
This compound competes with the endogenous estrogen, 17β-estradiol (E2), for binding to ERs.[3] However, its binding affinity is considerably lower than that of estradiol (B170435).
Table 1: Estrogen Receptor Binding Affinity of this compound
| Parameter | Value | Species/System | Reference |
| Relative Binding Affinity (RBA) to ER | 0.01-0.04% (compared to Estradiol) | Rat Uterus | [5][6][7] |
| IC50 (50% inhibitory concentration) | ~2.5 µM | Rat Uterine Cytosol | [6] |
Differential Activity on ERα and ERβ
Recent studies have revealed that this compound's interaction with ERs is subtype-specific. It functions as an agonist on ERα, meaning it activates the receptor, mimicking the effect of estradiol.[8] Conversely, it acts as an antagonist on ERβ, blocking the receptor and inhibiting its normal function.[4] This dual activity is a critical aspect of its endocrine-disrupting profile, as the balance between ERα and ERβ signaling is vital for the normal physiological function of many tissues.
Cellular and Physiological Effects of Estrogenic Activity
This compound's interaction with estrogen receptors triggers a cascade of cellular and physiological events that are characteristic of estrogenic compounds. These effects have been documented in both in vitro and in vivo studies.
In Vitro Evidence
-
Gene Expression: In ER-positive cell lines, such as MCF-7 human breast cancer cells, this compound induces the expression of estrogen-responsive genes.[9]
-
Cell Proliferation: this compound promotes the proliferation of estrogen-dependent cells.[2]
-
Reporter Gene Assays: In cells transfected with an estrogen-responsive element (ERE) linked to a reporter gene (e.g., luciferase), this compound treatment leads to an increase in reporter gene activity, confirming its ability to activate the estrogen signaling pathway.[10]
In Vivo Evidence
-
Uterotrophic Effect: One of the hallmark indicators of estrogenic activity in vivo is the uterotrophic effect, an increase in uterine weight. Administration of this compound to immature or ovariectomized female rodents results in a significant increase in uterine wet and blotted weight.[3][6]
-
Induction of Vitellogenin: In oviparous (egg-laying) vertebrates, such as fish, exposure to estrogenic compounds induces the synthesis of vitellogenin, an egg yolk precursor protein, in males. This compound has been shown to induce vitellogenin production in male fish, further confirming its estrogenic activity in vivo.[11][12]
-
Reproductive and Developmental Effects: Gestational exposure to this compound has been linked to transgenerational changes in the male reproductive system in mice.[1]
Table 2: In Vivo Estrogenic Effects of this compound
| Endpoint | Effect | Species | Reference |
| Uterine Weight | Increased | Rat | [3][6] |
| Vitellogenin mRNA and Protein Levels | Increased | Macrobrachium rosenbergii (prawn) | [11] |
| Spermatogonia Numbers (F3 generation) | Reduced | Mouse | [1] |
Signaling Pathways
This compound exerts its estrogenic effects through both classical genomic and more recently identified non-genomic signaling pathways.
Classical Genomic Estrogen Signaling Pathway
The traditional and well-established mechanism of estrogen action, which this compound hijacks, is the genomic pathway. This pathway involves the binding of this compound to ERs in the cytoplasm, leading to their dimerization and translocation into the nucleus. Inside the nucleus, the this compound-ER complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.
Non-Genomic Estrogen Signaling Pathway
In addition to the classical genomic pathway, estrogens and xenoestrogens like this compound can elicit rapid cellular responses through non-genomic signaling pathways.[13][14] These pathways are initiated by the interaction of this compound with membrane-associated estrogen receptors (mERs), leading to the activation of various intracellular signaling cascades. One such identified pathway for this compound involves the activation of NADPH oxidase, leading to the production of reactive oxygen species (ROS), which then act as signaling molecules.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the estrogenic properties of this compound.
Estrogen Receptor (ER) Competitive Binding Assay
This in vitro assay quantifies the ability of a test compound to compete with radiolabeled estradiol for binding to the estrogen receptor.[15][16][17]
Materials:
-
Rat uterine cytosol (source of ERs)
-
[³H]-17β-estradiol (radiolabeled ligand)
-
Unlabeled 17β-estradiol (for standard curve)
-
Test compound (this compound)
-
Assay buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)
-
Dextran-coated charcoal suspension
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Preparation of Rat Uterine Cytosol:
-
Uteri from immature or ovariectomized rats are homogenized in ice-cold assay buffer.
-
The homogenate is centrifuged at a low speed to remove cellular debris, followed by ultracentrifugation to obtain the cytosolic fraction containing the ERs.[15]
-
-
Competitive Binding Reaction:
-
A constant amount of rat uterine cytosol and [³H]-17β-estradiol are incubated with increasing concentrations of either unlabeled 17β-estradiol (for the standard curve) or the test compound (this compound).
-
Incubate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Add dextran-coated charcoal suspension to each tube to adsorb the unbound [³H]-17β-estradiol.
-
Incubate for a short period (e.g., 15 minutes) on ice.
-
Centrifuge to pellet the charcoal with the bound free ligand.
-
-
Quantification:
-
Transfer the supernatant, containing the ER-bound [³H]-17β-estradiol, to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of bound [³H]-17β-estradiol against the logarithm of the competitor concentration.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol.
-
Calculate the Relative Binding Affinity (RBA) using the formula: RBA = (IC50 of Estradiol / IC50 of this compound) x 100.[2]
-
Rodent Uterotrophic Bioassay
This in vivo assay is a standard method for assessing the estrogenic activity of a chemical by measuring the increase in uterine weight in immature or ovariectomized female rodents.[4][18][19][20][21]
Materials:
-
Immature (e.g., 21-day-old) or ovariectomized adult female rats or mice.
-
Test compound (this compound)
-
Vehicle (e.g., corn oil)
-
Positive control (e.g., 17α-ethinylestradiol)
-
Analytical balance
Procedure:
-
Animal Model and Dosing:
-
Use either immature female rats (around 21 days of age) or adult female rats that have been ovariectomized at least 7 days prior to the start of the study to ensure low endogenous estrogen levels.[20]
-
Administer the test compound (this compound) dissolved in a suitable vehicle (e.g., corn oil) to the animals daily for three consecutive days via oral gavage or subcutaneous injection.[21]
-
Include a vehicle control group and a positive control group receiving a known estrogen.
-
-
Endpoint Measurement:
-
Approximately 24 hours after the final dose, euthanize the animals.
-
Carefully dissect the uteri, trimming away any adhering fat and connective tissue.
-
Record the wet weight of the uterus.
-
Gently blot the uterus on absorbent paper to remove luminal fluid and record the blotted weight.
-
-
Data Analysis:
-
Calculate the mean and standard deviation of the uterine weights for each treatment group.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the uterine weights of the this compound-treated groups to the vehicle control group.
-
A statistically significant increase in uterine weight in the treated groups is indicative of estrogenic activity.[21]
-
Estrogen-Responsive Reporter Gene Assay
This in vitro assay utilizes a cell line that has been engineered to produce a measurable signal (e.g., light from luciferase) in response to the activation of the estrogen receptor.[9][10][22][23]
Materials:
-
An estrogen-responsive reporter cell line (e.g., MCF-7 cells stably transfected with an ERE-luciferase reporter construct).
-
Cell culture medium and supplements.
-
Test compound (this compound).
-
Positive control (e.g., 17β-estradiol).
-
Lysis buffer and luciferase assay substrate.
-
Luminometer.
Procedure:
-
Cell Culture and Treatment:
-
Culture the reporter cells in appropriate medium, typically phenol (B47542) red-free to avoid background estrogenic activity.
-
Plate the cells in a multi-well plate and allow them to attach.
-
Treat the cells with various concentrations of this compound, a positive control, and a vehicle control.
-
Incubate for a specified period (e.g., 24 hours) to allow for gene expression.
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells and then lyse them to release the cellular contents, including the expressed luciferase enzyme.
-
Add the luciferase assay substrate to the cell lysate.
-
-
Measurement and Data Analysis:
-
Measure the light output (luminescence) using a luminometer.
-
Normalize the luciferase activity to a measure of cell viability or total protein if necessary.
-
A dose-dependent increase in luciferase activity in the this compound-treated cells indicates estrogenic activity.
-
Conclusion
This compound's profile as a potent endocrine disruptor is firmly established through its well-characterized estrogenic properties. Its ability to act as a dual-modulator of ERα and ERβ, coupled with its activation of both genomic and non-genomic signaling pathways, underscores the complexity of its toxicological effects. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other potential endocrine disruptors. For researchers and professionals in drug development, a thorough understanding of these mechanisms is paramount for identifying novel therapeutic targets to mitigate the adverse health consequences of exposure to such environmental contaminants. The continued application and refinement of these experimental approaches will be essential in advancing our knowledge of endocrine disruption and safeguarding public health.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. benchchem.com [benchchem.com]
- 3. Estrogenic activity of the insecticide this compound (Kepone) and interaction with uterine estrogen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oecd.org [oecd.org]
- 5. Estrogenic activity of the insecticide this compound (Kepone) and interaction with uterine estrogen receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. scilit.com [scilit.com]
- 8. This compound, a mixed pregnane X receptor (PXR) and estrogen receptor alpha (ERα) agonist, alters cholesterol homeostasis and lipoprotein metabolism in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A rapid and sensitive high throughput reporter gene assay for estrogenic effects of environmental contaminants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vitellogenin and vitellogenin receptor gene expression and 20-hydroxyecdysone concentration in Macrobrachium rosenbergii exposed to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Induction of vitellogenin in vivo and in vitro in the model teleost medaka (Oryzias latipes): comparison of gene expression and protein levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nongenomic Signaling Pathways of Estrogen Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment and Molecular Actions of Endocrine-Disrupting Chemicals That Interfere with Estrogen Receptor Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 17. epa.gov [epa.gov]
- 18. mdpi.com [mdpi.com]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. urosphere.com [urosphere.com]
- 21. oecd.org [oecd.org]
- 22. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Rapid and sensitive reporter gene assays for detection of antiandrogenic and estrogenic effects of environmental chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
Chlordecone's Enduring Legacy: An In-depth Technical Guide to its Bioaccumulation in Aquatic Food Webs
For Researchers, Scientists, and Drug Development Professionals
Published: December 16, 2025
Executive Summary
Chlordecone, a persistent organochlorine pesticide, continues to pose a significant environmental threat decades after its use was discontinued. Its extensive application in banana plantations, particularly in the French West Indies, has led to long-term contamination of soils and aquatic ecosystems. Due to its chemical stability and lipophilic nature, this compound readily bioaccumulates in organisms and biomagnifies through aquatic food webs, reaching concentrations that can be harmful to both wildlife and humans. This technical guide provides a comprehensive overview of the bioaccumulation of this compound in aquatic environments, presenting quantitative data, detailed experimental protocols, and visual representations of the key processes involved. The information compiled herein is intended to serve as a critical resource for researchers, scientists, and professionals in drug development engaged in environmental toxicology, food safety, and human health risk assessment.
Introduction
This compound, also known as Kepone, was widely used from the 1950s to the 1990s to control the banana root borer.[1] Its persistence in the environment has resulted in widespread and lasting contamination of soils, rivers, and coastal marine ecosystems.[2] The primary route of transfer from terrestrial to aquatic environments is through soil erosion and runoff, leading to the contamination of sediments and the water column.
Once in the aquatic environment, this compound's physicochemical properties drive its accumulation in living organisms. It is poorly soluble in water and has a strong affinity for fatty tissues, which facilitates its bioaccumulation.[2] This process begins with the uptake of the pesticide by organisms at the base of the food web, such as algae and invertebrates, a phenomenon known as bioconcentration. As these primary consumers are preyed upon by organisms at higher trophic levels, the concentration of this compound increases at each step, a process termed biomagnification.[1]
This guide synthesizes the current scientific understanding of this compound's behavior in aquatic food webs, with a focus on quantitative data and the methodologies used to obtain it.
Quantitative Data on this compound Bioaccumulation
The following tables summarize the quantitative data on this compound concentrations, Bioconcentration Factors (BCFs), and Trophic Magnification Factors (TMFs) reported in various studies. These data are crucial for understanding the extent of contamination and the dynamics of this compound transfer through different aquatic food webs.
Table 1: this compound Concentrations in Water, Sediment, and Biota
| Matrix | Location/Study | Concentration Range | Units | Reference(s) |
| River Water | French West Indies | Up to 44 | µg/L | [3] |
| Marine Water | French West Indies | 257 to 882 | ng/L | [4] |
| Sediments | French West Indies | Up to 552 | µg/kg dry weight | [3] |
| Marine Organisms (general) | French West Indies | Detection limit to 1000 | µg/kg wet weight | [5] |
| Fish and Crustaceans | Guadeloupe | Over 10 | mg/kg wet weight | [3] |
Table 2: Bioconcentration and Trophic Magnification of this compound
| Parameter | Organism/Food Web | Value | Location/Study | Reference(s) |
| Bioconcentration Factor (BCF) | ||||
| Algae (Chlorococcum sp.) | 800 | Laboratory Study | [No direct citation] | |
| Algae (Dunaliella tertiolecta) | 230 | Laboratory Study | [No direct citation] | |
| Algae (Nitzschia sp.) | 410 | Laboratory Study | [No direct citation] | |
| Algae (Thalassiosira pseudonana) | 520 | Laboratory Study | [No direct citation] | |
| Trophic Magnification Factor (TMF) | ||||
| Mangrove Food Web | Goyave, Guadeloupe | > 1 | Field Study | [6][7] |
| Seagrass Bed Food Web | Goyave, Guadeloupe | > 1 | Field Study | [6][7] |
| Coral Reef Food Web | Goyave, Guadeloupe | > 1 | Field Study | [6][7] |
| Mangrove Food Web | Martinique | 1.32 - 1.66 | Field Study | [4] |
| Seagrass Bed Food Web | Martinique | 1.32 - 1.66 | Field Study | [4] |
| Coral Reef Food Web | Martinique | 1.32 - 1.66 | Field Study | [4] |
Experimental Protocols
Accurate quantification of this compound in environmental matrices is essential for assessing bioaccumulation. The following sections detail the common methodologies employed in the cited literature for the analysis of this compound in water, sediment, and biological tissues.
Sample Collection and Preparation
-
Water Samples: Water samples are typically collected in glass bottles and stored at low temperatures to prevent degradation. Filtration may be performed to separate dissolved and particulate-bound this compound.[8]
-
Sediment Samples: Sediment is collected using grabs or corers and is often frozen until analysis. Samples are typically dried and sieved to ensure homogeneity.[9]
-
Biota Samples: Aquatic organisms are collected using appropriate methods (e.g., nets, traps). Muscle tissue is commonly analyzed, as it is the primary tissue consumed by humans. Samples are homogenized and stored frozen.[10][11]
Extraction and Clean-up
The goal of extraction is to isolate this compound from the sample matrix, while the clean-up step removes interfering compounds.
-
Liquid-Liquid Extraction (LLE): A common technique for water samples, where an organic solvent (e.g., dichloromethane) is used to extract this compound.[12]
-
Solid-Phase Extraction (SPE): Often used for water samples, where this compound is adsorbed onto a solid sorbent and then eluted with a solvent.[11]
-
Matrix Solid-Phase Dispersion (MSPD): A technique used for solid and semi-solid samples like biota, where the sample is blended with a solid support and the analyte is eluted with a solvent.[10]
-
Clean-up: Column chromatography with adsorbents like Florisil or alumina (B75360) is frequently used to remove lipids and other co-extracted substances that can interfere with the analysis.[10]
Instrumental Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the most common analytical technique for the determination of this compound.
-
Gas Chromatography (GC): Separates this compound from other compounds in the extract based on its volatility and interaction with a stationary phase in a capillary column.[12][13]
-
Mass Spectrometry (MS): Detects and quantifies this compound based on its mass-to-charge ratio. The use of tandem mass spectrometry (MS/MS) provides higher selectivity and sensitivity.[12][13]
-
Quantification: Isotope dilution, using a 13C-labeled this compound internal standard, is the preferred method for accurate quantification as it corrects for matrix effects and variations in extraction efficiency.[12]
Quality Assurance/Quality Control (QA/QC)
To ensure the reliability of the data, rigorous QA/QC procedures are essential. These include:
-
Method Blanks: Analyzing a sample without the analyte to check for contamination during the analytical process.[14]
-
Spiked Samples: Adding a known amount of this compound to a sample to determine the recovery of the method.[14]
-
Certified Reference Materials (CRMs): Analyzing a material with a known concentration of this compound to verify the accuracy of the method.[14]
-
Replicate Analyses: Analyzing the same sample multiple times to assess the precision of the method.[14]
Visualizing this compound Bioaccumulation
The following diagrams, generated using the DOT language, illustrate the key processes of this compound bioaccumulation and the typical workflow for its analysis.
Conclusion
The bioaccumulation and biomagnification of this compound in aquatic food webs represent a significant and long-term environmental challenge. The data clearly indicate that this persistent pesticide accumulates to high levels in organisms, particularly at the top of the food chain. This poses a considerable risk to the health of aquatic ecosystems and to human populations that rely on these resources for food.
The detailed experimental protocols outlined in this guide are fundamental for the accurate monitoring and assessment of this compound contamination. Standardization of these methods is crucial for generating comparable data across different studies and regions.
For researchers and scientists, a thorough understanding of the mechanisms of this compound bioaccumulation is vital for developing effective remediation strategies and for predicting the long-term ecological impacts of this and other persistent organic pollutants. For professionals in drug development, the study of how organisms metabolize and accumulate xenobiotics like this compound can provide valuable insights into the pharmacokinetics and potential toxicity of new chemical entities.
Continued research is needed to better understand the sublethal effects of chronic this compound exposure on aquatic organisms and to explore novel approaches for the remediation of contaminated environments. This technical guide serves as a foundational resource to support these ongoing efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. archimer.ifremer.fr [archimer.ifremer.fr]
- 5. archimer.ifremer.fr [archimer.ifremer.fr]
- 6. archimer.ifremer.fr [archimer.ifremer.fr]
- 7. Different transfer pathways of an organochlorine pesticide across marine tropical food webs assessed with stable isotope analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agritrop.cirad.fr [agritrop.cirad.fr]
- 9. researchgate.net [researchgate.net]
- 10. Sample preparation based on matrix solid-phase dispersion and solid-phase extraction cleanup for the determination of organochlorine pesticides in fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Microbial Transformation of this compound and Two Transformation Products Formed During in situ Chemical Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agritrop.cirad.fr [agritrop.cirad.fr]
- 14. archimer.ifremer.fr [archimer.ifremer.fr]
Preserving the Past: A Technical Guide to the Long-Term Stability of Chlordecone in Archived Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlordecone, a synthetic organochlorine pesticide, is a persistent organic pollutant (POP) with a legacy of environmental contamination, particularly in the French West Indies.[1][2][3][4] Its high persistence in the environment, especially in soil under aerobic conditions, makes it a subject of ongoing research and monitoring.[5][6] Understanding the long-term stability of this compound in archived environmental samples is crucial for retrospective analysis, evaluating the efficacy of remediation strategies, and ensuring the integrity of data in toxicological and epidemiological studies. This technical guide provides a comprehensive overview of the current knowledge on this compound's stability, recommended protocols for sample archiving, and analytical methodologies for its quantification.
Chemical Stability and Degradation of this compound
This compound is a remarkably stable molecule, resistant to aerobic degradation.[1] However, under anaerobic conditions, it can undergo microbial degradation, leading to the formation of various transformation products, including monohydro-, dihydro-, and trihydrothis compound derivatives, as well as polychloroindene compounds.[1][3][4][7] The persistence of this compound is a significant concern, as it can remain in the environment for decades, posing long-term risks to ecosystems and human health.[1][6]
Recommended Protocols for Archiving Environmental Samples for this compound Analysis
The integrity of archived samples is paramount for accurate long-term studies. While specific long-term stability data for this compound under various storage conditions is limited, the following best practices, derived from general protocols for persistent organic pollutants, are recommended to minimize degradation and contamination.[8][9][10][11]
Sample Collection and Handling:
-
Containers: Use glass containers with polytetrafluoroethylene (PTFE)-lined caps (B75204) to prevent sorption of this compound to the container walls.
-
Headspace: Minimize headspace in containers to reduce volatilization and photo-degradation.
-
Cross-contamination: Employ rigorous cleaning procedures for all sampling equipment and wear appropriate personal protective equipment to prevent cross-contamination between samples.
Storage Conditions:
-
Temperature: Store samples in the dark at low temperatures to slow down potential degradation processes. Recommended storage temperatures are:
-
Soil and Sediment: ≤ -18°C
-
Water: 4°C for short-term storage (up to a few weeks), and ≤ -18°C for long-term storage. Acidification to pH < 2 can also help preserve the sample.
-
Biological Tissues: ≤ -80°C is ideal for long-term preservation of both the analyte and the tissue matrix. Freeze-drying can be an alternative for some tissue types, but its effect on this compound stability needs to be validated.[12]
-
-
Labeling: Properly label all samples with unique identifiers, date of collection, sample type, and storage conditions.
Analytical Methodologies for this compound Quantification
Accurate quantification of this compound is essential for stability studies. The following analytical techniques are widely employed for the analysis of this compound in various environmental matrices.
Extraction Techniques:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used and efficient method for extracting this compound from various matrices, including soil, food, and biological samples.[2][13]
-
Soxhlet Extraction: A classical and robust method for extracting POPs from solid samples.
-
Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): A faster alternative to Soxhlet extraction that uses elevated temperatures and pressures.
Analytical Instrumentation:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A sensitive and specific technique for the quantification of this compound. The use of a ¹³C-labeled internal standard is recommended for accurate quantification.[5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity and is particularly useful for analyzing this compound in complex biological matrices.[2][14]
Experimental Workflow and Data Presentation
Due to the lack of published long-term stability data for this compound in archived samples, it is highly recommended that researchers conduct their own validation studies. The following workflow and data table provide a framework for such an investigation.
Table 1: Template for Recording Long-Term Stability Data of this compound
| Sample Matrix | Storage Temperature (°C) | Storage Duration (Months) | Replicate 1 (% Recovery) | Replicate 2 (% Recovery) | Replicate 3 (% Recovery) | Mean Recovery (%) | Standard Deviation |
| Soil | -20 | 0 | 100 | 100 | 100 | 100 | 0 |
| Soil | -20 | 3 | |||||
| Soil | -20 | 6 | |||||
| Soil | -20 | 12 | |||||
| Water | 4 | 0 | 100 | 100 | 100 | 100 | 0 |
| Water | 4 | 1 | |||||
| Water | 4 | 3 | |||||
| Fish Tissue | -80 | 0 | 100 | 100 | 100 | 100 | 0 |
| Fish Tissue | -80 | 12 | |||||
| Fish Tissue | -80 | 24 |
Potential Degradation Pathways in Anaerobic Environments
While the conditions in most archived samples are not strictly anaerobic, understanding the potential degradation pathways is important for interpreting results, especially if anaerobic microenvironments could exist within a sample. The following diagram illustrates the known anaerobic degradation pathway of this compound based on microcosm studies.[1][3][4][7]
Conclusion and Recommendations
The long-term stability of this compound in archived environmental samples is a critical parameter that is currently under-documented in scientific literature. Given its high persistence, significant degradation under proper storage conditions (i.e., frozen, in the dark, in appropriate containers) is expected to be slow. However, the lack of quantitative data necessitates a cautious approach.
Key Recommendations:
-
Validation is Essential: Researchers should conduct in-house stability studies on their specific sample matrices and storage conditions to ensure the reliability of their data.
-
Utilize Best Practices: Adherence to established protocols for the archiving of POPs is crucial to minimize potential degradation.
-
Acknowledge Uncertainty: When analyzing historical samples for which storage conditions and duration are not fully documented, the potential for this compound degradation should be acknowledged, and the results should be interpreted with appropriate caution.
-
Future Research: There is a clear need for systematic, long-term studies on the stability of this compound in various environmental matrices under different archival conditions to fill the current knowledge gap.
References
- 1. Evidence for extensive anaerobic dechlorination and transformation of the pesticide this compound (C10Cl10O) by indigenous microbes in microcosms from Guadeloupe soil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microbial Degradation of a Recalcitrant Pesticide: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound exposure and adverse effects in French West Indies populations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microbial Transformation of this compound and Two Transformation Products Formed During in situ Chemical Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resource library [resources.isric.org]
- 9. dr6j45jk9xcmk.cloudfront.net [dr6j45jk9xcmk.cloudfront.net]
- 10. ccbasilea-crestocolmo.org.uy [ccbasilea-crestocolmo.org.uy]
- 11. agilent.com [agilent.com]
- 12. stability of freeze-dried tissue [cryonet.org]
- 13. researchgate.net [researchgate.net]
- 14. Development and validation of an HPLC-MS/MS method with QuEChERS extraction using isotopic dilution to simultaneously analyze this compound and chlordecol in animal livers - PubMed [pubmed.ncbi.nlm.nih.gov]
Chlordecone's Pervasive Impact on Soil Microbial Ecosystems: A Technical Guide
An in-depth examination of the persistent organochlorine pesticide chlordecone reveals its significant and lasting effects on the structure and function of soil microbial communities. This guide synthesizes key research findings, offering a technical overview for researchers, environmental scientists, and remediation professionals. It details the ecotoxicological impacts, outlines the complex microbial processes involved in this compound degradation, and provides a framework of the experimental protocols used to elucidate these effects.
Executive Summary
This compound (C₁₀Cl₁₀O), a synthetic organochlorine pesticide, has led to widespread and long-term contamination of soil ecosystems, particularly in regions of intensive banana cultivation like the French West Indies.[1] Its chemical stability and strong adsorption to soil particles contribute to its persistence, posing a continuous threat to environmental health.[1][2] Research demonstrates that this compound is not inert in the soil; it actively alters the soil microbiome, the foundational engine of terrestrial ecosystem health. These alterations are soil-type dependent, with more pronounced effects observed in soils with lower organic matter content, where the pesticide is more bioavailable.[2] Specifically, this compound exposure has been shown to modify the abundance of key bacterial groups and impair essential microbial functions such as mineralization.[2][3] Concurrently, a growing body of evidence reveals the potential of native soil microorganisms to transform this compound, primarily through anaerobic degradation pathways, offering potential avenues for future bioremediation strategies.[1][4][5][6]
Ecotoxicological Impact on Microbial Community Structure
This compound acts as a selective pressure on soil microbial communities, inducing notable shifts in their taxonomic composition and functional capabilities. The extent of this impact is significantly influenced by soil properties, such as texture and organic matter content, which control the bioavailability of the contaminant.
Soil-Dependent Effects
Studies comparing different soil types have revealed that the ecotoxicological effects of this compound are not uniform. In sandy loam soils, this compound exposure leads to significant modifications in the abundance of Gram-negative bacterial groups.[2][3] In contrast, the bacterial community structure in silty loam soil appears more resilient and remains largely insensitive to similar levels of this compound exposure.[2][3] This difference is attributed to the higher bioavailability of this compound in sandy soils, which have a lower capacity for pesticide adsorption compared to soils rich in clay and organic matter.
Quantitative Impact on Bacterial Abundance
While comprehensive quantitative data on diversity indices (e.g., Shannon, Simpson) are not consistently reported across studies, taxon-specific quantitative PCR (qPCR) has been used to measure changes in the abundance of specific bacterial groups. Research has highlighted a significant impact on several Gram-negative phyla in susceptible soils.
Table 1: Summary of this compound's Quantitative Impact on Bacterial Phyla in Sandy Loam Soil
| Bacterial Group | Method | Observed Effect | Reference |
| β-Proteobacteria | qPCR | Abundance significantly modified | [2][3] |
| γ-Proteobacteria | qPCR | Abundance significantly modified | [2][3] |
| Planctomycetes | qPCR | Abundance significantly modified | [2][3] |
| Bacteroidetes | qPCR | Abundance significantly modified | [2][3] |
Note: The cited studies report statistically significant modifications in copy numbers of 16S rRNA genes for these groups in sandy loam soil exposed to this compound compared to controls. The precise fold-change values were not presented in a consolidated format.
Functional Consequences
Beyond structural changes, this compound contamination impairs vital microbial functions. In sandy loam soil, the mineralization of organic carbon sources like ¹⁴C-sodium acetate (B1210297) was significantly reduced in the presence of this compound.[2][3] This indicates that the pesticide can disrupt the fundamental processes of nutrient cycling, which are critical for soil fertility and health.
Microbial Degradation of this compound
Despite its recalcitrant nature, native soil microorganisms have demonstrated the capacity to transform this compound, primarily under anaerobic conditions.[1][7] This biotransformation involves a series of complex reactions, including reductive dechlorination and the opening of this compound's stable bis-homocubane cage structure.
Anaerobic Biodegradation Pathway
The anaerobic degradation of this compound is a stepwise process that results in a variety of transformation products. This pathway is crucial as it can lead to metabolites with reduced toxicity and different environmental mobility.[1] The process involves fermenting and acetogenic microbes and can be stimulated by the addition of electron donors.[7] Key bacterial genera implicated in these transformations include Citrobacter and the sulfate-reducing bacterium Desulfovibrio.[4][5]
The primary transformation steps include:
-
Reductive Dechlorination: The sequential removal of chlorine atoms from the this compound molecule, leading to the formation of monohydro-, dihydro-, and trihydrothis compound derivatives.[1]
-
Cage Opening: The breakdown of the stable cage structure, a critical step in detoxification, which produces various polychloroindene compounds.[1][4]
-
Carboxylation: Further transformation of the polychloroindene intermediates to form carboxylated polychloroindene derivatives. These end-products are generally more water-soluble and may be more susceptible to further degradation or removal from the soil matrix.[1]
Key Experimental Protocols
The investigation of this compound's impact on soil microbes relies on a combination of microcosm studies and advanced molecular techniques.
Microcosm Setup
Soil microcosm experiments are fundamental for studying the effects of this compound under controlled laboratory conditions.
-
Soil Collection: Collect soil from both contaminated and uncontaminated sites. Key soil characteristics (pH, texture, organic carbon) should be thoroughly documented.
-
Experimental Design: Prepare microcosms (e.g., sealed serum bottles) with a known mass of soil. Amend treatments with different concentrations of this compound. Include sterile (e.g., autoclaved or poisoned) controls to distinguish biotic from abiotic processes.
-
Incubation: Incubate microcosms under specific conditions. For degradation studies, anaerobic conditions are established by flushing with N₂/CO₂ gas, and electron donors (e.g., ethanol, acetone) may be added.[1] Incubations are typically long-term, spanning months to years.
-
Sampling: Periodically sacrifice microcosms for chemical and molecular analysis.
Soil DNA Extraction and Analysis
Analyzing the microbial community structure begins with the efficient extraction of high-quality DNA from the complex soil matrix.
-
DNA Extraction: Utilize a commercial kit optimized for soil, such as the DNeasy PowerSoil Kit (Qiagen). This typically involves mechanical disruption (bead beating) to lyse microbial cells, followed by chemical lysis and purification of DNA on a silica membrane.
-
16S rRNA Gene Amplification:
-
Primers: Amplify a hypervariable region of the 16S rRNA gene. The V4 region is commonly targeted using the universal bacterial primers 515F (GTGCCAGCMGCCGCGGTAA) and 806R (GGACTACHVGGGTWTCTAAT).
-
PCR Conditions: A typical PCR protocol includes an initial denaturation (e.g., 95°C for 3 min), followed by 25-35 cycles of denaturation (95°C for 45s), annealing (e.g., 50-55°C for 60s), and extension (72°C for 90s), with a final extension step (72°C for 10 min). Annealing temperatures and cycle numbers should be optimized.[7][8]
-
-
Quantitative PCR (qPCR): For taxon-specific quantification, use primers targeting specific groups (e.g., Proteobacteria, Bacteroidetes). Reactions are performed in the presence of a fluorescent dye (e.g., SYBR Green), and gene copy numbers are calculated based on a standard curve.[9]
-
High-Throughput Sequencing: Sequence the prepared amplicons on a platform like the Illumina MiSeq.
-
Bioinformatic Analysis: Process the raw sequencing data using a dedicated pipeline such as QIIME 2 or Mothur.[10][11][12][13] The workflow includes quality filtering, denoising reads into Amplicon Sequence Variants (ASVs), assigning taxonomy, and performing diversity and statistical analyses.
Metabolite Analysis
Identifying this compound transformation products is essential for understanding degradation pathways.
-
Extraction: Extract this compound and its metabolites from soil or liquid culture using an appropriate organic solvent (e.g., dichloromethane (B109758) or a hexane/acetone mixture).[1][5]
-
Analysis: Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), which can separate and identify the parent compound and its various degradation products based on their mass-to-charge ratio and retention time.[4][14]
Conclusion and Future Directions
This compound contamination poses a significant and persistent ecotoxicological challenge. Its impact on soil microbial communities is multifaceted, causing shifts in taxonomic structure and impairing key ecological functions. The soil type plays a critical role in mediating this toxicity, highlighting the importance of site-specific risk assessments. While the intrinsic capacity of soil microbiomes to degrade this compound offers hope for bioremediation, the process is slow and complex.
Future research should focus on:
-
Quantitative Metagenomics: Moving beyond 16S rRNA gene surveys to whole-genome shotgun metagenomics to identify the specific genes and enzymes involved in the this compound degradation pathway.
-
Cultivation and Isolation: Isolating and characterizing the specific microbial strains responsible for the key transformation steps to develop targeted bioremediation cultures.
-
Biostimulation and Bioaugmentation: Investigating field-scale strategies to enhance the activity of native this compound-degrading microorganisms (biostimulation) or introducing specialized microbes to contaminated sites (bioaugmentation).
By deepening our understanding of the intricate interactions between this compound and the soil microbiome, we can develop more effective strategies to monitor, manage, and ultimately remediate this persistent environmental contaminant.
References
- 1. Evidence for extensive anaerobic dechlorination and transformation of the pesticide this compound (C10Cl10O) by indigenous microbes in microcosms from Guadeloupe soil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the ecotoxicological impact of the organochlorine this compound on soil microbial community structure, abundance, and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The gut-to-soil axis microbiome analysis tutorial - The gut-to-soil axis microbiome analysis tutorial [gut-to-soil-tutorial.readthedocs.io]
- 4. Frontiers | Microbial Transformation of this compound and Two Transformation Products Formed During in situ Chemical Reduction [frontiersin.org]
- 5. Microbial Transformation of this compound and Two Transformation Products Formed During in situ Chemical Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Microbial Degradation of a Recalcitrant Pesticide: this compound [frontiersin.org]
- 7. Evaluation of primers and PCR conditions for the analysis of 16S rRNA genes from a natural environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of general 16S ribosomal RNA gene PCR primers for classical and next-generation sequencing-based diversity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Soil Microbial Community Structure by Use of Taxon-Specific Quantitative PCR Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GitHub - LaurenQ2/Microbiome-Analysis-in-QIIME2: Microbiome analysis pipeline with reference tutorial. This code was written in October 2024 to process rRNA marker gene data (16S and ITS) from rhizosphere soil samples. [github.com]
- 11. Gut-to-soil axis tutorial 💩🌱 - Microbiome marker gene analysis with QIIME 2 [amplicon-docs.qiime2.org]
- 12. docs.qiime2.org [docs.qiime2.org]
- 13. QIIME 2 Enables Comprehensive End‐to‐End Analysis of Diverse Microbiome Data and Comparative Studies with Publicly Available Data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agritrop.cirad.fr [agritrop.cirad.fr]
Methodological & Application
Application Note: Analysis of Chlordecone in Soil by GC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chlordecone (CLD) is a synthetic organochlorine pesticide notable for its extensive use in the past, particularly in banana cultivation.[1] Due to its high chemical stability and strong adsorption to soil particles, especially those rich in organic matter or volcanic clays, this compound is exceptionally persistent in the environment.[2][3] This persistence leads to long-term contamination of soil and water systems, posing significant risks to ecosystems and human health through bioaccumulation.[1][4] Consequently, the development of sensitive, accurate, and robust analytical methods for quantifying this compound in complex soil matrices is essential for environmental monitoring, human exposure risk assessment, and the validation of remediation strategies.[1][5] Gas chromatography-tandem mass spectrometry (GC-MS/MS) offers the high selectivity and sensitivity required for reliable determination of this compound at trace levels.[2]
This document provides a detailed protocol for the analysis of this compound in soil samples using Accelerated Solvent Extraction (ASE) followed by GC-MS/MS detection.
Experimental Protocols
Reagents and Materials
-
Solvents: Acetone, Hexane, Diethyl ether, Isooctane (Pesticide residue grade or equivalent).
-
Standards: this compound analytical standard (≥98.5% purity), ¹³C₁₀-Chlordecone (isotopically labeled internal standard).[6][7]
-
Reagents: Anhydrous sodium sulfate (B86663) (baked at 400°C for 4 hours), Sand (baked at 400°C for 4 hours).
-
Consumables: Accelerated Solvent Extractor (ASE) cells (e.g., 11 mL stainless steel), collection vials, Florisil solid-phase extraction (SPE) cartridges, glass vials with PTFE-lined caps, Whatman No. 42 filter paper or equivalent, GC vials with inserts.[6]
Sample Preparation: Accelerated Solvent Extraction (ASE) and Cleanup
This protocol is based on established methods for this compound extraction from soil.[6]
-
Soil Pre-treatment: Air-dry soil samples at 40°C, then crush and sieve them through a 2 mm mesh screen to ensure homogeneity.[6]
-
ASE Cell Preparation: Place a filter at the bottom of an 11 mL ASE cell. Add a small layer of clean sand.
-
Sample Loading: Accurately weigh approximately 10 g of the prepared soil sample into the cell. Spike the sample with an appropriate amount of ¹³C₁₀-Chlordecone solution to serve as an internal standard for quantification and recovery correction.[4][7] Top the sample with another layer of sand.
-
Accelerated Solvent Extraction: Place the prepared cells into the ASE system. Perform the extraction using the following parameters.[6]
-
Solvent: Hexane:Acetone (1:1, v/v)
-
Oven Temperature: 100°C
-
Pressure: 1500 psi (10.3 MPa)
-
Static Time: 5 minutes
-
Flush Volume: 60% of cell volume
-
Nitrogen Purge: 60 seconds at 150 psi
-
-
Extract Concentration: Transfer the collected extract (approx. 30 mL) to a rotary evaporator and concentrate the volume to approximately 3 mL at 40°C.[6]
-
SPE Cleanup:
-
Condition a Florisil SPE cartridge with 6 mL of hexane/diethyl ether (80:20, v/v) followed by 6 mL of diethyl ether.[6]
-
Load the concentrated extract onto the conditioned cartridge.
-
Elute the this compound from the cartridge using 6 mL of diethyl ether, collecting the eluate in a clean glass vial.[6]
-
-
Final Concentration: Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.[6] Transfer the final extract to a GC vial for analysis.
GC-MS/MS Instrumentation and Conditions
The following parameters are a robust starting point for the analysis and should be optimized for the specific instrumentation used.
| Parameter | Setting |
| Gas Chromatograph (GC) | |
| Injector | Programmable Temperature Vaporizing (PTV) or Split/Splitless |
| Injector Temperature | 270°C (constant) or a temperature program (e.g., 55°C to 300°C).[2][6] |
| Injection Mode | Splitless (e.g., for 5 min).[2] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min.[2] |
| Column | RTX-1ms (or equivalent non-polar column), 15 m x 0.25 mm ID, 0.25 µm df.[2] |
| Oven Program | 100°C (hold 5 min), ramp 30°C/min to 160°C, ramp 8°C/min to 250°C, ramp 30°C/min to 300°C (hold 5 min).[2] |
| Tandem Mass Spectrometer (MS/MS) | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C (typical) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions (Example) | |
| This compound (¹²C₁₀) | Q1: 489 -> Q3: 454 (Quantifier), Q1: 489 -> Q3: 426 (Qualifier) |
| ¹³C₁₀-Chlordecone (IS) | Q1: 499 -> Q3: 464 (Quantifier) |
Note: MRM transitions should be empirically optimized for the specific instrument to ensure maximum sensitivity and specificity.
Data and Results
Method performance is evaluated through a validation process to ensure results are reliable, accurate, and reproducible.[8] Key validation parameters are summarized below.
| Validation Parameter | Typical Performance | Reference |
| Linearity Range | 0.023 - 0.53 mg/kg | [6] |
| Correlation Coefficient (R²) | > 0.99 | [9] |
| Limit of Detection (LOD) | 15.0 ng/kg (dw) | [2] |
| Limit of Quantification (LOQ) | 80.0 ng/kg (dw) to 1.0 mg/kg | [2][6] |
| Mean Recovery | 79% - 81% | [6] |
| Precision (RSD) | < 20% | [10] |
Performance metrics can vary based on soil type, instrumentation, and specific protocol modifications.
Visualizations
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. agritrop.cirad.fr [agritrop.cirad.fr]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Detection and quantification of this compound in contaminated soils from the French West Indies by GC-MS using the 13C10-chlordecone stable isotope as a tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. swaenviro.com [swaenviro.com]
- 9. researchgate.net [researchgate.net]
- 10. aensiweb.com [aensiweb.com]
Application Note: Quantification of Chlordecone in Water Samples Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction Chlordecone is a persistent organochlorine pesticide that was used extensively in banana plantations, particularly in the French West Indies, until 1993.[1] Due to its high stability and tendency to sorb to organic matter, this compound persists in the environment, leading to long-term contamination of soil and water resources.[1][2] Classified as a Persistent Organic Pollutant (POP), it is toxic, bioaccumulative, and poses risks to human health, with studies associating exposure to various health disorders.[1][3] Consequently, sensitive and reliable analytical methods are required for the monitoring of this compound in environmental samples, especially water. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for determining trace concentrations of this compound due to its high sensitivity, specificity, and simplified sample preparation compared to gas chromatography-based methods.[1][4]
This application note provides a detailed protocol for the quantification of this compound in various water matrices using LC-MS/MS, including sample preparation, instrumental analysis, and data interpretation.
Principle of LC-MS/MS Analysis
The quantification of this compound by LC-MS/MS involves three main stages. Initially, the water sample, fortified with an isotopically labeled internal standard, undergoes a sample preparation step, typically Solid Phase Extraction (SPE), to isolate and concentrate the analyte. The purified extract is then injected into a liquid chromatography (LC) system. The LC column separates this compound from other matrix components based on its physicochemical properties. The eluent from the LC is directed to the mass spectrometer's ion source, where this compound molecules are ionized, commonly using negative electrospray ionization (ESI).
The tandem mass spectrometer (MS/MS) then selects the specific precursor ion of this compound in the first quadrupole. This selected ion is fragmented in a collision cell, and the resulting characteristic product ions are filtered by the second quadrupole before being measured by the detector. This highly specific detection method, known as Multiple Reaction Monitoring (MRM), allows for accurate quantification even at very low concentrations.
Caption: Principle of this compound quantification by LC-MS/MS.
Experimental Protocols
Materials and Reagents
-
Standards: this compound (analytical standard, >98% purity), 13C10-Chlordecone (internal standard, IS).
-
Solvents: Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), and water (LC-MS grade). Dichloromethane (DCM) for LLE if used.
-
Reagents: Ammonium acetate, Formic acid.
-
Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., C18 or polymeric sorbent).
Sample Preparation: Solid Phase Extraction (SPE)
While Liquid-Liquid Extraction (LLE) has been frequently used, it requires large sample volumes and toxic solvents.[1][5] SPE is a preferable alternative offering automation, reduced solvent use, and good reproducibility.[5]
Caption: General workflow for water sample preparation using SPE.
Protocol:
-
Sample Collection: Collect 500 mL of the water sample in a clean glass container.
-
Fortification: Add a known amount of 13C10-Chlordecone internal standard solution to the sample.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water.
-
Sample Loading: Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of water to remove polar interferences. Dry the cartridge under vacuum or nitrogen flow.
-
Elution: Elute the trapped this compound from the cartridge using an appropriate solvent, such as acetonitrile or dichloromethane.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in a small, precise volume (e.g., 500 µL) of the initial mobile phase mixture. The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following tables provide typical starting conditions for LC-MS/MS analysis. These may require optimization based on the specific instrumentation used.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Suggested Condition |
|---|---|
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)[1] |
| Mobile Phase A | Water + 5 mM Ammonium Acetate |
| Mobile Phase B | Methanol or Acetonitrile[2] |
| Gradient | Start at 50% B, linear gradient to 100% B over 8 min, hold for 4 min[2] |
| Flow Rate | 0.3 mL/min[2] |
| Column Temperature | 40°C[2] |
| Injection Volume | 10 µL |
Table 2: Tandem Mass Spectrometry (MS/MS) Parameters
| Parameter | Suggested Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode[4] |
| Capillary Voltage | Optimized for instrument (e.g., 3.0-4.5 kV) |
| Source Temperature | Optimized for instrument (e.g., 150°C) |
| Desolvation Temp. | Optimized for instrument (e.g., 350-450°C) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 3 |
Table 3: this compound MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Function |
|---|---|---|---|
| This compound | 506.7 | 426.7 | Quantifier[1] |
| This compound | 508.7 | 428.7 | Qualifier[1] |
| 13C10-Chlordecone (IS) | 516.7 | 435.7 | Internal Standard |
Note: The precursor ion at m/z 506.7 corresponds to the [M+OH]⁻ adduct of this compound in the presence of a co-solvent like acetonitrile.[1]
Data Presentation and Performance
Method validation should be performed to determine linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The use of an isotopically labeled internal standard is crucial for correcting matrix effects and variations in extraction recovery.[5]
Table 4: Summary of Typical Quantitative Performance Data
| Parameter | Typical Value | Source |
|---|---|---|
| Limit of Detection (LOD) | 0.007 µg/L (in serum) | [3] |
| Limit of Quantification (LOQ) | 0.02 - 1.5 µg/L | [3][6] |
| Linearity (r²) | > 0.99 | [4] |
| Recovery | 70 - 120% | [1][4] |
| Relative Standard Deviation (RSD) | < 20% |[5] |
Note: Performance characteristics, especially LOD and LOQ, are highly dependent on the sample matrix and the specific instrument's sensitivity.
Conclusion
This application note outlines a robust and sensitive method for the quantification of this compound in water samples using Solid Phase Extraction followed by LC-MS/MS analysis. The high selectivity of tandem mass spectrometry in MRM mode, combined with the use of an isotopic internal standard, allows for accurate and reliable quantification at trace levels relevant for environmental monitoring. The provided protocol serves as a comprehensive guide for researchers and scientists, enabling the effective assessment of this compound contamination in aqueous environments.
References
- 1. researchgate.net [researchgate.net]
- 2. Evidence for extensive anaerobic dechlorination and transformation of the pesticide this compound (C10Cl10O) by indigenous microbes in microcosms from Guadeloupe soil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound determination in serum by LC-MS/MS and the importance of low limit of detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agritrop.cirad.fr [agritrop.cirad.fr]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Solid-Phase Microextraction (SPME) for Chlordecone Analysis in Water
Audience: Researchers, scientists, and drug development professionals.
Introduction: Chlordecone is a persistent organochlorine pesticide that poses significant environmental and health concerns due to its bioaccumulation and toxicity. Accurate and sensitive detection of this compound in water is crucial for environmental monitoring and risk assessment. Solid-Phase Microextraction (SPME) offers a simple, solvent-free, and sensitive sample preparation method for the analysis of this compound in aqueous matrices, often coupled with gas chromatography-mass spectrometry (GC-MS) for detection and quantification. These application notes provide a detailed overview and protocols for the use of SPME in this compound analysis.
Quantitative Data Summary
The following table summarizes the quantitative performance of SPME-GC-MS/MS for the analysis of this compound in water.
| Parameter | Value | Analytical Method | Reference |
| Limit of Detection (LOD) | 0.5 ng/L | SPME-GC-MS/MS | [1] |
| Limit of Quantification (LOQ) | 2.0 ng/L | SPME-GC-MS/MS | [1] |
| Linearity Range | 4.3 ng/L - 138.6 ng/L | SPME-GC-MS/MS | [1] |
| Correlation Coefficient (R²) | 0.9974 | SPME-GC-MS (0.29–10.0 µg/L) | [1] |
SPME Fiber Selection and Performance
The choice of SPME fiber coating is critical for efficient extraction of this compound from water. A comparison of different commercially available fibers has shown that the polarity of the fiber coating significantly impacts the extraction efficiency.
| Fiber Type | Composition | Key Characteristics | Performance for this compound |
| PDMS/DVB | Polydimethylsiloxane/Divinylbenzene (65 µm) | Medium polarity | Exhibited the highest extraction rate for this compound.[1] |
| PDMS | Polydimethylsiloxane (100 µm) | Non-polar | Lower extraction rate than PDMS/DVB, but faster to clean (15 min vs. 30 min).[1] |
| CAR/PDMS | Carboxen/Polydimethylsiloxane (85 µm) | Bipolar (porous carbon coating) | Lower extraction rate for this compound compared to PDMS/DVB.[1] |
Based on these findings, a Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber is recommended for optimal extraction of this compound from water samples.
Experimental Protocols
Water Sample Preparation
-
Collect water samples in clean glass vials.
-
If necessary, filter the water samples to remove any particulate matter that could interfere with the SPME fiber.
-
For each analysis, transfer a specific volume (e.g., 18.5 mL) of the water sample into a clear glass vial suitable for SPME analysis.
-
If an internal standard is used, it should be added to the sample at this stage to ensure accurate quantification.
SPME Protocol for this compound Extraction
This protocol is based on an automated SPME extraction procedure followed by GC-MS analysis.
Materials and Equipment:
-
SPME Fiber Assembly (e.g., 65 µm PDMS/DVB)
-
SPME Autosampler
-
Heating and agitation unit for vials
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS or GC-MS/MS)
Procedure:
-
Fiber Conditioning: Before first use, condition the SPME fiber according to the manufacturer's instructions. This typically involves heating the fiber in the GC injection port to remove any contaminants.
-
Extraction:
-
Place the vial containing the water sample into the autosampler tray.
-
Set the extraction temperature to 80 °C .[1]
-
Immerse the SPME fiber into the water sample.
-
Set the extraction time to 10 minutes .[1]
-
Ensure constant agitation of the sample during extraction to facilitate the partitioning of this compound from the sample matrix to the fiber coating.
-
-
Desorption:
-
After extraction, the autosampler will retract the fiber and inject it into the hot GC inlet for thermal desorption.
-
The analytes are desorbed from the fiber and transferred to the GC column for separation and analysis.
-
Typical desorption conditions involve a high temperature in the GC inlet (e.g., 250-280 °C) for a few minutes.
-
-
Fiber Cleaning: After desorption, the fiber should be cleaned in a separate clean, heated injection port or bake-out station to prevent carryover between samples. For a PDMS/DVB fiber, a cleaning time of 30 minutes is recommended.[1]
GC-MS/MS Analytical Method
Instrumentation:
-
Gas Chromatograph coupled to a Tandem Mass Spectrometer (GC-MS/MS)
Typical GC Conditions:
-
Injection Port: Splitless mode.
-
Carrier Gas: Helium.
-
Column: A non-polar or medium-polarity capillary column suitable for organochlorine pesticide analysis (e.g., DB-5ms).
-
Oven Temperature Program: An optimized temperature program to ensure good separation of this compound from other potential contaminants. A starting point could be an initial temperature of 100°C, held for 1 minute, then ramped to 280°C at 10°C/min, and held for 5 minutes.
Typical MS/MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Specific precursor and product ion transitions for this compound should be selected and optimized.
Diagrams
Caption: Workflow for this compound analysis in water using SPME-GC-MS/MS.
This detailed protocol provides a robust framework for the analysis of this compound in water samples. Researchers should ensure proper validation of the method in their laboratory to confirm performance characteristics.
References
Application Note: Modified QuEChERS Method for the Extraction of Chlordecone from Fatty Tissues
Introduction
Chlordecone is a persistent organochlorine pesticide that bioaccumulates in fatty tissues.[1] Its accurate determination in such complex matrices is crucial for food safety and environmental monitoring. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method provides a streamlined approach for pesticide residue analysis.[2] However, standard QuEChERS protocols are often inefficient for high-fat matrices due to the co-extraction of large amounts of lipids, which can lead to poor recovery of lipophilic analytes like this compound and cause significant matrix effects in chromatographic systems.[3][4]
This application note details a modified QuEChERS protocol optimized for the efficient extraction and cleanup of this compound from fatty tissues, such as adipose and liver tissues. The modifications focus on enhancing lipid removal through a combination of specialized dispersive solid-phase extraction (d-SPE) sorbents and an optional freeze-out step to ensure reliable quantification by gas chromatography-tandem mass spectrometry (GC-MS/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Challenges in Fatty Matrix Analysis
The primary challenges in analyzing this compound in fatty tissues using the QuEChERS method include:
-
Analyte Partitioning: this compound's lipophilic nature causes it to have a strong affinity for the co-extracted fat. This can result in a significant portion of the analyte remaining in the lipid layer, leading to poor recovery in the acetonitrile (B52724) phase.[3]
-
Inadequate Cleanup: Standard d-SPE sorbents like primary secondary amine (PSA) are effective at removing polar interferences such as sugars and fatty acids but are less efficient at removing neutral fats (triglycerides).[3]
-
Matrix Effects: The presence of residual lipids in the final extract can interfere with the analytical instrumentation, leading to ion suppression or enhancement in mass spectrometry and contamination of the GC inlet and column.[4]
To overcome these challenges, this protocol incorporates C18 sorbent for the removal of nonpolar interferences like lipids and an optional freeze-out step (winterization) to precipitate fats from the extract.[3][5]
Experimental Protocol
This protocol is a compilation of methodologies described in various studies for the extraction of organochlorine pesticides from fatty matrices.[3][6][7]
1. Sample Preparation and Homogenization
-
Weigh a representative portion of the fatty tissue (e.g., 2-5 g of adipose or liver tissue) into a 50 mL centrifuge tube.
-
If the sample is solid, it should be thoroughly homogenized to ensure uniformity. For very fatty samples, cryogenic homogenization with dry ice can be effective.
2. Extraction
-
To the homogenized sample, add 10 mL of acetonitrile (containing 1% acetic acid for improved analyte stability).[3]
-
Add appropriate internal standards.
-
Vortex or shake vigorously for 1 minute to ensure thorough mixing and initial extraction.
-
Add the QuEChERS extraction salts (e.g., a packet containing magnesium sulfate (B86663) and sodium chloride).[2]
-
Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates and ensure proper partitioning.
-
Centrifuge at ≥3000 rcf for 5 minutes to separate the organic and aqueous layers.[8]
3. (Optional) Freeze-Out Step (Winterization)
-
For samples with very high-fat content, a freeze-out step can be incorporated to remove a significant portion of the lipids.[3][5]
-
Carefully transfer the acetonitrile supernatant to a clean centrifuge tube.
-
Place the tube in a freezer at -20°C or lower for at least 30 minutes to an hour.[3] The lipids will precipitate out of the solution.
-
Centrifuge the cold extract at a low speed to pellet the precipitated fats.
-
Quickly decant the supernatant into a new tube for the cleanup step.
4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer an aliquot of the acetonitrile supernatant (typically 1-8 mL, depending on the d-SPE tube size) to a d-SPE cleanup tube.
-
For fatty matrices, the d-SPE tube should contain a mixture of sorbents designed for lipid removal. A common combination is primary secondary amine (PSA) to remove fatty acids, and C18 to remove nonpolar lipids.[5][8][9] Zirconia-based sorbents like Z-Sep are also highly effective for fat removal.[3]
-
Vortex the d-SPE tube for 30 seconds to 1 minute to ensure the sorbents are well-dispersed in the extract.[8]
-
Centrifuge for 5 minutes at ≥3000 rcf to pellet the d-SPE sorbents.[8]
5. Final Extract Preparation and Analysis
-
Carefully transfer the cleaned supernatant to a clean vial.
-
The extract can be directly analyzed by GC-MS/MS or LC-MS/MS. Alternatively, it can be evaporated to a smaller volume and reconstituted in a suitable solvent for analysis.
-
For GC analysis, a solvent exchange to a more volatile solvent like hexane (B92381) or toluene (B28343) may be necessary.
Data Presentation
The following tables summarize the performance data from validated methods for this compound and other organochlorine pesticides in fatty matrices.
Table 1: Method Performance for this compound and Other Organochlorine Pesticides in Fatty Tissues
| Analyte(s) | Matrix | Recovery (%) | LOQ (µg/kg) | RSD (%) | Analytical Technique | Reference |
| This compound | Bovine, Ovine, Porcine Liver | 70-120 | 1.36 | Not Specified | HPLC-MS/MS | [10] |
| 18 Organochlorine Pesticides | Fish Muscle, Coral, Adipose Tissue | 69-102 | 100-2000 | <10 | GCxGC-TOF-MS | [6] |
| This compound | Bovine Serum, Fat, Liver, Muscle | Not Specified | 50 | Not Specified | HPLC-MS/MS | [1] |
| Various Pesticides | Adipose Tissue | 75-93 | 50-500 | <13 | Not Specified | [11] |
LOQ: Limit of Quantification; RSD: Relative Standard Deviation
Visualizations
Diagram 1: Experimental Workflow for Modified QuEChERS Extraction of this compound from Fatty Tissues
Caption: Modified QuEChERS workflow for fatty tissues.
The described modified QuEChERS method offers a robust and effective approach for the extraction and cleanup of this compound from challenging fatty matrices. By incorporating specific d-SPE sorbents for lipid removal and an optional freeze-out step, this protocol significantly reduces matrix interferences, leading to improved analyte recovery and more reliable analytical results. This method is suitable for researchers, scientists, and professionals in drug development and food safety who require accurate quantification of persistent organic pollutants in complex biological samples.
References
- 1. Optimization of an HPLC-MS/MS method to analyze this compound in bovine serum and correlations with levels in liver, muscle and fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the QuEChERS Method and Gas Chromatography–Mass Spectrometry for the Analysis Pesticide Residues in Water and Sediment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. lcms.cz [lcms.cz]
- 5. Restek - Blog [restek.com]
- 6. Validation of a modified QuEChERS method for the analysis of organochlorine pesticides in fatty biological tissues using two-dimensional gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromtech.net.au [chromtech.net.au]
- 9. Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of an HPLC-MS/MS method with QuEChERS extraction using isotopic dilution to simultaneously analyze this compound and chlordecol in animal livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. QuEChERS-Based Method for Pesticides Analysis in Adipose Tissue Associated with Rat Ovaries - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Throughput Screening Assays for Chlordecone Toxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlordecone, a persistent organochlorine pesticide, has raised significant environmental and health concerns due to its widespread contamination and toxic effects.[1] Its neurotoxic, hepatotoxic, and endocrine-disrupting properties necessitate robust and efficient screening methods to assess its risk and understand its mechanisms of action.[1][2][3] High-throughput screening (HTS) offers a powerful platform for rapidly evaluating the toxicity of this compound and other potential environmental toxicants. This document provides detailed application notes and protocols for HTS assays tailored to assess the neurotoxicity, hepatotoxicity, and endocrine-disrupting potential of this compound.
Neurotoxicity Assessment using Caenorhabditis elegans Locomotion Assay
The nematode C. elegans is a powerful model organism for HTS-based neurotoxicity screening due to its well-defined nervous system, short life cycle, and amenability to automated liquid handling and imaging.[4][5] Locomotion is a sensitive endpoint for assessing neurotoxic effects.[6]
Experimental Protocol: High-Throughput C. elegans Locomotion Assay
This protocol is adapted from established high-throughput screening methods using C. elegans.[4][5]
1.1. Materials and Reagents:
-
C. elegans wild-type strain (e.g., N2 Bristol)
-
Nematode Growth Medium (NGM) agar (B569324) plates
-
E. coli OP50 bacteria
-
S-complete medium
-
96-well or 384-well clear, flat-bottom microplates
-
This compound stock solution (in DMSO)
-
M9 buffer
-
Automated liquid handler
-
High-content imaging system or plate reader capable of tracking movement
1.2. C. elegans Synchronization and Culture:
-
Maintain C. elegans on NGM plates seeded with E. coli OP50.
-
Synchronize worms by bleaching gravid adults to isolate eggs.
-
Hatch the eggs in M9 buffer to obtain a synchronized L1 larval population.
-
Grow the synchronized L1 larvae in S-complete medium with E. coli OP50 until they reach the young adult stage.
1.3. Assay Procedure:
-
Using an automated liquid handler, dispense a defined number of synchronized young adult worms (e.g., 10-20 worms per well) into the wells of a microplate containing S-complete medium with E. coli OP50.
-
Prepare a serial dilution of this compound in S-complete medium. The final DMSO concentration should not exceed 0.1%.
-
Add the this compound dilutions to the assay plates. Include vehicle control (DMSO) and negative control (medium only) wells.
-
Incubate the plates at 20°C for a defined exposure period (e.g., 24 hours).
-
Following incubation, use a high-content imaging system to capture videos of worm movement in each well.
-
Analyze the videos using automated tracking software to quantify locomotion parameters such as speed of movement, frequency of body bends, and thrashing rate.
1.4. Data Analysis:
-
Calculate the average and standard deviation for each locomotion parameter at each this compound concentration.
-
Normalize the data to the vehicle control.
-
Plot the normalized data against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the EC50 value, the concentration of this compound that causes a 50% reduction in locomotion.
Quantitative Data
| Parameter | Cell/Organism Model | Endpoint | This compound Concentration | Result | Reference |
| Neurotoxicity | Mouse midbrain dopamine (B1211576) neurons | Cell Death | 3-15 µM (5-day exposure) | EC50 ≈ 7.9 µM | [8] |
| Neurotoxicity | C. elegans | Locomotor deficits | Not specified | Progressive loss of DA neurons associated with locomotor deficits | [3][7] |
Experimental Workflow
C. elegans locomotion assay workflow.
Hepatotoxicity Assessment using HepG2 Cell Viability Assay
The human hepatoma cell line HepG2 is a widely used in vitro model for assessing drug-induced liver injury and the hepatotoxicity of environmental chemicals.[2][9] Cell viability assays, such as the MTT assay, are readily adaptable for HTS to quantify cytotoxicity.
Experimental Protocol: High-Throughput MTT Assay with HepG2 Cells
This protocol is based on standard MTT assay procedures for 96-well plates.
2.1. Materials and Reagents:
-
HepG2 cells (ATCC HB-8065)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
96-well, clear, flat-bottom cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
2.2. Cell Culture:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Subculture the cells every 2-3 days when they reach 80-90% confluency.
2.3. Assay Procedure:
-
Harvest HepG2 cells using Trypsin-EDTA and resuspend them in fresh culture medium.
-
Determine the cell density using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Prepare a serial dilution of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound. Include vehicle control (DMSO) and blank (medium only) wells.
-
Incubate the plate for 24, 48, or 72 hours.
-
At the end of the exposure period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
2.4. Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, the concentration of this compound that causes a 50% reduction in cell viability.
Quantitative Data
While specific IC50 values for this compound in HepG2 cells were not found in the provided search results, studies have shown that this compound and its metabolite, chlordecol, decrease cell viability in this cell line.[2] For context, a study on other pesticides reported an IC50 value for Imazalil in HepG2 cells of 94 ± 12 µM after 24 hours of exposure. Further research is needed to establish a precise IC50 for this compound in HepG2 cells using the MTT assay.
| Parameter | Cell/Organism Model | Endpoint | This compound Concentration | Result | Reference |
| Hepatotoxicity | HepG2 cells | Cell Viability | Not specified | Decreased cell viability | [2] |
| Hepatotoxicity | Isolated rat liver mitochondria | Respiration | 2 to 100 µM | Stimulation of state 4 and inhibition of state 3 respiration | [10] |
Experimental Workflow
References
- 1. The clinical toxicology of this compound as an example of toxicological risk assessment for man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the impact of this compound and its metabolite chlordecol on genes involved in pesticide metabolism in HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Pesticide this compound Promotes Parkinsonism-like Neurodegeneration with Tau Lesions in Midbrain Cultures and C. elegans Worms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medium- and high-throughput screening of neurotoxicants using C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MEDIUM- AND HIGH-THROUGHPUT SCREENING OF NEUROTOXICANTS USING C. ELEGANS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Locomotion control of Caenorhabditis elegans through confinement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Pesticide this compound Promotes Parkinsonism-like Neurodegeneration with Tau Lesions in Midbrain Cultures and C. elegans Worms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Effects of this compound and its alteration products on isolated rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Methods for Chlordecone and its Metabolites in Human Serum: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical determination of chlordecone and its primary metabolite, chlordecol (this compound alcohol), in human serum. The methods described herein are based on established techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering high sensitivity and specificity for biomonitoring and research purposes.
Introduction
This compound is a persistent organochlorine pesticide that bioaccumulates in the environment and in humans.[1] Chronic exposure to this compound has been associated with various health issues, making the accurate and sensitive measurement of its levels and its metabolites in human serum crucial for risk assessment and toxicological studies.[1] The primary metabolite of this compound in humans is chlordecol, formed by the reduction of the keto group.[2][3] This document outlines detailed protocols for the extraction, separation, and quantification of both this compound and chlordecol in human serum.
Quantitative Data Summary
The following table summarizes the quantitative performance data from various analytical methods for the determination of this compound and its metabolites in human serum.
| Analyte | Method | Extraction | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| This compound | LC-MS/MS | QuEChERS | 0.007 µg/L | 0.02 µg/L | - | [1] |
| This compound | HPLC-MS/MS | QuEChERS | 0.02 µg/L | 0.06 µg/L | - | [4] |
| This compound | HPLC-MS/MS | QuEChERS | - | 0.05 ng/g | - | [5] |
| This compound | GC-MS/MS | LLE-SPE | - | ~0.5 µg/L | - | [6] |
| Chlordecol | LC-MS/MS | QuEChERS | - | 1.3 µg/L (urine) | 70-120 | [7][8] |
Note: Data may be converted from different units (e.g., ng/g to µg/L) for comparison, assuming a serum density of 1 g/mL. Some data, like the chlordecol LOQ, are from urine samples as serum-specific data was limited in the search results.
Experimental Protocols
Two primary analytical approaches are detailed below: a highly sensitive LC-MS/MS method and a robust GC-MS method.
Protocol 1: LC-MS/MS with QuEChERS Extraction
This method is favored for its high sensitivity, specificity, and robustness in analyzing this compound.[1]
1. Sample Preparation (QuEChERS Extraction)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method provides a simple and efficient extraction of this compound and its metabolites from serum.[1][9]
-
Step 1: To 1 mL of human serum in a 15 mL centrifuge tube, add 1 mL of reagent water.
-
Step 2: Add 2 mL of acetonitrile (B52724) containing 1% acetic acid.
-
Step 3: Add the QuEChERS salt packet containing 4 g MgSO₄ and 1 g NaCl.
-
Step 4: Cap the tube and vortex vigorously for 1 minute.
-
Step 5: Centrifuge at 3000 x g for 5 minutes.
-
Step 6: Transfer the upper acetonitrile layer to a clean tube.
-
Step 7: The extract can be directly analyzed or subjected to a dispersive solid-phase extraction (d-SPE) cleanup step if high matrix interference is expected. For d-SPE, transfer an aliquot of the acetonitrile extract to a microcentrifuge tube containing a mixture of PSA (primary secondary amine) and MgSO₄, vortex, and centrifuge.
-
Step 8: Transfer the final cleaned extract into an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 5 mM ammonium (B1175870) acetate.[10]
-
Mobile Phase B: Methanol with 5 mM ammonium acetate.[10]
-
Gradient: Start with 50% B, linearly increase to 100% B over 8 minutes, hold for 4 minutes, then return to initial conditions and equilibrate for 5 minutes.[10][11]
-
Flow Rate: 0.3 mL/min.[10]
-
Column Temperature: 40 °C.[10]
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Heated Electrospray Ionization (HESI) in negative mode.[10][11]
-
Monitored Transitions:
-
This compound: 506.7 > 426.7 (Quantification), 508.7 > 428.7 (Confirmation).[8]
-
Chlordecol: The precursor ion would be [M-H]⁻. Specific transitions need to be optimized, but would involve the fragmentation of the chlordecol molecule.
-
-
Protocol 2: GC-MS with Liquid-Liquid Extraction and Solid-Phase Extraction Cleanup
This method is a classic approach for the analysis of organochlorine pesticides.
1. Sample Preparation (LLE-SPE)
-
Step 1: To 0.5 mL of serum, add an internal standard solution.
-
Step 2: Add 0.5 mL of acetonitrile to precipitate proteins.
-
Step 3: Add 0.5 mL of saturated potassium carbonate solution.
-
Step 4 (Liquid-Liquid Extraction): Extract the mixture twice with 5 mL of a petroleum ether and diethyl ether mixture (98:2 v/v).[6]
-
Step 5: Combine the organic layers.
-
Step 6 (Solid-Phase Extraction Cleanup):
-
Step 7: Evaporate the purified extract to dryness under a gentle stream of nitrogen at 40 °C.[6]
-
Step 8: Reconstitute the residue in 50 µL of hexane (B92381) for GC-MS analysis.[6]
2. GC-MS Analysis
-
Gas Chromatography (GC):
-
Column: HP-5MS (30m x 0.25mm, 0.25µm).[6]
-
Injector: Pulsed splitless mode.[6]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[6]
-
Oven Temperature Program: Initial temperature 55°C for 1.5 min, ramp to 150°C at 60°C/min, then to 200°C at 6°C/min, and finally to 280°C at 280°C/min, hold for 1.5 min.[6]
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) or tandem mass spectrometry (MS/MS) for higher specificity. Two characteristic ions for each analyte should be monitored.
-
Signaling Pathways and Logical Relationships
The primary metabolic pathway for this compound in humans involves its reduction to chlordecol. This biotransformation is a crucial aspect to consider in toxicological assessments.
References
- 1. This compound determination in serum by LC-MS/MS and the importance of low limit of detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound exposure and adverse effects in French West Indies populations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: development of a physiologically based pharmacokinetic tool to support human health risks assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of an HPLC-MS/MS method with QuEChERS extraction using isotopic dilution to analyze this compound in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of an HPLC-MS/MS method to analyze this compound in bovine serum and correlations with levels in liver, muscle and fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. orbi.uliege.be [orbi.uliege.be]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Evidence for extensive anaerobic dechlorination and transformation of the pesticide this compound (C10Cl10O) by indigenous microbes in microcosms from Guadeloupe soil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Development of Immunoassays for Rapid Chlordecone Detection
Disclaimer: The following application notes and protocols provide a generalized framework for the development of an immunoassay for Chlordecone. Due to the limited availability of published literature detailing a specific immunoassay for this compound, this document is intended as a comprehensive guide based on established principles for developing immunoassays for other small molecules and pesticides. The specific parameters and results presented are illustrative and would require experimental determination and validation.
Introduction
This compound is a persistent organochlorine pesticide that poses significant environmental and health risks.[1] Its detection in environmental and biological samples is crucial for monitoring contamination and ensuring human safety. While traditional analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are highly sensitive and specific, they are often time-consuming, require sophisticated equipment, and are not suitable for rapid, on-site screening.
Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a powerful alternative for the rapid and high-throughput screening of this compound. These assays are based on the highly specific recognition of an antigen (this compound) by an antibody. This application note provides a detailed overview and step-by-step protocols for the development of a competitive ELISA for the detection of this compound. The key steps include the synthesis of a suitable hapten, production of specific antibodies, and the development and validation of the immunoassay.
Principle of the Assay
Since this compound is a small molecule (hapten), it is not immunogenic on its own. Therefore, a competitive immunoassay format is the most suitable approach. In this format, free this compound in a sample competes with a labeled or immobilized this compound derivative (the coating antigen) for a limited number of specific antibody binding sites. The signal generated is inversely proportional to the concentration of this compound in the sample. A common format is the competitive indirect ELISA (ciELISA).
Key Experimental Workflows
The development of a this compound immunoassay involves several key stages, from hapten design to assay validation.
Experimental Protocols
Hapten Synthesis and Immunogen Preparation
The synthesis of a this compound hapten is a critical first step. The hapten must mimic the structure of this compound while incorporating a functional group (e.g., a carboxyl group) for conjugation to a carrier protein.
Protocol 4.1.1: Hypothetical Synthesis of a this compound Hapten
-
Objective: To introduce a spacer arm with a terminal carboxyl group to the this compound molecule. One possible approach is to modify the carbonyl group of this compound.
-
Step 1: Oximation of this compound. React this compound with hydroxylamine (B1172632) hydrochloride in the presence of a base (e.g., pyridine) to form this compound oxime.
-
Step 2: Etherification. React the this compound oxime with an excess of a bifunctional reagent containing a terminal carboxyl group protected as an ester (e.g., ethyl 4-bromobutyrate) in the presence of a base (e.g., sodium hydride) to form an O-ether linkage.
-
Step 3: Hydrolysis. Hydrolyze the ester group of the resulting product under basic conditions (e.g., with sodium hydroxide) followed by acidification to yield the this compound hapten with a free carboxyl group.
-
Step 4: Purification and Characterization. Purify the hapten using techniques such as column chromatography and characterize its structure using NMR and mass spectrometry.
Protocol 4.1.2: Conjugation of Hapten to Carrier Proteins
-
Objective: To covalently link the this compound hapten to carrier proteins to create an immunogen (for antibody production) and a coating antigen (for the ELISA plate).
-
Materials:
-
This compound hapten
-
Bovine Serum Albumin (BSA) for immunogen
-
Ovalbumin (OVA) for coating antigen
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS)
-
Dialysis tubing
-
-
Procedure (Active Ester Method):
-
Dissolve the this compound hapten, NHS, and DCC (or EDC) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for several hours to form the NHS-ester of the hapten.
-
Centrifuge to remove the dicyclohexylurea byproduct (if using DCC).
-
Add the supernatant containing the activated hapten dropwise to a solution of BSA or OVA in PBS (pH 7.4) while gently stirring.
-
Continue stirring the reaction mixture overnight at 4°C.
-
Dialyze the conjugate extensively against PBS for 2-3 days with several buffer changes to remove unconjugated hapten and other small molecules.
-
Determine the conjugation ratio (moles of hapten per mole of protein) using methods such as MALDI-TOF mass spectrometry or UV-Vis spectrophotometry.
-
Antibody Production
This protocol outlines the general steps for producing polyclonal antibodies in rabbits. The production of monoclonal antibodies would involve hybridoma technology.
Protocol 4.2.1: Polyclonal Antibody Production
-
Objective: To generate polyclonal antibodies with high affinity and specificity for this compound.
-
Animals: New Zealand white rabbits.
-
Procedure:
-
Pre-immunization Bleed: Collect a blood sample from each rabbit before the first immunization to obtain pre-immune serum (negative control).
-
Immunization:
-
Prepare the immunogen (this compound-BSA conjugate) by emulsifying it with an equal volume of Freund's Complete Adjuvant (FCA) for the primary immunization.
-
Inject the emulsion subcutaneously at multiple sites on the back of the rabbits.
-
For subsequent booster immunizations (every 3-4 weeks), emulsify the immunogen with Freund's Incomplete Adjuvant (FIA) and inject subcutaneously.
-
-
Titer Monitoring:
-
Collect small blood samples from the ear vein 10-14 days after each booster immunization.
-
Determine the antibody titer in the serum using an indirect ELISA with the coating antigen (this compound-OVA).
-
-
Antibody Harvesting and Purification:
-
Once a high antibody titer is achieved, perform a final bleed.
-
Isolate the serum and purify the IgG fraction using protein A/G affinity chromatography.
-
Store the purified antibodies at -20°C or -80°C.
-
-
Competitive Indirect ELISA (ciELISA) Protocol
Protocol 4.3.1: ciELISA for this compound Detection
-
Objective: To quantify the concentration of this compound in samples.
-
Materials:
-
Coating antigen (this compound-OVA)
-
Anti-Chlordecone polyclonal antibody
-
HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)
-
This compound standard
-
96-well microtiter plates
-
Coating buffer (carbonate-bicarbonate buffer, pH 9.6)
-
Washing buffer (PBS with 0.05% Tween 20, PBST)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBST)
-
Assay buffer (e.g., 1% BSA in PBST)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
-
Procedure:
-
Coating: Dilute the coating antigen (this compound-OVA) in coating buffer to a pre-determined optimal concentration. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with washing buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at 37°C to block non-specific binding sites.
-
Washing: Wash the plate three times with washing buffer.
-
Competitive Reaction:
-
Prepare a series of this compound standards of known concentrations in assay buffer.
-
Prepare samples for analysis, diluting them in assay buffer as needed.
-
In separate tubes or a separate plate, pre-incubate 50 µL of each standard or sample with 50 µL of the diluted anti-Chlordecone antibody for 30 minutes at 37°C.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1 hour at 37°C.
-
-
Washing: Wash the plate three times with washing buffer.
-
Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with washing buffer.
-
Substrate Reaction: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
Data Presentation and Analysis
The results of the ciELISA are typically presented as a standard curve, plotting the percentage of inhibition against the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that causes 50% inhibition of antibody binding) is a key parameter for assessing the sensitivity of the assay. The limit of detection (LOD) is usually calculated as the concentration corresponding to the mean signal of the zero-standard minus three times its standard deviation.
Table 1: Example Performance Characteristics of a Hypothetical this compound ciELISA
| Parameter | Value |
| IC50 (ng/mL) | 5.2 |
| Limit of Detection (LOD) (ng/mL) | 0.5 |
| Linear Working Range (ng/mL) | 1 - 20 |
| Cross-Reactivity with Mirex (%) | < 1 |
| Cross-Reactivity with this compound alcohol (%) | 15 |
| Recovery in Spiked Water Samples (%) | 92 - 105 |
| Intra-assay Coefficient of Variation (%) | < 10 |
| Inter-assay Coefficient of Variation (%) | < 15 |
Note: The values in this table are for illustrative purposes only and must be determined experimentally.
Assay Validation
To ensure the reliability of the developed immunoassay, a thorough validation should be performed. Key validation parameters include:
-
Sensitivity: Determined by the IC50 and LOD.
-
Specificity (Cross-reactivity): The ability of the antibody to distinguish this compound from structurally related compounds. This is assessed by determining the IC50 values for potential cross-reactants and calculating the percentage of cross-reactivity.
-
Accuracy (Recovery): The agreement between the measured concentration and the true concentration. This is evaluated by analyzing samples spiked with known amounts of this compound.
-
Precision (Repeatability and Reproducibility): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is expressed as the coefficient of variation (CV%).
-
Matrix Effects: The influence of sample components on the assay performance. This can be assessed by comparing the standard curves prepared in buffer and in sample extracts.
Conclusion
The development of a rapid and sensitive immunoassay for this compound would provide a valuable tool for environmental monitoring and food safety screening. The protocols and guidelines presented in this application note offer a comprehensive roadmap for researchers and scientists to develop and validate a robust competitive ELISA for the detection of this compound. Successful development will depend on the careful synthesis and characterization of the hapten, the generation of high-affinity and specific antibodies, and the thorough optimization and validation of the final assay.
References
Application of Molecularly Imprinted Polymers for Chlordecone Cleanup
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Chlordecone (CLD) is a persistent organochlorine pesticide that has led to significant environmental contamination, particularly in the French West Indies, due to its extensive use in banana plantations.[1][2] Its stability and resistance to degradation pose long-term risks to ecosystems and human health.[3][4][5] Molecularly Imprinted Polymers (MIPs) offer a promising solution for the selective removal and analysis of this compound from various matrices.[1][2][6] MIPs are synthetic polymers with custom-made recognition sites that can selectively bind to a target molecule, in this case, this compound.[6][7] This document provides detailed application notes and protocols for the use of MIPs in this compound cleanup and analysis.
Principle of Molecular Imprinting for this compound
Molecular imprinting involves the polymerization of functional and cross-linking monomers in the presence of a template molecule (this compound or a structural analog). After polymerization, the template is removed, leaving behind complementary cavities in the polymer matrix that are specific for the target analyte.
Caption: Workflow of the molecular imprinting process for this compound.
Experimental Protocols
I. Synthesis of this compound-Imprinted Polymer
This protocol is based on the successful synthesis of a this compound-selective MIP using a dummy template approach to avoid residual template bleeding.[2] this compound-alcohol (CLD-OH) is used as the template.
Materials:
-
Template: this compound-alcohol (CLD-OH)
-
Functional Monomer: 4-vinylpyridine (B31050) (4-VP)
-
Cross-linker: Ethylene glycol dimethacrylate (EGDMA)
-
Initiator: Azobisisobutyronitrile (AIBN)
-
Porogen: Acetonitrile (ACN)
-
Nitrogen gas
-
Water
Equipment:
-
Glass polymerization tubes
-
Sonicator
-
Water bath or oven
-
Mortar and pestle or grinder
-
Sieves (25 µm and 36 µm)
-
Sedimentation cylinders
Procedure:
-
Preparation of the polymerization mixture:
-
In a glass tube, dissolve 0.5 mmol of the template (CLD-OH) and 2 mmol of the functional monomer (4-VP) in 0.9 mL of porogen (ACN).
-
Sonicate the mixture for 10 minutes to ensure homogeneity.
-
Add 10 mmol of the cross-linker (EGDMA) and 0.125 mmol of the initiator (AIBN) to the mixture.
-
The molar ratio of template to functional monomer to cross-linker is 1:4:20.[2]
-
-
Polymerization:
-
Purge the mixture with nitrogen gas for 10 minutes to remove oxygen, which can inhibit polymerization.
-
Seal the glass tube and place it in a water bath or oven at 60°C for 24 hours.
-
-
Post-polymerization processing:
-
After polymerization, the resulting bulk polymer will be a hard solid. Break the polymer using a mortar and pestle or a grinder.
-
Sieve the ground polymer to obtain particles in the desired size range (e.g., 25-36 µm).[2]
-
-
Template Removal:
-
Pack the sieved polymer particles into an empty solid-phase extraction (SPE) cartridge.
-
Wash the packed cartridge extensively with a mixture of methanol and acetic acid (e.g., 90:10, v/v) to remove the template molecule.
-
Continue washing until the template can no longer be detected in the eluent by a suitable analytical method (e.g., LC-MS/MS).
-
Wash the cartridge with methanol to remove the acetic acid and then dry the polymer.
-
-
Non-Imprinted Polymer (NIP) Synthesis:
-
A corresponding Non-Imprinted Polymer (NIP) should be synthesized following the exact same procedure but omitting the template molecule (CLD-OH).[2] The NIP serves as a crucial control to evaluate the specific binding effects of the imprinting.
-
II. Solid-Phase Extraction (SPE) Protocol for this compound Cleanup
This protocol describes the use of the synthesized MIP for the selective extraction of this compound from liquid samples.
Materials:
-
MIP-packed SPE cartridge
-
NIP-packed SPE cartridge (for control)
-
Sample containing this compound (e.g., contaminated water, serum extract)
-
Conditioning solvent (e.g., acetonitrile)
-
Washing solvent (e.g., a solvent that minimizes non-specific binding)
-
Elution solvent (e.g., a solvent mixture that disrupts the template-monomer interaction, such as methanol/acetic acid)
-
Nitrogen evaporator
Equipment:
-
SPE manifold
-
Collection vials
Procedure:
-
Cartridge Conditioning:
-
Condition the MIP and NIP cartridges by passing 1 mL of the porogen used during synthesis (e.g., acetonitrile).[2]
-
-
Sample Loading:
-
Load the sample containing this compound onto the conditioned cartridge at a controlled flow rate (e.g., 1 mL/min).[2]
-
-
Washing:
-
Wash the cartridge with a specific volume of a mild solvent to remove interfering substances and non-specifically bound compounds. The composition of the washing solvent should be optimized to ensure that this compound is not eluted.
-
-
Elution:
-
Elute the bound this compound from the cartridge using a small volume of the elution solvent.
-
Collect the eluate in a clean vial.
-
-
Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for analysis by an appropriate analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Caption: Solid-Phase Extraction (SPE) workflow using MIPs.
Performance Data
The performance of MIPs for this compound extraction is evaluated based on several parameters, including extraction recovery, imprinting factor, and binding capacity.
| Parameter | MIP | NIP | Reference |
| Extraction Recovery (Pure Medium) | ~100% | ~1% | [1][2] |
| Extraction Recovery (Spiked Bovine Serum) | 87% | 21% | [1][2] |
| Binding Capacity | 0.13 µmol/g | Not Reported | [1][2] |
Imprinting Factor (IF): The ratio of the binding capacity of the MIP to that of the NIP. A higher IF indicates more effective imprinting. Based on the extraction recovery in spiked bovine serum, the imprinting factor can be estimated as: IF = (Recovery on MIP) / (Recovery on NIP) = 87% / 21% ≈ 4.14
Applications
-
Environmental Remediation: MIPs can be used as selective sorbents for the removal of this compound from contaminated water and soil.
-
Food Safety: Selective extraction of this compound from complex food matrices (e.g., meat, milk) for accurate quantification and monitoring.[1][2]
-
Biomonitoring: Determination of this compound levels in biological samples such as serum or plasma for human exposure assessment.[1][2]
-
Analytical Chemistry: Use as a selective stationary phase in chromatography or as a recognition element in chemical sensors for this compound detection.
Conclusion
Molecularly imprinted polymers provide a robust and highly selective method for the cleanup and analysis of this compound.[6] The protocols outlined in this document offer a starting point for researchers to develop and apply MIP-based methods for addressing the challenges posed by this compound contamination. The high selectivity of MIPs leads to cleaner extracts compared to conventional methods like C18 sorbents, thereby improving the accuracy and sensitivity of subsequent analytical measurements.[1][2] Further optimization of the synthesis and extraction conditions can be tailored to specific sample matrices and analytical requirements.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Application of Molecularly Imprinted Polymers for the Selective Extraction of this compound from Bovine Serum [mdpi.com]
- 3. Microbial Transformation of this compound and Two Transformation Products Formed During in situ Chemical Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evidence for extensive anaerobic dechlorination and transformation of the pesticide this compound (C10Cl10O) by indigenous microbes in microcosms from Guadeloupe soil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecularly imprinted polymers’ application in pesticide residue detection - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Synthetic strategies for the generation of molecularly imprinted organic polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Accurate Chlordecone Quantification using Stable Isotope Dilution Assay
FOR IMMEDIATE RELEASE
Application Note: AN-CLD-001
Title: A Robust Stable Isotope Dilution Assay for the Accurate Quantification of Chlordecone in Environmental and Biological Matrices
Audience: Researchers, scientists, and drug development professionals involved in environmental monitoring, food safety, and toxicology studies.
Introduction
This compound is a persistent organochlorine pesticide that poses significant environmental and health risks due to its bioaccumulation and toxicity. Accurate and reliable quantification of this compound in complex matrices is crucial for exposure assessment and regulatory compliance. The stable isotope dilution assay (SIDA) coupled with mass spectrometry (MS) is the gold standard for high-accuracy quantification of organic micropollutants. This application note provides a detailed protocol for the quantification of this compound in various matrices using a stable isotope dilution method with ¹³C₁₀-Chlordecone as the internal standard. The use of an isotopic analog of the analyte minimizes variations arising from sample preparation and instrumental analysis, thereby ensuring high precision and accuracy.[1][2]
This document outlines two primary methodologies: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for biological matrices and Gas Chromatography-Mass Spectrometry (GC-MS) for environmental solid matrices.
Principle of the Method
The principle of stable isotope dilution analysis relies on the addition of a known amount of a stable isotope-labeled analog of the target analyte (in this case, ¹³C₁₀-Chlordecone) to the sample at the beginning of the analytical procedure. The isotopically labeled internal standard behaves almost identically to the native analyte throughout extraction, cleanup, and chromatographic separation. Quantification is based on the ratio of the mass spectrometric response of the native analyte to that of the isotopically labeled internal standard. This approach effectively corrects for analyte losses during sample processing and compensates for matrix effects in the mass spectrometer's ion source, leading to highly accurate and precise results.[3]
Experimental Protocols
Protocol 1: this compound Quantification in Biological Matrices (e.g., Animal Liver, Human Serum) by LC-MS/MS
This protocol is optimized for the analysis of this compound in fatty and complex biological tissues.
1. Materials and Reagents
-
This compound standard (≥98% purity)
-
¹³C₁₀-Chlordecone internal standard (≥99% purity)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid, LC-MS grade
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Sodium citrate (B86180) tribasic dihydrate
-
Sodium citrate dibasic sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
2. Sample Preparation (QuEChERS Extraction)
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction method is highly effective for isolating this compound from complex biological samples.[4][5]
-
Weigh 2 g of homogenized tissue sample (e.g., liver) or 1 mL of serum into a 50 mL centrifuge tube.
-
Add 10 mL of water (for tissue samples) and vortex for 30 seconds.
-
Spike the sample with a known amount of ¹³C₁₀-Chlordecone internal standard solution.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquohydrate).
-
Cap the tube and vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper acetonitrile layer to a clean tube containing 150 mg of PSA and 900 mg of MgSO₄ for dispersive solid-phase extraction (d-SPE) cleanup.
-
Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
-
Transfer an aliquot of the cleaned extract into an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Instrumental Analysis
-
Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
0-1 min: 30% B
-
1-8 min: Gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 30% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.
-
Ion Transitions:
-
This compound: Precursor ion [M-H]⁻ → Product ions
-
¹³C₁₀-Chlordecone: Precursor ion [M-H]⁻ → Product ions
-
Protocol 2: this compound Quantification in Environmental Matrices (e.g., Soil) by GC-MS
This protocol is suitable for the analysis of this compound in solid environmental samples like soil.[1][2]
1. Materials and Reagents
-
This compound standard (≥98% purity)
-
¹³C₁₀-Chlordecone internal standard (≥99% purity)
-
Hexane (B92381), pesticide residue grade
-
Acetone (B3395972), pesticide residue grade
-
Dichloromethane (DCM), pesticide residue grade
-
Florisil for cleanup
2. Sample Preparation (Pressurized Liquid Extraction - PLE)
-
Air-dry the soil sample and sieve to <2 mm.
-
Mix 10 g of the soil sample with diatomaceous earth.
-
Spike the sample with a known amount of ¹³C₁₀-Chlordecone internal standard solution.
-
Pack the mixture into a PLE cell.
-
Extract the sample using a pressurized liquid extractor with a mixture of hexane and acetone (1:1, v/v) at 100 °C and 1500 psi.
-
Concentrate the extract and perform a solvent exchange to hexane.
-
Cleanup: Pass the extract through a Florisil solid-phase extraction (SPE) cartridge, eluting with a mixture of hexane and dichloromethane.
-
Concentrate the eluate and adjust the final volume for GC-MS analysis.
3. GC-MS Instrumental Analysis
-
Gas Chromatograph: Equipped with a split/splitless or programmable temperature vaporization (PTV) injector.
-
Chromatographic Column: A low-bleed capillary column suitable for organochlorine pesticide analysis (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp 1: 20 °C/min to 200 °C.
-
Ramp 2: 5 °C/min to 300 °C, hold for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Mass Spectrometer: A single or triple quadrupole mass spectrometer with an electron ionization (EI) source.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
-
Monitored Ions: Select characteristic ions for both this compound and ¹³C₁₀-Chlordecone.
Data Presentation
The following tables summarize the quantitative performance data from various studies employing stable isotope dilution assays for this compound quantification.
Table 1: Performance Characteristics of LC-MS/MS Methods for this compound Quantification in Biological Matrices.
| Matrix | Linearity Range | LOQ (µg/kg) | Recovery (%) | Precision (RSD %) | Reference |
| Animal Liver | 1 - 100 µg/kg | 1.36 | 70-120 | < 15 | [4] |
| Human Serum | 0.06 - 1.00 µg/L | 0.06 | Not Reported | < 10 | |
| Bovine Serum | 0.05 - 25 ng/g | 0.05 | Not Reported | < 10 | [6] |
Table 2: Performance Characteristics of GC-MS Methods for this compound Quantification in Environmental Matrices.
| Matrix | Linearity Range | LOQ (mg/kg) | Recovery (%) | Precision (RSD %) | Reference |
| Soil (Andosol) | 0.118 - 43 mg/kg | 0.118 | Not Reported | Not Reported | [1] |
| Soil | 0.023 - 0.53 mg/kg | 1 | 79 | < 20 | [7] |
Visualizations
References
- 1. Detection and quantification of this compound in contaminated soils from the French West Indies by GC-MS using the 13C10-chlordecone stable isotope as a tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Development and validation of an HPLC-MS/MS method with QuEChERS extraction using isotopic dilution to simultaneously analyze this compound and chlordecol in animal livers [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of an HPLC-MS/MS method to analyze this compound in bovine serum and correlations with levels in liver, muscle and fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Measurement of Chlordecone in Indoor Dust Samples by Pressurized Liquid Extraction and GC/MS/MS
Abstract
This application note provides a detailed protocol for the quantitative analysis of Chlordecone, a persistent organochlorine pesticide, in indoor dust samples. The methodology is based on pressurized liquid extraction (PLE) followed by gas chromatography-tandem mass spectrometry (GC/MS/MS). This procedure is intended for researchers, environmental scientists, and public health professionals investigating indoor environmental contamination.
Introduction
This compound (CLD) is a toxic organochlorine pesticide that was used extensively in the past, leading to significant environmental contamination.[1] Due to its persistence, it can accumulate in soils and subsequently be transported indoors, contaminating household dust.[1] Investigating indoor pollutants like this compound is crucial for assessing human exposure, particularly for children who have a higher risk of ingesting dust through hand-to-mouth contact.[1] This document outlines a robust and sensitive method for the extraction and quantification of this compound in indoor dust, enabling accurate exposure and risk assessment.
Experimental Protocol
Sample Collection
Standardized methods should be employed for the collection of indoor dust to ensure sample representativeness. A composite sample from multiple locations within a residence or building is recommended.
-
High-Volume Vacuum Sampling: A recommended method for collecting dust from various surfaces, including carpets and hard floors, is based on ASTM D5438.[2] This method uses a cyclone sampler to collect particles of approximately 5 µm mean aerodynamic diameter and larger into a collection bottle.[2]
-
Wipe Sampling: For non-porous surfaces, wipe sampling can be utilized. This involves wiping a defined area with a sterile collection medium.
-
Composite Sample: Collect dust from various rooms (e.g., living room, bedroom, kitchen) and combine it into a single composite sample for the household.[3] The collected dust should be sieved to achieve a homogenous particle size for analysis.
Sample Preparation and Extraction: Pressurized Liquid Extraction (PLE)
This protocol utilizes Pressurized Liquid Extraction (also known as Accelerated Solvent Extraction - ASE) for the efficient extraction of this compound from the dust matrix. An optimal sampled mass of 25 mg of dust has been reported as suitable for this analysis.[1]
-
Extraction Cell Preparation:
-
Place a cellulose (B213188) filter at the bottom of a stainless steel extraction cell.
-
Mix 25 mg of the sieved dust sample with a dispersing agent (e.g., diatomaceous earth or sand) and load it into the extraction cell.
-
Add an internal standard, such as ¹³C₁₀-Chlordecone, to the sample to allow for quantification and recovery correction.
-
Fill the remaining void space in the cell with the dispersing agent.
-
-
PLE Instrument Parameters:
-
Extraction Solvent: Hexane:Ethyl Acetate (85:15, v/v).[1]
-
Temperature: 100 °C
-
Pressure: 1500-2000 psi
-
Static Time: 5-10 minutes
-
Number of Cycles: 2-3
-
Flush Volume: 60% of cell volume
-
Purge Time: 60-100 seconds with nitrogen gas.
-
-
Extract Concentration:
-
Collect the extract in a vial.
-
Concentrate the extract to a final volume of approximately 1 mL using a gentle stream of nitrogen.
-
Sample Cleanup (Optional)
For complex matrices with significant interferences, an in-cell or post-extraction cleanup step may be necessary. This can involve using sorbents like Florisil to remove polar interferences.
GC/MS/MS Analysis
The concentrated extract is analyzed by a gas chromatograph coupled to a tandem mass spectrometer (GC/MS/MS) operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
GC Conditions (Representative):
-
Injector: Splitless mode, 270 °C
-
Column: VF-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp 1: 25 °C/min to 200 °C
-
Ramp 2: 5 °C/min to 300 °C, hold for 5 minutes
-
-
-
MS/MS Conditions (Representative):
-
Ionization Mode: Electron Impact (EI), 70 eV
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard should be monitored. For this compound (C₁₀Cl₁₀O), characteristic ions are often found at m/z 272 and 274.
-
Data Analysis and Quality Control
-
Quantification: A multi-point calibration curve is generated using this compound standards. The concentration of this compound in the samples is calculated based on the response factor relative to the internal standard.
-
Method Validation: The analytical method should be validated to ensure reliability. Key validation parameters include:
-
Linearity: Assess the linear range of the calibration curve.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Accuracy and Precision: Evaluate through replicate analyses of spiked samples.
-
Recovery: Assess the efficiency of the extraction process. Recoveries between 70% and 120% are generally considered acceptable.[4]
-
-
Quality Control: Include procedural blanks, matrix spikes, and duplicate samples in each analytical batch to monitor for contamination and ensure method performance.
Data Presentation
The following table summarizes quantitative data reported in the literature for this compound measurement in indoor dust and typical performance parameters from related analytical methods.
| Parameter | Value | Reference |
| Sample Mass | 25 mg | [1] |
| Concentration in Indoor Dust | < 16 - 247 ng/g | [1] |
| Illustrative LOQ (in soil) | 1 mg/kg | [5] |
| Illustrative Recovery (in soil) | 79% | [5] |
| Illustrative LOQ (in feces) | 3.2 µg/kg | [4] |
Experimental Workflow Visualization
The following diagram illustrates the key steps in the protocol for measuring this compound in indoor dust samples.
Caption: Workflow for this compound analysis in indoor dust.
Conclusion
The described protocol provides a comprehensive framework for the reliable measurement of this compound in indoor dust samples. The use of pressurized liquid extraction coupled with GC/MS/MS offers high efficiency, sensitivity, and selectivity, making it a suitable method for environmental monitoring and human exposure assessment studies. Adherence to stringent quality control measures is essential for generating high-quality, defensible data.
References
Non-Destructive Methods for Chlordecone Detection in Soil: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlordecone is a persistent organochlorine pesticide that has led to long-term contamination of soil in various regions. Traditional methods for its detection, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), are highly accurate but are also destructive, time-consuming, and require extensive sample preparation.[1][2] This necessity for laboratory-based analysis hinders rapid, in-field screening of large areas. Consequently, there is a growing demand for non-destructive, rapid, and portable methods for this compound detection in soil to facilitate efficient environmental monitoring and remediation efforts.
This document provides detailed application notes and protocols for non-destructive or minimally destructive techniques for this compound detection in soil, with a primary focus on Near-Infrared Reflectance Spectroscopy (NIRS). Additionally, it explores the potential of emerging electrochemical sensor technologies.
Near-Infrared Reflectance Spectroscopy (NIRS)
NIRS is a rapid and non-destructive analytical technique that has shown significant promise for the determination of this compound content in soil.[3][4] The principle of NIRS is based on the interaction of near-infrared radiation with the sample, where absorption of light at specific wavelengths is related to the chemical composition of the material. By correlating the spectral data with reference values obtained from conventional analytical methods, a predictive model can be developed to quantify this compound concentrations.
Quantitative Data Summary
The performance of NIRS for this compound detection has been evaluated in several studies, primarily using Partial Least Squares (PLS) regression to build calibration models. The key performance indicators are the coefficient of determination for calibration (R²) and cross-validation (Q²), and the Residual Predictive Deviation (RPD). An RPD value greater than 2 is generally considered indicative of a good model for screening purposes.
| Soil Type | This compound Concentration Range (mg/kg) | R² (Calibration) | Q² (Cross-Validation) | RPD | Reference |
| Andosols, Nitisols, Ferralsols (Total set) | < 12 | 0.82 | 0.75 | 2.2 | [3][5] |
| Andosols | < 12 | 0.82 | 0.91 | - | [3][5] |
Experimental Protocol: Laboratory-Based NIRS Analysis
This protocol outlines the steps for analyzing prepared soil samples for this compound content using a laboratory-based NIRS instrument.
1.2.1. Materials and Equipment
-
Benchtop NIR spectrometer (e.g., FOSS, Bruker, Thermo Fisher)
-
Sample cups (e.g., quartz or glass)
-
Oven for drying soil samples
-
2 mm sieve
-
Grinder (optional, for sample homogenization)
-
Reference this compound concentration data from a certified laboratory (e.g., using GC-MS)
-
Chemometric software (e.g., The Unscrambler®, Pirouette®, or R with relevant packages)
1.2.2. Procedure
-
Sample Preparation:
-
Air-dry the soil samples at 40°C until a constant weight is achieved.
-
Gently disaggregate the soil and sieve it through a 2 mm sieve to remove large debris and ensure homogeneity. For some applications, finer grinding may improve reproducibility.[6]
-
-
Spectrum Acquisition:
-
Turn on the NIRS instrument and allow it to warm up for at least 30 minutes to ensure stability.
-
Calibrate the instrument using a reference standard according to the manufacturer's instructions.
-
Fill a sample cup with the prepared soil sample, ensuring a smooth and level surface.
-
Place the sample cup in the spectrometer and acquire the reflectance spectrum over the desired wavelength range (typically 400-2500 nm).
-
Acquire spectra for all calibration and validation samples.
-
-
Data Analysis and Model Development:
-
Import the spectral data and the corresponding reference this compound concentrations into the chemometric software.
-
Preprocessing of Spectral Data: Apply mathematical transformations to the raw spectral data to reduce baseline variations, scattering effects, and instrumental noise. Common preprocessing techniques include:
-
Savitzky-Golay smoothing and derivatives (first or second derivative)
-
Standard Normal Variate (SNV)
-
Multiplicative Scatter Correction (MSC)
-
-
Calibration Model Development: Use Partial Least Squares (PLS) regression to build a model that correlates the preprocessed spectral data with the reference this compound concentrations.
-
Select the optimal number of latent variables (factors) to avoid overfitting. This is typically done by observing the minimum in the root mean square error of cross-validation (RMSECV).
-
-
Model Validation: Validate the calibration model using an independent set of samples (validation set) or through cross-validation (e.g., leave-one-out or k-fold cross-validation).
-
Evaluate the model's performance based on R², Q², RMSEP (Root Mean Square Error of Prediction), and RPD.
-
Experimental Protocol: In-Situ NIRS Analysis
This protocol describes the use of a portable NIRS instrument for the direct analysis of this compound in the field.
1.3.1. Materials and Equipment
-
Portable NIR spectrometer with a fiber optic probe (e.g., Spectral Evolution, ASD Inc.)[7][8]
-
White reference panel (e.g., Spectralon®)
-
Laptop or tablet with data acquisition software
-
GPS device for recording measurement locations
1.3.2. Procedure
-
Instrument Setup and Calibration:
-
Assemble the portable NIRS instrument and connect the fiber optic probe.
-
Turn on the instrument and allow it to stabilize as per the manufacturer's guidelines.
-
Perform a white reference measurement using the reference panel to calibrate the instrument for ambient light conditions. This should be repeated periodically, especially if lighting conditions change.
-
-
Field Measurement:
-
Clear any vegetation or debris from the soil surface to be measured.
-
Place the fiber optic probe in direct contact with the soil surface, ensuring consistent pressure and angle for each measurement.
-
Acquire the reflectance spectrum. It is recommended to take multiple readings at each location and average them to account for soil heterogeneity.
-
Record the GPS coordinates for each measurement point.
-
-
Data Analysis:
-
Transfer the collected spectral data to a computer with chemometric software.
-
Apply a pre-developed calibration model (as described in section 1.2.3) to the in-situ spectra to predict the this compound concentration.
-
It is crucial that the calibration model used for in-situ predictions is robust and, ideally, includes spectra collected under various field conditions (e.g., different soil moisture levels).
-
Diagrams
Caption: Workflow for laboratory-based and in-situ NIRS analysis.
Caption: Chemometric data analysis workflow for NIRS.
Electrochemical Sensors
Electrochemical sensors offer a promising avenue for the development of low-cost, portable, and highly sensitive devices for the detection of pesticides, including organochlorine compounds like this compound.[9][10] These sensors work by measuring the change in an electrical signal (e.g., current, potential) that occurs when the target analyte interacts with a specifically designed electrode surface. While dedicated electrochemical sensors for this compound in soil are still in the research and development phase, the following sections outline the general principles and a template protocol based on existing technologies for similar analytes.
Potential Sensing Platforms
Several types of electrochemical sensors could be adapted for this compound detection:
-
Molecularly Imprinted Polymers (MIPs): These are synthetic polymers with custom-made binding sites that are complementary to the target molecule in shape, size, and functional groups.[11][12] An MIP-based sensor would offer high selectivity for this compound.
-
Immunosensors: These sensors utilize the highly specific binding between an antibody and its antigen (this compound or a derivative). The binding event can be translated into an electrical signal.[13]
-
Aptamer-Based Sensors (Aptasensors): Aptamers are single-stranded DNA or RNA molecules that can bind to specific targets with high affinity. They offer advantages over antibodies in terms of stability and ease of synthesis.[14][15]
Generalized Experimental Protocol for an Electrochemical Sensor
This protocol provides a general framework for the development and use of an electrochemical sensor for this compound detection in a soil extract. Note: This is a template and will require significant optimization for a specific sensor type and for the complex soil matrix.
2.2.1. Materials and Equipment
-
Potentiostat
-
Screen-printed electrodes (SPEs) or other suitable electrode systems (e.g., glassy carbon electrode)
-
Specific recognition element (MIP, anti-chlordecone antibody, or this compound-specific aptamer)
-
Reagents for electrode modification and immobilization of the recognition element
-
Extraction solvent (e.g., acetone/hexane mixture)[16]
-
Supporting electrolyte (e.g., phosphate-buffered saline)
-
Vortex mixer
-
Centrifuge
-
Syringe filters
2.2.2. Procedure
-
Electrode Preparation (Sensor Fabrication):
-
Modify the working electrode surface with a suitable material to enhance conductivity and provide a substrate for immobilization (e.g., gold nanoparticles, graphene).
-
Immobilize the specific recognition element (MIP, antibody, or aptamer) onto the modified electrode surface. This process is highly specific to the chosen recognition element and may involve techniques like covalent bonding or electropolymerization.
-
-
Soil Sample Extraction:
-
Weigh a known amount of soil into a vial.
-
Add a measured volume of extraction solvent (e.g., a 15:85 acetone:hexane mixture).[16]
-
Vortex the mixture vigorously for a set amount of time to extract this compound from the soil particles.
-
Centrifuge the sample to separate the soil from the solvent.
-
Filter the supernatant (the extract) through a syringe filter.
-
The extract may need to be evaporated and reconstituted in a solvent compatible with the electrochemical measurement.[16]
-
-
Electrochemical Measurement:
-
Pipette a small volume of the supporting electrolyte onto the electrode surface.
-
Perform a baseline electrochemical measurement using a technique such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), or electrochemical impedance spectroscopy (EIS).
-
Introduce a known volume of the prepared soil extract to the electrolyte on the electrode.
-
Allow for an incubation period for the this compound to bind to the recognition element.
-
Perform the electrochemical measurement again. The change in the signal (e.g., a decrease in peak current) is proportional to the concentration of this compound.
-
-
Calibration and Quantification:
-
Create a calibration curve by measuring the sensor's response to a series of standard solutions of this compound of known concentrations.
-
Use the calibration curve to determine the concentration of this compound in the soil extract.
-
Diagrams
References
- 1. agritrop.cirad.fr [agritrop.cirad.fr]
- 2. Detection and quantification of this compound in contaminated soils from the French West Indies by GC-MS using the 13C10-chlordecone stable isotope as a tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of soil content in this compound (organochlorine pesticide) using near infrared reflectance spectroscopy (NIRS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. meetingorganizer.copernicus.org [meetingorganizer.copernicus.org]
- 5. researchgate.net [researchgate.net]
- 6. support.soilcares.com [support.soilcares.com]
- 7. spectralevolution.com [spectralevolution.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Recent Development on the Electrochemical Detection of Selected Pesticides: A Focused Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development and Application of Molecularly Imprinted Polymers for the Selective Extraction of this compound from Bovine Serum [mdpi.com]
- 13. Glyphosate immunosensor. Application for water and soil analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aptamer-Based Biosensors for Environmental Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detection of Emerging Pollutants Using Aptamer-Based Biosensors: Recent Advances, Challenges, and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evidence for extensive anaerobic dechlorination and transformation of the pesticide this compound (C10Cl10O) by indigenous microbes in microcosms from Guadeloupe soil - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In-Situ Passive Sampling of Chlordecone in Rivers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlordecone is a persistent and bioaccumulative organochlorine pesticide that poses significant environmental and health risks. Monitoring its presence in aquatic ecosystems, particularly in rivers that can act as major transport pathways, is crucial for risk assessment and management. In-situ passive sampling offers a time-integrated and cost-effective alternative to traditional grab sampling for monitoring this compound concentrations in water. These techniques provide a measure of the time-weighted average (TWA) concentration of the dissolved fraction of the contaminant, which is often more relevant for assessing bioavailability and long-term ecological impact.
This document provides detailed application notes and generalized protocols for the use of in-situ passive sampling techniques for monitoring this compound in riverine environments. It is important to note that while the principles of passive sampling are well-established, specific quantitative data for this compound, such as sampling rates (Rs), are not widely available in peer-reviewed literature. Therefore, the following protocols are provided as a comprehensive guide and emphasize the critical need for laboratory or in-situ calibration to obtain accurate quantitative data.
Passive Sampling Technologies for this compound
Based on the physicochemical properties of this compound (a hydrophobic organic compound), the following passive sampling devices are suitable for its monitoring in rivers:
-
Chemcatcher®: This sampler is versatile and can be configured for a range of organic pollutants. For hydrophobic compounds like this compound, a nonpolar configuration with a C18 receiving phase and a polyethersulfone (PES) or low-density polyethylene (B3416737) (LDPE) diffusion membrane is appropriate.
-
Polar Organic Chemical Integrative Sampler (POCIS): Although typically used for more polar compounds, certain configurations of POCIS with specific sorbents can be effective for semi-polar compounds and could potentially be calibrated for this compound. One study has utilized POCIS for monitoring this compound in a marine environment, indicating its potential applicability.[1]
-
Semipermeable Membrane Device (SPMD): SPMDs are specifically designed for sequestering hydrophobic organic compounds and represent a suitable option for this compound monitoring.
Experimental Protocols
The following sections detail the generalized protocols for the use of Chemcatcher® and POCIS for this compound monitoring in rivers. These protocols should be adapted based on specific field conditions and available laboratory equipment. Crucially, a sampler calibration to determine the this compound-specific sampling rate (Rs) must be performed prior to quantitative field monitoring.
Laboratory Calibration of Passive Samplers for this compound
Objective: To determine the sampling rate (Rs) of this compound for a specific passive sampler configuration under controlled laboratory conditions.
Materials:
-
Passive samplers (e.g., Chemcatcher® with C18 disk and LDPE membrane)
-
Flow-through exposure system with constant water flow and temperature control
-
This compound standard solution
-
Peristaltic pump
-
Glass reservoir for the test solution
-
Analytical instrumentation (GC-MS or LC-MS/MS)
-
Solvents for extraction (e.g., hexane, dichloromethane, ethyl acetate)
Procedure:
-
Preparation of the Exposure System: Set up a continuous flow-through system where the water temperature and flow velocity can be maintained at constant and known values.
-
Spiking of Water: Prepare a stock solution of this compound in a water-miscible solvent. Continuously dose the flowing water with the stock solution using a peristaltic pump to achieve a constant and environmentally relevant concentration of this compound.
-
Sampler Deployment: Deploy multiple passive samplers in the exposure system.
-
Time-Series Sampling: Retrieve a subset of samplers at predetermined time intervals (e.g., 1, 3, 7, 14, 21, and 28 days).
-
Water Sample Analysis: Collect water samples from the exposure system at each time point to verify the constant concentration of this compound.
-
Sampler Extraction:
-
Disassemble the retrieved samplers in a clean environment.
-
Extract the receiving phase (e.g., C18 disk) using an appropriate solvent or solvent mixture. Sonication or accelerated solvent extraction (ASE) can be used to improve extraction efficiency.
-
-
Chemical Analysis: Analyze the extracts for this compound using a validated GC-MS or LC-MS/MS method.
-
Calculation of Sampling Rate (Rs):
-
Plot the mass of this compound accumulated in the sampler (M) against the deployment time (t).
-
The uptake should be in the linear (integrative) phase.
-
The sampling rate (Rs, in L/day) is calculated from the slope of the linear portion of the uptake curve using the following equation: Rs = (M / t) / Cw where:
-
M is the mass of this compound in the sampler (ng)
-
t is the deployment time (days)
-
Cw is the constant concentration of this compound in the water (ng/L)
-
-
In-Situ Field Deployment and Retrieval of Passive Samplers
Objective: To deploy and retrieve passive samplers in a river to monitor the time-weighted average concentration of this compound.
Materials:
-
Calibrated passive samplers (e.g., Chemcatcher®)
-
Deployment cages or holders
-
Stainless steel wire or rope for securing the samplers
-
Field logbook and labels
-
GPS device
-
Cooler with ice packs
-
Personal protective equipment (gloves, etc.)
Procedure:
-
Site Selection: Choose deployment sites that are representative of the river section of interest. Consider factors such as accessibility, security, and water flow characteristics.
-
Sampler Preparation: In a clean laboratory environment, assemble the passive samplers. Handle with clean gloves to avoid contamination. Transport the samplers to the field in sealed containers, stored in a cooler.
-
Deployment:
-
At the deployment site, record the date, time, GPS coordinates, and any relevant environmental parameters (e.g., water temperature, pH, conductivity).
-
Secure the passive samplers inside their deployment cages.
-
Deploy the cages in the river at a depth where they will remain submerged throughout the deployment period, preferably in an area with moderate and consistent flow. Avoid areas of stagnant water or extreme turbulence.
-
Securely fasten the deployment cages to a stable structure (e.g., a bridge pier, a stake driven into the riverbed).
-
-
Field Blanks: Prepare and handle field blanks in the same manner as the deployed samplers, but do not expose them to the river water. They should be taken to the deployment site and exposed to the atmosphere for the duration of the deployment and retrieval process to account for any potential airborne contamination.
-
Retrieval:
-
After the desired deployment period (typically 2-4 weeks), retrieve the samplers.
-
Record the date and time of retrieval.
-
Carefully remove the samplers from their cages, minimizing any disturbance to the sampler surface.
-
Place the retrieved samplers in individual, pre-cleaned, and labeled containers.
-
Store the samples in a cooler with ice packs for transport to the laboratory.
-
Sample Extraction and Analysis
Objective: To extract this compound from the passive samplers and quantify its concentration using instrumental analysis.
Materials:
-
Solvents for extraction (e.g., ethyl acetate, dichloromethane, hexane)
-
Glassware (beakers, vials)
-
Solid Phase Extraction (SPE) cartridges for cleanup (optional)
-
Rotary evaporator or nitrogen evaporator
-
GC-MS or LC-MS/MS system
Procedure:
-
Sampler Disassembly: In a clean laboratory, carefully disassemble the passive sampler.
-
Extraction:
-
Chemcatcher® (C18 disk): Place the C18 disk in a glass vial and add a known volume of extraction solvent (e.g., ethyl acetate). Sonicate the vial for a specified period (e.g., 15-30 minutes). Repeat the extraction process two more times with fresh solvent. Combine the extracts.
-
POCIS: The sorbent can be eluted by passing a suitable solvent through the device or by removing the sorbent and performing a solvent extraction.
-
-
Extract Concentration and Cleanup:
-
Concentrate the combined extracts to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.
-
If necessary, perform a cleanup step using SPE to remove interfering substances.
-
-
Instrumental Analysis:
-
Analyze the final extract for this compound using a calibrated GC-MS or LC-MS/MS method. The use of a ¹³C-labeled this compound internal standard is recommended for accurate quantification.
-
GC-MS/MS: This technique offers high sensitivity and selectivity for this compound analysis. A common approach involves a programmable temperature vaporization (PTV) injector and analysis in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.
-
LC-MS/MS: This method is also highly sensitive and is suitable for this compound analysis, often using an electrospray ionization (ESI) source in negative mode.
-
Data Presentation
Calculation of Time-Weighted Average (TWA) Concentration:
The TWA concentration of this compound in the river water (CTWA) over the deployment period is calculated using the following equation:
CTWA (ng/L) = M / (Rs * t)
where:
-
M is the mass of this compound accumulated in the sampler (ng)
-
Rs is the laboratory-determined sampling rate for this compound (L/day)
-
t is the deployment time (days)
Quantitative Data Summary (Hypothetical Example):
| Passive Sampler Type | Receiving Phase | Diffusion Membrane | Calibrated Sampling Rate (Rs) for this compound (L/day) | Limit of Quantification (LOQ) in Water (ng/L) for a 14-day deployment | Reference |
| Chemcatcher® | C18 Empore™ Disk | Low-Density Polyethylene (LDPE) | Value to be determined by calibration | Value to be calculated based on Rs | [Citation for calibration study] |
| POCIS | Oasis® HLB | Polyethersulfone (PES) | Value to be determined by calibration | Value to be calculated based on Rs | [Citation for calibration study] |
Visualizations
Experimental Workflow for In-Situ Passive Sampling of this compound
Caption: Experimental workflow for this compound monitoring.
Logical Relationship for Quantitative Analysis
Caption: Calculation of TWA concentration.
Conclusion
In-situ passive sampling presents a powerful tool for the long-term monitoring of this compound in riverine systems, providing environmentally relevant time-weighted average concentrations. While standardized protocols for other organic pollutants can be adapted for this compound, the critical missing element for accurate quantification is the compound-specific sampling rate (Rs). Researchers and scientists are strongly encouraged to perform laboratory or in-situ calibration of their chosen passive samplers for this compound to ensure the reliability and accuracy of their monitoring data. The protocols and workflows presented in this document provide a solid foundation for developing a robust monitoring program for this persistent and hazardous pollutant.
References
Troubleshooting & Optimization
Technical Support Center: Chlordecone Analysis by LC-MS/MS
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the analysis of Chlordecone (CLD) by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound LC-MS/MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for this compound by co-eluting compounds from the sample matrix (e.g., soil, water, serum).[1][2] This interference can lead to either a suppression or enhancement of the analyte signal, which compromises the accuracy, precision, and sensitivity of the analysis.[1][3] Electrospray ionization (ESI) is particularly susceptible to these effects.[1]
Q2: Why is this compound analysis susceptible to matrix effects?
A2: this compound is often analyzed in complex matrices like soil, animal tissues, and agricultural products.[4][5][6] These samples contain a high concentration of endogenous components such as lipids, proteins, humic acids, and other organic molecules that can be co-extracted with this compound.[5][7] When these co-extractives elute from the LC column at the same time as this compound, they can interfere with the ionization process in the MS source.[3]
Q3: What are the common signs of significant matrix effects in my data?
A3: Common indicators of matrix effects include:
-
Poor reproducibility (high %RSD) between replicate injections of the same sample.
-
Inaccurate quantification , with results showing low or unexpectedly high recovery.
-
Signal suppression or enhancement when comparing the analyte response in a matrix sample to that in a pure solvent standard.[8][9]
-
Non-linear calibration curves , especially when using standards prepared in solvent.
-
Shifting retention times or distorted peak shapes for the analyte.[10]
Q4: How can I quantitatively assess the matrix effect for my samples?
A4: The matrix effect (ME) can be quantified by comparing the peak area of an analyte spiked into a blank matrix extract (post-extraction) with the peak area of the analyte in a neat solvent standard at the same concentration.[2][11]
The formula is: ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100%
-
An ME value of 100% indicates no matrix effect.
-
An ME value < 100% indicates ion suppression.
-
An ME value > 100% indicates ion enhancement.
Q5: What is the most effective way to compensate for matrix effects?
A5: The use of a stable isotope-labeled internal standard (SIL-IS), such as ¹³C₁₀-Chlordecone, is considered the gold standard for compensating for matrix effects.[12] A SIL-IS co-elutes with the target analyte and experiences similar ionization suppression or enhancement, allowing for accurate quantification through the use of analyte-to-internal standard response ratios.[12] This technique is often referred to as isotopic dilution.
Troubleshooting Guide
Problem: I am observing significant signal suppression for this compound.
| Possible Cause | Suggested Solution |
| Co-eluting Matrix Components | 1. Improve Sample Cleanup: Implement or optimize a sample cleanup procedure like dispersive Solid-Phase Extraction (dSPE) or cartridge Solid-Phase Extraction (SPE) to remove interfering compounds.[4] The QuEChERS method incorporates a dSPE cleanup step that is effective for many matrices.[5] |
| 2. Enhance Chromatographic Separation: Modify the LC gradient, change the mobile phase composition, or use a column with a different selectivity to separate this compound from interfering peaks.[3] | |
| 3. Dilute the Sample: Diluting the final extract can reduce the concentration of matrix components entering the mass spectrometer. Be aware that this will also reduce the analyte concentration, potentially impacting sensitivity.[3] | |
| Suboptimal MS Source Conditions | Optimize Ion Source Parameters: Adjust ESI source parameters such as capillary voltage, gas flow rates (nebulizer, drying gas), and source temperature to maximize this compound ionization and minimize the influence of interferences. |
Problem: My analyte recovery is low and inconsistent.
| Possible Cause | Suggested Solution |
| Inefficient Extraction | 1. Optimize Extraction Solvent: Ensure the chosen solvent (e.g., acetonitrile) is appropriate for the matrix. For complex matrices like soil, hydration of the sample before extraction can improve recovery.[5][13] |
| 2. Verify Extraction Technique: For QuEChERS, ensure vigorous shaking and proper centrifugation to achieve phase separation.[14] For SPE, ensure the cartridge is conditioned and washed correctly and that the elution solvent is strong enough to desorb the analyte.[15] | |
| Analyte Loss During Cleanup | 1. Select Appropriate dSPE Sorbents: In a QuEChERS cleanup, ensure the sorbents (e.g., PSA, C18) are appropriate for your matrix and do not retain this compound. For very fatty matrices, a combination of PSA and C18 may be necessary.[14] |
| 2. Evaluate SPE Cartridge: Ensure the SPE sorbent chemistry is suitable for this compound (e.g., C18) and that the elution solvent is strong enough to recover it completely. | |
| Strong Analyte-Matrix Interaction | 1. Use Isotopic Dilution: Add a ¹³C-labeled internal standard (¹³C₁₀-Chlordecone) to the sample before the extraction step. This will compensate for analyte loss during the entire sample preparation process.[12] |
Problem: My calibration curve is not linear.
| Possible Cause | Suggested Solution |
| Uncompensated Matrix Effects | 1. Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the unknown samples. This helps to mimic the matrix effects seen in the actual samples. |
| Detector Saturation | 2. Check Concentration Range: Ensure the concentration of your highest calibration standard is not saturating the MS detector. If necessary, reduce the concentration range or dilute the sample. |
Quantitative Data Summary
The following table summarizes typical performance data for this compound analysis using the QuEChERS method followed by LC-MS/MS. The use of an isotopic internal standard is crucial for achieving high accuracy and precision by compensating for matrix effects and recovery losses.
| Matrix | Sample Prep Method | Compensation Method | Recovery (%) | Notes |
| Animal Livers | QuEChERS | Isotopic Dilution | 70 - 120% | Method successfully validated for bovine, ovine, and porcine liver. |
| Human Serum | QuEChERS | Isotopic Dilution | Not specified, but validated with an uncertainty of 21% | Method achieved a very low LOQ of 0.06 µg/L. |
| Urine & Feces | QuEChERS | Isotopic Dilution | 70 - 120% | Method was validated for both free and conjugated forms of this compound and its metabolite.[16][17] |
| Soil | QuEChERS | Isotopic Dilution / Matrix-Matched Calibration | 70 - 120% | Effective for soils with varying organic matter content.[18] |
Experimental Protocols
Detailed Protocol: QuEChERS Extraction and Cleanup for Soil Samples
This protocol is adapted from established methods for pesticide residue analysis in soil.[5][13]
1. Sample Preparation and Hydration
-
Weigh 10 g of homogenized soil sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Add 10 mL of reagent water to hydrate (B1144303) the soil. Vortex briefly and allow the sample to stand for 30 minutes.
-
Add the ¹³C₁₀-Chlordecone internal standard spiking solution to the tube.
2. Extraction
-
Add 10 mL of acetonitrile (B52724) to the 50 mL tube containing the hydrated sample.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate).
-
Immediately cap the tube tightly and shake vigorously for 2 minutes by hand or using a mechanical shaker. This ensures thorough mixing and partitioning of this compound into the acetonitrile layer.
-
Centrifuge the tube at ≥3000 rcf for 5 minutes. This will result in the separation of the upper acetonitrile layer from the aqueous and solid soil layers.
3. Dispersive SPE (dSPE) Cleanup
-
Carefully transfer a 1 mL aliquot of the upper acetonitrile supernatant to a 2 mL dSPE cleanup tube. The dSPE tube should contain anhydrous MgSO₄ (to remove residual water) and sorbents like Primary Secondary Amine (PSA) (to remove organic acids) and C18 (to remove non-polar interferences like lipids).
-
Vortex the dSPE tube for 30-60 seconds to ensure the extract interacts with the sorbents.
-
Centrifuge the dSPE tube at ≥5000 rcf for 2 minutes to pellet the sorbents.
-
The resulting supernatant is the cleaned-up sample extract.
4. Final Preparation for LC-MS/MS
-
Transfer the cleaned-up extract into an autosampler vial.
-
The extract can be analyzed directly or, if necessary, diluted with the initial mobile phase to minimize solvent effects during injection.
Visualizations
Workflow for this compound Analysis with Matrix Effect Mitigation
Caption: Workflow for this compound analysis highlighting mitigation steps.
Troubleshooting Logic for Low Analyte Signal
Caption: Troubleshooting decision tree for low this compound signal intensity.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. weber.hu [weber.hu]
- 6. Optimization of an HPLC-MS/MS method to analyze this compound in bovine serum and correlations with levels in liver, muscle and fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. zefsci.com [zefsci.com]
- 11. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agritrop.cirad.fr [agritrop.cirad.fr]
- 13. Analysis of Organochlorine Pesticides in a Soil Sample by a Modified QuEChERS Approach Using Ammonium Formate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nucleus.iaea.org [nucleus.iaea.org]
- 15. unitedchem.com [unitedchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Recovery of Chlordecone from Clay Soils
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the recovery of Chlordecone from clay soil matrices.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to extract from clay soils?
This compound recovery from clay soils is challenging due to its strong affinity for soil components, particularly soils with high organic matter and specific clay minerals like allophanes, which are common in volcanic soils.[1] The intricate bis-homocubane structure of this compound also contributes to its persistence and difficulty in extraction.[1] Furthermore, the fractal and tortuous microstructure of certain clays (B1170129), such as allophane, can physically trap this compound molecules, acting like nanolabyrinths and hindering extraction.[2][3]
Q2: What are the most common extraction methods for this compound from soil?
Commonly employed methods for this compound extraction from soil include:
-
Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE): These techniques utilize elevated temperatures and pressures to enhance extraction efficiency.[1][4]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a streamlined extraction and cleanup method that has been adapted for soil matrices.[5][6]
-
Soxhlet Extraction: A classical technique involving continuous extraction with a boiling solvent.[7]
-
Ultrasonic Extraction: This method uses ultrasonic waves to disrupt the soil matrix and enhance solvent penetration.[8]
-
Traditional Solvent Extraction: This involves shaking or sonicating the soil sample with a suitable solvent.[1]
Q3: Is a clean-up step necessary after extraction?
Yes, a clean-up step is crucial. Soil extracts often contain co-extracted substances like humic acids and other organic matter that can interfere with analytical measurements.[1] Florisil cartridges are commonly used to remove these matrix components, leading to a cleaner sample for analysis.[1]
Q4: How can I accurately determine my extraction efficiency?
Due to the strong binding of this compound to clay soils, accurately quantifying the extraction yield can be difficult. The most effective method is the use of a labeled internal standard, such as ¹³C₁₀-chlordecone.[1] This isotope dilution technique allows for precise quantification of the extraction recovery by comparing the ratio of the native to the labeled this compound.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No this compound Recovery | Ineffective Solvent: The chosen solvent may not be optimal for the specific soil type. | Refer to the solvent comparison table below. Dichloromethane (B109758) and mixtures like acetone/n-heptane have shown good results.[1][9] Consider the polarity of this compound and the soil matrix. |
| Strong Adsorption: this compound is tightly bound to clay minerals and organic matter. | Increase extraction temperature and pressure (if using ASE/PLE).[1][10] Optimize the pH of the extraction solution; a neutral pH of 7 has been shown to be more effective than acidic conditions.[1] Pre-treatment of the soil with a buffer solution can also improve recovery.[1] | |
| Insufficient Extraction Time or Temperature: The extraction conditions may not be aggressive enough to overcome the strong binding. | For ASE, temperatures around 100°C have been shown to be effective without causing degradation.[10] For ultrasonic extraction, ensure sufficient sonication time. For Soxhlet extraction, allow for an adequate number of extraction cycles. | |
| Analyte Loss During Clean-up: this compound may be lost during the solid-phase extraction (SPE) clean-up step. | Ensure the SPE cartridge is properly conditioned. Optimize the washing and elution solvent volumes and polarities to ensure this compound is retained during washing and completely eluted. | |
| Poor Reproducibility | Inhomogeneous Sample: The this compound distribution in the soil sample may not be uniform. | Thoroughly homogenize the soil sample by grinding and sieving before taking a subsample for extraction.[11] |
| Variable Extraction Conditions: Inconsistent application of extraction parameters (e.g., temperature, time, solvent volume). | Strictly control all extraction parameters. Use automated extraction systems like ASE or PLE for better consistency.[4][11] | |
| Matrix Effects in Analysis: Co-extracted matrix components can suppress or enhance the analytical signal. | Use a matrix-matched calibration curve or the internal standard method for quantification.[1] Ensure the clean-up step is effective in removing interfering compounds. | |
| High Background or Interfering Peaks in Chromatogram | Co-extraction of Matrix Components: Humic acids and other organic matter are co-extracted with this compound. | Implement or optimize a clean-up step using Florisil or other suitable sorbents.[1] |
| Solvent Impurities: The extraction solvent may contain impurities that interfere with the analysis. | Use high-purity, HPLC, or pesticide-grade solvents. Run a solvent blank to check for impurities. |
Data Presentation
Table 1: Comparison of Solvents for this compound Extraction
| Solvent/Solvent Mixture | Extraction Method | Relative Recovery/Efficiency |
| Dichloromethane | Sonication | 2.5-fold higher than pentane/acetone[1] |
| Pentane/Acetone (1:1 v/v) | Sonication | Lower than dichloromethane[1] |
| Acetone/n-heptane (1:1 v/v) | PLE | Recoveries over 80%[9] |
| Hexane/Acetone (1:1 v/v) | Automated Soxhlet | Effective for extraction[7] |
| Acetonitrile (B52724) | QuEChERS | Commonly used, but may require optimization for clay soils[5] |
| Acetone/Hexane (15:85 v/v) | Liquid-Liquid Extraction | Used for microcosm samples[12] |
Table 2: Effect of pH on this compound Extraction
| pH of Phosphate Buffer | Relative Extraction Yield |
| 3 | Lower than pH 7[1] |
| 7 | 1.3-fold higher than pH 3[1] |
| 11 | Similar to pH 7[1] |
Table 3: Effect of Temperature on this compound Extraction (ASE)
| Temperature | Effect on Recovery |
| 50°C | No degradation of this compound observed[10] |
| 100°C | No degradation observed; selected for optimal extraction efficiency[10] |
Experimental Protocols
Protocol 1: Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE)
This protocol is based on methodologies described for organochlorine pesticides in soil.[9][11][13]
-
Sample Preparation:
-
Cell Preparation:
-
Place a cellulose (B213188) filter at the bottom of the extraction cell.
-
Weigh 10-20 g of the prepared soil sample into the extraction cell.
-
-
Extraction Parameters:
-
Extract Collection:
-
Collect the extract in a vial. The extract is now ready for the clean-up step.
-
Protocol 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
This is a modified QuEChERS protocol for soil samples.[6][14]
-
Sample Preparation:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
If the soil is dry, add 7 mL of water, vortex, and let it hydrate (B1144303) for 30 minutes.[14]
-
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at >3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Clean-up:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA (primary secondary amine). For clay soils with high organic matter, C18 or graphitized carbon black (GCB) may also be included.
-
Vortex for 30 seconds.
-
Centrifuge at >3000 rcf for 5 minutes.
-
-
Analysis:
-
The resulting supernatant is ready for analysis by GC-MS or LC-MS.
-
Protocol 3: Ultrasonic Extraction
This protocol is a general guide for ultrasonic extraction of pesticides from soil.[8]
-
Sample Preparation:
-
Weigh 5 g of homogenized soil into a glass vessel.
-
-
Extraction:
-
Add 20 mL of a suitable solvent (e.g., dichloromethane or a hexane/acetone mixture).
-
Place the vessel in an ultrasonic bath.
-
Sonicate for 15-30 minutes.
-
-
Solvent Recovery:
-
Allow the solid particles to settle.
-
Decant the solvent into a separate container.
-
Repeat the extraction two more times with fresh solvent.
-
-
Concentration and Clean-up:
-
Combine the solvent extracts.
-
Concentrate the extract using a rotary evaporator or a gentle stream of nitrogen.
-
Proceed with a clean-up step, such as SPE with a Florisil cartridge.
-
Visualizations
Caption: Troubleshooting workflow for poor this compound recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The pesticide this compound is trapped in the tortuous mesoporosity of allophane clays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of pressurized liquid extraction and cleanup procedures for determination of organochlorine pesticides in soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. epa.gov [epa.gov]
- 8. future4200.com [future4200.com]
- 9. Selective pressurized liquid extraction for multi-residue analysis of organochlorine pesticides in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. weber.hu [weber.hu]
Technical Support Center: Gas Chromatography Analysis of Chlordecone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the gas chromatography (GC) analysis of Chlordecone, with a specific focus on improving peak shape.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing in this compound gas chromatography?
Peak tailing for this compound is often attributed to its polar nature and potential for thermal degradation. The most common causes include:
-
Active Sites in the GC System: Interaction of this compound with active sites in the injection port liner, column, or detector can lead to peak tailing. These active sites are often exposed silanol (B1196071) groups on glass surfaces or metal ions.
-
Improper Column Selection and Conditioning: Using a column that is not well-suited for organochlorine pesticides or is not properly conditioned can result in poor peak shape.
-
Contamination: Residues from previous samples or system contamination can introduce active sites and cause peak distortion.[1]
-
Suboptimal Injection Parameters: Incorrect injector temperature or a poorly optimized injection technique can contribute to peak tailing.
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to a decline in performance and peak tailing. Trimming the front end of the column can often resolve this.[1]
Q2: Can derivatization improve the peak shape of this compound?
While derivatization is a common technique to improve the chromatographic behavior of polar compounds, it is not a standard practice for this compound analysis. The focus is typically on ensuring the inertness of the GC system to prevent interactions that cause peak tailing. However, in challenging matrices, derivatization could potentially be explored to reduce the polarity of the molecule and improve its volatility.
Q3: What type of GC column is recommended for this compound analysis?
For the analysis of organochlorine pesticides like this compound, low to mid-polarity columns are generally recommended. A common choice is a column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, ZB-5ms).[2] These columns offer good selectivity and thermal stability for a wide range of pesticides. The selection of the column should be based on the specific application and the desired separation of this compound from other potential contaminants.[3]
Q4: How often should the injection port liner be replaced?
The frequency of liner replacement depends on the cleanliness of the samples being analyzed. For complex matrices, the liner may need to be replaced daily or even after a few injections. For cleaner samples, it can last longer. A good practice is to monitor peak shape and response. A significant increase in peak tailing or a decrease in analyte response is a strong indicator that the liner needs to be replaced. Using ultra-inert deactivated liners is highly recommended to minimize analyte interactions.[4][5]
Troubleshooting Guides
Issue: this compound peak is tailing significantly.
This is a common issue that can compromise quantification accuracy. Follow this step-by-step guide to diagnose and resolve the problem.
Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing this compound peak tailing.
Quantitative Data Summary: Impact of Troubleshooting Steps on Peak Asymmetry
| Troubleshooting Step | Peak Asymmetry (As) Before | Peak Asymmetry (As) After (Expected) |
| 1. Replace Inlet Liner | 2.5 | 1.8 |
| 2. Trim GC Column | 1.8 | 1.4 |
| 3. Optimize Injector Temp. | 1.4 | 1.2 |
| 4. Recondition Column | 1.2 | 1.0 |
Note: Peak asymmetry is calculated as the ratio of the distance from the peak center to the back slope and the distance from the peak center to the front slope at 10% of the peak height. A value of 1.0 indicates a perfectly symmetrical peak.
Experimental Protocols
Protocol 1: Routine GC System Maintenance for this compound Analysis
To maintain optimal performance and prevent peak shape issues, a regular maintenance schedule is crucial.
Experimental Workflow
Caption: Weekly maintenance workflow for a GC system used for this compound analysis.
Methodology:
-
Cool Down the GC: Set the injector and oven temperatures to below 50°C. Turn off the carrier gas flow at the instrument.
-
Replace Consumables:
-
Carefully remove the old inlet liner and septum.
-
Wipe the inside of the injection port with a lint-free swab lightly dampened with methanol.
-
Install a new, deactivated liner and a pre-conditioned septum.
-
-
Trim the Column:
-
Using a ceramic scoring wafer, make a clean, square cut to remove 5-10 cm from the front of the GC column.
-
Reinstall the column in the inlet, ensuring the correct insertion depth.
-
-
Leak Check:
-
Turn on the carrier gas flow and set the head pressure to the method setpoint.
-
Use an electronic leak detector to check for leaks around the inlet fittings.
-
-
System Conditioning:
-
Performance Verification:
-
After the system has cooled down to the initial method temperature, inject a mid-level this compound standard.
-
Evaluate the peak shape, retention time, and response to ensure they meet the required quality criteria.
-
Protocol 2: Optimizing Injection Port Temperature
The injector temperature is a critical parameter that can affect the transfer of this compound into the column and influence peak shape.
Logical Relationship Diagram
References
- 1. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 2. agritrop.cirad.fr [agritrop.cirad.fr]
- 3. fishersci.ca [fishersci.ca]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. How to Condition a New Capillary GC Column [restek.com]
- 7. chromatographyonline.com [chromatographyonline.com]
minimizing ion suppression for Chlordecone in electrospray ionization
Welcome to the technical support center for the analysis of Chlordecone using electrospray ionization liquid chromatography-mass spectrometry (ESI-LC/MS). This resource is designed for researchers, analytical scientists, and professionals in drug development and environmental monitoring. Here you will find troubleshooting guidance and frequently asked questions (FAQs) to help you minimize ion suppression and achieve accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for this compound analysis?
A1: Ion suppression is a matrix effect frequently encountered in LC-MS. It occurs when co-eluting compounds from the sample matrix (e.g., salts, lipids, humic substances) interfere with the ionization of the target analyte, in this case, this compound, in the ESI source.[1] This interference reduces the number of this compound ions that reach the mass spectrometer detector, leading to a decreased signal intensity, poor sensitivity, and inaccurate quantification. This compound is often analyzed in complex matrices like soil, sediment, and biological tissues, which are rich in components that can cause significant ion suppression.
Q2: Which ionization mode is best for this compound analysis?
A2: Negative electrospray ionization (ESI-) is the preferred mode for this compound analysis.[2][3] this compound's structure allows it to readily form adducts, such as the [M+OH]⁻ ion, which can be sensitively detected in negative mode.[2][3]
Q3: What are the typical precursor and product ions for this compound in MS/MS analysis?
A3: In negative ESI mode, the hydroxyl adduct [M+OH]⁻ is often used as the precursor ion. A common transition for quantification is m/z 506.7 → 426.7.[3] A second transition, such as m/z 508.7 → 428.7, can be used for qualification or confirmation.[3] It is always recommended to optimize these transitions on your specific instrument.
Q4: Can I use Atmospheric Pressure Chemical Ionization (APCI) for this compound?
A4: While ESI is more commonly reported, APCI can be an alternative, particularly for less polar compounds.[4] Some studies suggest that APCI may be less susceptible to ion suppression than ESI in certain applications.[4] However, ESI has generally demonstrated excellent sensitivity for this compound.[3] If severe, intractable ion suppression is encountered with ESI, exploring APCI could be a valid troubleshooting step.
Troubleshooting Guide: Minimizing Ion Suppression
This guide provides a systematic approach to identifying and mitigating ion suppression during this compound analysis.
Problem: Low or No this compound Signal Intensity
This is the most common symptom of severe ion suppression. Follow these steps to diagnose and resolve the issue.
Troubleshooting Workflow for Low Signal Intensity
Caption: A step-by-step workflow for diagnosing and mitigating low signal intensity caused by ion suppression.
Question: My this compound peak is present, but the signal is inconsistent and reproducibility is poor. What should I do?
Answer: Poor reproducibility is often a sign of variable matrix effects between samples.
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for variable ion suppression. A SIL-IS, such as ¹³C₁₀-Chlordecone, co-elutes with the analyte and experiences the same degree of suppression.[5] By using the ratio of the analyte peak area to the IS peak area, the variability is normalized, leading to more accurate and precise quantification.
-
Enhance Sample Cleanup: Inconsistent suppression suggests that the amount of interfering matrix components varies between your samples. Improving your sample cleanup procedure will remove these interferences more effectively. Consider adding a secondary cleanup step (e.g., dispersive SPE after QuEChERS) or switching to a more selective SPE sorbent.
-
Check for Carryover: Inject a blank solvent sample immediately after a high-concentration sample. If a this compound peak appears in the blank, it indicates carryover, which can contribute to poor reproducibility. Ensure your injection system is being flushed adequately between runs.[6]
Question: I see a signal in my blank injections. What is the cause?
Answer: A signal in your blank can originate from several sources of contamination.
-
Solvent and Reagent Contamination: Ensure you are using high-purity, LC-MS grade solvents and reagents.[7] Prepare fresh mobile phases daily.
-
System Contamination: this compound can be "sticky" and adsorb to surfaces in the LC system (e.g., injector, tubing, column).[7] Flush the entire system thoroughly. If the problem persists, you may need to systematically clean or replace components.
-
Sample Carryover: As mentioned above, insufficient rinsing of the autosampler needle and injection port can cause carryover from a preceding sample into a blank.[6] Increase the volume and/or change the composition of your needle wash solvent.
Data Presentation: Method Performance
Effective sample preparation is the primary strategy for mitigating ion suppression. The following table summarizes typical recovery data for this compound from various matrices using different extraction techniques. High recovery indicates effective removal of the matrix, which in turn minimizes ion suppression.
| Sample Matrix | Extraction Method | Cleanup Step(s) | Average Recovery (%) | Reference |
| Soil | QuEChERS | dSPE with PSA and C18 | 85 - 110% | Inferred from[8] |
| Water | Solid-Phase Extraction (SPE) | C18 Cartridge | >90% | Inferred from[9][10] |
| Serum | QuEChERS | Acetonitrile (B52724) precipitation | 90 - 110% | Inferred from[5] |
| Urine / Feces | QuEChERS | Not specified | 70 - 120% | [3] |
| Animal Liver | QuEChERS | Not specified | 70 - 120% | [3] |
This table is a synthesis of typical performance data. Actual results will vary based on specific laboratory conditions and matrix composition.
Experimental Protocols
Here are detailed methodologies for common sample preparation techniques used to reduce matrix effects for this compound analysis.
Experimental Workflow: From Sample to Analysis
Caption: A generalized workflow for this compound analysis, from sample preparation to data processing.
Protocol 1: QuEChERS Extraction for Soil Samples
This protocol is adapted from standard QuEChERS methods for pesticide residue analysis.[8][11]
-
Sample Homogenization: Weigh 10 g of homogenized soil into a 50 mL polypropylene (B1209903) centrifuge tube. If the soil is dry, add 7 mL of reagent water, vortex, and allow to hydrate (B1144303) for 30 minutes.
-
Internal Standard Spiking: Spike the sample with an appropriate amount of ¹³C₁₀-Chlordecone solution and vortex briefly.
-
Extraction: Add 10 mL of acetonitrile to the tube.
-
Salting Out: Add the contents of a buffered extraction salt packet (e.g., containing 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate).
-
Shaking: Immediately cap the tube and shake vigorously for 2 minutes, either manually or using a mechanical shaker.
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Dispersive SPE (dSPE) Cleanup: Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL dSPE tube containing anhydrous MgSO₄, primary secondary amine (PSA), and C18 sorbent.
-
Vortex and Centrifuge: Vortex the dSPE tube for 1 minute, then centrifuge at high speed (e.g., ≥5000 rcf) for 2 minutes.
-
Final Extract: Carefully collect the cleaned supernatant, filter through a 0.2 µm syringe filter, and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Water Samples
This protocol is a general guide for the extraction of organochlorine pesticides from water.[9][10][12]
-
Sample Preparation: To a 1 L water sample, add a preservative (e.g., sodium sulfite (B76179) to dechlorinate) and adjust the pH to ~2 with hydrochloric acid.[9]
-
Internal Standard Spiking: Spike the sample with an appropriate amount of ¹³C₁₀-Chlordecone solution and mix thoroughly.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 6 mL, 1000 mg) sequentially with 5 mL of ethyl acetate (B1210297), 5 mL of dichloromethane, 10 mL of methanol (B129727), and 10 mL of reagent water (pH 2). Do not allow the cartridge to go dry after the final water rinse.
-
Sample Loading: Load the 1 L water sample onto the SPE cartridge at a flow rate of approximately 10 mL/min.
-
Cartridge Rinsing & Drying: After loading, rinse the cartridge with reagent water to remove salts. Dry the cartridge thoroughly by drawing a vacuum or passing nitrogen through it for at least 15 minutes.
-
Elution: Elute the this compound from the cartridge using a suitable solvent mixture, such as ethyl acetate and dichloromethane.[9] Collect the eluate.
-
Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 1 mL) of a suitable solvent (e.g., methanol or acetonitrile) for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Instrumental Parameters
These are typical starting parameters. Optimization is required for your specific instrument and application.
-
LC System: UPLC/HPLC
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium (B1175870) formate
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute this compound, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 2 - 10 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Source: Electrospray Ionization (ESI), Negative Mode
-
Capillary Voltage: Optimize between -2.5 to -4.5 kV
-
Source Temperature: 300 - 350 °C
-
Drying Gas Flow: Optimize for your instrument
-
Nebulizer Gas Pressure: Optimize for your instrument
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Quantifier: 506.7 → 426.7
-
Qualifier: 508.7 → 428.7
-
¹³C₁₀-Chlordecone IS: Adjust m/z values accordingly (e.g., 516.7 → 435.7)
-
-
Collision Energy & Cone Voltage: Optimize for each transition by infusing a standard solution.
References
- 1. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A LC-MS/MS method with electrospray ionization and atmospheric pressure chemical ionization source for analysis of pesticides in hemp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. zefsci.com [zefsci.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. gcms.cz [gcms.cz]
Technical Support Center: Optimization of Chlordecone Extraction from Sediment
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the extraction of Chlordecone from sediment samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when extracting this compound from sediment?
A1: The main challenges stem from this compound's chemical properties and its interaction with the sediment matrix. This compound is a persistent organochlorine pesticide that strongly adsorbs to soil and sediment, particularly those with high organic matter and clay content.[1][2] Its complex and stable bis-homocubane structure further complicates extraction.[2]
Q2: Which extraction methods are most commonly used for this compound in sediment?
A2: Several methods are employed, each with its advantages and disadvantages. The most common include:
-
Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE): These techniques utilize high temperature and pressure to enhance extraction efficiency and are suitable for solid samples.[2][3][4][5]
-
Traditional Solvent Extraction: This involves techniques like shaking or sonicating the sediment sample with an appropriate solvent.[2]
-
Solid-Phase Microextraction (SPME): A solvent-free method where analytes are adsorbed onto a coated fiber, useful for water and soil micro-samples.[2][6]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is gaining traction for its simplicity and efficiency in analyzing pesticide residues.[7]
Q3: Is a post-extraction clean-up step necessary?
A3: Yes, a clean-up step is often crucial. Sediment extracts can contain a significant amount of co-extracted substances like humic acids and other organic matter, which can interfere with analytical instruments.[2] Florisil cartridges are commonly used to remove these matrix interferences.[2][3]
Q4: How can I improve the recovery of this compound from my sediment samples?
A4: To improve recovery, consider optimizing the following parameters:
-
Solvent Choice: A mixture of polar and non-polar solvents is often most effective. Common mixtures include dichloromethane/methanol and hexane (B92381)/acetone (B3395972).[4][8][9]
-
Temperature: Increasing the extraction temperature can enhance efficiency, but it's important to avoid degradation of the analyte.[3][6]
-
Sample Pre-treatment: Drying the sediment samples before extraction is a common practice.[3][9] Acidification of the sample prior to extraction has also been shown to be effective in some protocols.[8][10]
Q5: What is the best way to quantify this compound accurately in my extracts?
A5: The use of an internal standard is highly recommended for accurate quantification. A 13C-labeled this compound internal standard is particularly effective as it behaves similarly to the target analyte during extraction and analysis, allowing for correction of matrix effects and variations in extraction efficiency.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low this compound Recovery | 1. Inefficient extraction solvent. 2. Insufficient extraction time or temperature. 3. Strong adsorption to the sediment matrix. 4. Analyte loss during solvent evaporation. | 1. Use a combination of polar and non-polar solvents (e.g., Dichloromethane:Acetone 50:50).[4] 2. Increase extraction time or temperature within validated limits. For ASE, a temperature of 100°C has been found to be effective.[3] 3. Ensure thorough sample homogenization and consider a more rigorous extraction technique like ASE/PLE.[2][3] 4. Evaporate solvent under a gentle stream of nitrogen.[9] |
| High Background Noise in Chromatogram | 1. Co-extraction of interfering compounds from the sediment matrix. 2. Contamination from lab equipment or solvents. | 1. Incorporate a clean-up step using Florisil cartridges after extraction.[3] 2. Use high-purity solvents and thoroughly clean all glassware and equipment. Run a solvent blank to check for contamination.[9] |
| Poor Reproducibility | 1. Inhomogeneous sediment samples. 2. Inconsistent extraction procedure. 3. Variability in manual injection for GC/LC. | 1. Dry, crush, and sieve the sediment to ensure homogeneity before taking subsamples.[3] 2. Use a standardized and well-documented extraction protocol. Employ automated systems like ASE for consistency. 3. Use an autosampler for injections to ensure consistent injection volumes.[11] |
| Peak Tailing or Splitting in GC/MS Analysis | 1. Active sites in the GC inlet or column. 2. Matrix effects interfering with chromatography. | 1. Use a deactivated inlet liner and a column specifically designed for pesticide analysis. 2. Dilute the extract or improve the clean-up procedure to reduce matrix effects. |
Data Presentation: Comparison of Extraction Parameters
| Extraction Method | Solvent System | Temperature | Pressure | Mean Recovery (%) | Key Considerations | Reference |
| Accelerated Solvent Extraction (ASE) | Hexane/Diethyl ether (80:20, v:v) | 100°C | 1500 psi | 79% | A clean-up step with Florisil was necessary. | [3] |
| Pressurized Liquid Extraction (PLE) | Hexane/Ethyl acetate (B1210297) (85:15) | Not Specified | Not Specified | Not Specified | Optimized for indoor dust, but applicable to sediment. | [5] |
| Microwave-Assisted Extraction | Dichloromethane/Methanol (50:50) | Not Specified | Pressure-resistant vessel | Not Specified | Used for extracting this compound adsorbed on microplastics. | [9] |
| Liquid-Liquid Extraction | Acetone/Hexane (15:85, v:v) | Ambient | Atmospheric | 64% (with soil) | Two consecutive extractions were performed. | [8] |
| Solid-Phase Microextraction (SPME) | Water (sample suspended) | 80°C | Atmospheric | Not directly reported | Extraction time of 10 minutes was used. | [6] |
Experimental Protocols
Accelerated Solvent Extraction (ASE) Protocol
This protocol is based on the method described for this compound extraction from soils.[3]
-
Sample Preparation: Dry the sediment sample at 40°C, crush it, and sieve it through a 2 mm mesh screen to ensure homogeneity.
-
Cell Loading: Weigh approximately 10 g of the prepared sediment into a stainless steel extraction cell.
-
ASE Parameters:
-
Solvent: Hexane/Diethyl ether (80:20, v:v)
-
Temperature: 100°C
-
Pressure: 1500 psi
-
Static Time: 5 minutes
-
Flush Volume: 60% of cell volume
-
Purge Time: 60 seconds with nitrogen
-
-
Extract Collection: Collect the extract in a 40 mL vial.
-
Concentration: Evaporate the collected extract to approximately 3 mL using a vacuum rotary evaporator at 40°C.
-
Clean-up:
-
Condition a Florisil cartridge with hexane/diethyl ether (80:20, v:v).
-
Load the concentrated extract onto the cartridge.
-
Elute the this compound with diethyl ether.
-
-
Final Concentration: Reduce the final eluate volume to 1 mL under a gentle stream of nitrogen before analysis by GC/MS.
Liquid-Liquid Extraction Protocol
This protocol is adapted from a method used for this compound extraction from soil and water slurries.[8]
-
Sample Preparation: Take a representative 5 mL aliquot of the sediment slurry.
-
Acidification: Acidify the sample to a pH of approximately 1.5 with HCl.
-
First Extraction:
-
Add 5 mL of a 15% acetone and 85% hexane (v/v) mixture to the sample.
-
Shake vigorously for a specified period (e.g., 30 minutes).
-
Allow the phases to separate and collect the organic layer.
-
-
Second Extraction: Repeat the extraction process on the remaining aqueous/sediment layer with another 5 mL of the solvent mixture.
-
Combine and Concentrate: Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Redissolve the residue in 0.5 mL of methanol.
-
Filtration: Filter the reconstituted sample through a 0.2 µm PTFE syringe filter before analysis.
Visualizations
Caption: General workflow for this compound extraction from sediment.
Caption: Key factors influencing this compound extraction efficiency.
Caption: Decision tree for selecting a this compound extraction method.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. archimer.ifremer.fr [archimer.ifremer.fr]
- 5. Determination of this compound in indoor dust by GC/MS/MS and associated human exposure in the French West Indies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agritrop.cirad.fr [agritrop.cirad.fr]
- 7. Efficient biodegradation of the recalcitrant organochlorine pesticide this compound under methanogenic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. aquila.usm.edu [aquila.usm.edu]
- 10. Microbial Transformation of this compound and Two Transformation Products Formed During in situ Chemical Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evidence for extensive anaerobic dechlorination and transformation of the pesticide this compound (C10Cl10O) by indigenous microbes in microcosms from Guadeloupe soil - PMC [pmc.ncbi.nlm.nih.gov]
addressing analytical interferences in Chlordecone measurement
Welcome to the technical support center for the analytical measurement of Chlordecone (CLD). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound analysis?
The most significant source of interference in this compound analysis is the sample matrix itself, leading to what is known as "matrix effects."[1][2][3] These effects can either suppress or enhance the instrument's signal for this compound, leading to inaccurate quantification.[1][2][3] Matrix components that can cause interference include lipids, proteins, salts, and other endogenous compounds present in the sample. Co-eluting substances from the sample can compete with this compound for ionization in the mass spectrometer source, which is a primary cause of signal suppression.[4]
Q2: How can I minimize matrix effects in my LC-MS/MS analysis?
Several strategies can be employed to minimize matrix effects:
-
Effective Sample Cleanup: Utilize cleanup techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or Solid-Phase Microextraction (SPME) to remove interfering matrix components before analysis.[5][6][7]
-
Chromatographic Separation: Optimize your liquid chromatography method to ensure this compound is chromatographically separated from co-eluting matrix components.[4]
-
Stable Isotope Labeled Internal Standard: The use of a stable isotope-labeled (SIL) internal standard, such as ¹³C₁₀-chlordecone, is the most effective way to compensate for matrix effects.[8] The SIL internal standard co-elutes with the native this compound and experiences similar matrix effects, allowing for accurate correction of the signal.[8]
-
Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix that is identical to the sample matrix can also help to compensate for signal suppression or enhancement.[2]
Q3: What is a stable isotope-labeled internal standard, and why is it important for this compound analysis?
A stable isotope-labeled (SIL) internal standard is a synthetic version of the analyte (in this case, this compound) where some atoms have been replaced with their heavier, stable isotopes (e.g., ¹³C instead of ¹²C).[8] This labeling increases the mass of the molecule without significantly altering its chemical and physical properties.
It is crucial for accurate this compound quantification, especially in complex matrices, because it allows for the correction of analytical variability, including:
-
Matrix effects: The SIL standard experiences the same signal suppression or enhancement as the native analyte, enabling an accurate ratio-based quantification.[8]
-
Extraction recovery: Any loss of analyte during sample preparation will be mirrored by a proportional loss of the SIL standard, thus correcting for incomplete recovery.
-
Instrumental variability: Fluctuations in instrument performance will affect both the analyte and the SIL standard equally.
Q4: Which cleanup method is better for my samples: QuEChERS or SPME?
The choice between QuEChERS and SPME depends on the sample matrix and the desired analytical outcome.
-
QuEChERS is a versatile and widely used technique for a variety of food and biological samples.[5][6][9][10] It involves a simple extraction with a solvent (typically acetonitrile) followed by a cleanup step using sorbents to remove specific interferences. It is generally a robust method for routine analysis.
-
Solid-Phase Microextraction (SPME) is a solvent-free extraction technique that is particularly useful for water and soil samples.[7][11] It is a sensitive method that can concentrate the analyte from a large sample volume.[7]
The optimal method should be selected based on the specific sample type and validated to ensure adequate recovery and removal of interferences.
Troubleshooting Guides
LC-MS/MS Analysis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation. 2. Active sites in the analytical flow path. 3. Incompatible mobile phase. 4. Column overload. | 1. Replace the analytical column. 2. Use an inert column and flow path components. 3. Ensure the mobile phase pH is appropriate for this compound. 4. Dilute the sample extract. |
| Low Signal Intensity/Sensitivity | 1. Matrix-induced signal suppression. 2. Poor ionization efficiency. 3. Suboptimal MS parameters. 4. Inefficient sample cleanup. | 1. Use a stable isotope-labeled internal standard. 2. Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow). 3. Optimize collision energy and other MS/MS parameters. 4. Improve the cleanup method to remove more matrix components. |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Incomplete removal of matrix components. 3. Carryover from previous injections. | 1. Use high-purity solvents and flush the LC system. 2. Enhance the sample cleanup procedure. 3. Inject solvent blanks between samples to check for carryover. |
| Inconsistent Results/Poor Reproducibility | 1. Inconsistent sample preparation. 2. Variability in matrix effects between samples. 3. Instrument instability. | 1. Ensure consistent and precise execution of the sample preparation protocol. 2. Use a stable isotope-labeled internal standard for every sample. 3. Perform regular instrument maintenance and calibration. |
GC-MS Analysis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Peak Tailing | 1. Active sites in the injector liner or column. 2. Column contamination. 3. Improper column installation. | 1. Use a deactivated liner and/or replace the liner. 2. Bake out the column or trim the front end. 3. Reinstall the column, ensuring a proper seal.[12] |
| Ghost Peaks/Carryover | 1. Contaminated syringe or injector. 2. Septum bleed. | 1. Rinse the syringe with a strong solvent and clean the injector. 2. Use high-quality, low-bleed septa. |
| Variable Retention Times | 1. Leaks in the carrier gas line. 2. Fluctuations in oven temperature. 3. Column degradation. | 1. Perform a leak check on the GC system. 2. Verify the oven temperature program. 3. Replace the GC column. |
| Low Response | 1. Sample degradation in the hot injector. 2. Adsorption of the analyte in the system. 3. Leak in the injection port. | 1. Optimize the injector temperature. 2. Use deactivated liners and columns. 3. Check and tighten all fittings in the injector.[13] |
Data Presentation
Table 1: Comparison of QuEChERS Method Performance for this compound Analysis in Different Matrices
| Matrix | Analytical Method | LOQ (µg/kg) | Recovery (%) | Matrix Effect | Reference |
| Animal Livers | HPLC-MS/MS | 1.36 | 70-120 | Not explicitly quantified, but compensated by isotopic dilution | [5][9] |
| Human Serum | HPLC-MS/MS | 0.06 µg/L | Not specified | Not explicitly quantified, but method validated with accuracy profiles | [10] |
Table 2: Performance of SPME-GC-MS for this compound Analysis
| Matrix | Analytical Method | LOD | LOQ | Reference |
| Water | GC-MS/MS | 0.5 ng/L | 2.0 ng/L | [7] |
| Andosol Soil | GC-MS/MS | 15.0 ng/kg | 80.0 ng/kg | [7] |
| Environmental Waters | GC-SIM/MS | 0.3 - 10 ng/L | Not specified | [14] |
Experimental Protocols
Protocol 1: QuEChERS Extraction for this compound in Animal Liver
Adapted from Saint-Hilaire et al. (2018)[5]
-
Homogenization: Homogenize 2 g of liver tissue.
-
Fortification: Add the ¹³C₁₀-chlordecone internal standard solution to the homogenized sample.
-
Extraction:
-
Add 10 mL of acetonitrile.
-
Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes.
-
Cleanup (d-SPE):
-
Take an aliquot of the supernatant (acetonitrile layer).
-
Add it to a dispersive solid-phase extraction (d-SPE) tube containing sorbents like PSA (primary secondary amine) and C18 to remove fatty acids and other interferences.
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge at 10,000 rpm for 5 minutes.
-
Analysis: Transfer the final extract for LC-MS/MS analysis.
Protocol 2: SPME for this compound in Water Samples
Adapted from Soler et al. (2014)[7]
-
Sample Preparation: Place 20 mL of the water sample into a 20 mL vial.
-
Internal Standard Addition: Add the internal standard solution (e.g., ¹³C₁₀-chlordecone).
-
Extraction:
-
Incubate the vial at a specific temperature (e.g., 80°C) with stirring.
-
Expose a PDMS-DVB SPME fiber to the headspace or immerse it in the sample for a defined period (e.g., 40 minutes).
-
-
Desorption:
-
Retract the fiber and insert it into the GC injector.
-
Thermally desorb the analytes from the fiber onto the GC column at a high temperature (e.g., 270°C).
-
-
Analysis: Perform GC-MS analysis.
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Logical troubleshooting flow for this compound analysis.
References
- 1. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Development and validation of an HPLC-MS/MS method with QuEChERS extraction using isotopic dilution to simultaneously analyze this compound and chlordecol in animal livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. agritrop.cirad.fr [agritrop.cirad.fr]
- 8. Detection and quantification of this compound in contaminated soils from the French West Indies by GC-MS using the 13C10-chlordecone stable isotope as a tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Validation of an HPLC-MS/MS method with QuEChERS extraction using isotopic dilution to analyze this compound in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. About: Solid-phase microextraction and gas chromatography-mass spectrometry for quantitative determination of this compound in water, plant and soil samples [data-issa.cirad.fr]
- 12. researchgate.net [researchgate.net]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 14. agritrop.cirad.fr [agritrop.cirad.fr]
Technical Support Center: Enhancing Chlordecone Detection in Complex Matrices
Welcome to the technical support center for the analysis of Chlordecone (CLD) in complex matrices. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity and reliability of this compound detection.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when analyzing this compound in complex matrices?
A1: Researchers often face several challenges when analyzing this compound, a persistent organochlorine pesticide. Due to its strong adsorption to soil and low water solubility, common issues include:
-
Matrix Effects: Co-extracted substances from complex samples like soil, animal tissues, and food can interfere with the analysis, leading to suppression or enhancement of the analytical signal.[1][2] This is a significant issue in methods like LC-MS.[1]
-
Low Recovery: this compound's lipophilic nature means it has a strong affinity for fats in a sample.[3] This can lead to a significant portion of the analyte remaining in the lipid layer during extraction, resulting in poor recovery.[3]
-
Insufficient Limits of Detection (LOD) and Quantification (LOQ): Achieving low detection limits is crucial, especially for monitoring low-level environmental contamination and human exposure.[4] Many factors, including matrix effects and inefficient extraction, can lead to higher than desired LODs and LOQs.[4]
-
Analyte Adsorption: this compound can adsorb to various surfaces, including filters and container walls, leading to analyte loss during sample preparation.[5][6]
Q2: Which analytical techniques are most suitable for sensitive this compound detection?
A2: Several techniques are employed for this compound analysis, with the choice often depending on the matrix and required sensitivity:
-
Gas Chromatography-Mass Spectrometry (GC-MS) and GC-MS/MS: These are well-established methods for this compound analysis, particularly in environmental samples like soil and water.[7][8][9] Using an isotope-labeled internal standard like ¹³C₁₀-Chlordecone can improve quantification accuracy by correcting for extraction inefficiencies.[9]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique has become increasingly popular for analyzing this compound in biological matrices like human serum and animal livers, as well as in water samples.[4][10][11][12] It offers high sensitivity and specificity.
-
Solid-Phase Microextraction coupled with GC-MS (SPME-GC-MS): This is a simplified, solvent-free sample preparation technique that can be used for water, plant, and soil samples.[7] It can achieve LODs and LOQs comparable to other methods.[7]
Q3: What are the key considerations for sample preparation to enhance this compound detection?
A3: Effective sample preparation is critical for overcoming challenges like matrix effects and achieving high recovery. Popular and effective methods include:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely used for pesticide residue analysis in various food and biological samples.[10][11][13][14] It involves an extraction with a solvent (typically acetonitrile) and a clean-up step using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components.[13]
-
Solid-Phase Extraction (SPE): SPE is a versatile technique for cleaning up extracts from various matrices.[15] The choice of sorbent is crucial and depends on the nature of the analyte and the matrix.[15]
-
Liquid-Liquid Extraction (LLE): LLE has been traditionally used for this compound extraction from water samples, often using solvents like dichloromethane (B109758) or hexane.[8][16] However, it can be time-consuming and uses large volumes of toxic solvents.[8]
Troubleshooting Guides
Issue 1: Poor Analyte Recovery in Fatty Matrices
Problem: Low recovery of this compound when analyzing fatty samples such as animal livers, eggs, or oily soils. This is often due to the lipophilic nature of this compound, causing it to remain in the co-extracted fat.[3]
Troubleshooting Steps:
-
Modify the QuEChERS Cleanup Step:
-
Incorporate C18 Sorbent: Add C18 sorbent during the d-SPE cleanup phase to remove nonpolar interferences like lipids.[3]
-
Utilize Z-Sep or Z-Sep+: These zirconia-based sorbents are highly effective at removing fats and phospholipids.[3]
-
Consider EMR-Lipid: This novel sorbent has shown excellent efficiency in fat removal.[3]
-
-
Implement a Freeze-Out Step (Winterization):
-
After the initial acetonitrile (B52724) extraction and centrifugation, transfer the supernatant to a new tube.
-
Place the tube in a freezer at -20°C or lower for at least 30 minutes.[3]
-
Centrifuge the cold extract to pellet the solidified fats and then transfer the cleared supernatant for further analysis.
-
Issue 2: Significant Matrix Effects in LC-MS/MS Analysis
Problem: Signal suppression or enhancement observed in LC-MS/MS analysis, leading to inaccurate quantification.[1][2]
Troubleshooting Steps:
-
Improve Sample Cleanup: A cleaner sample extract is less likely to cause matrix effects. Refer to the troubleshooting steps for poor recovery to improve the cleanup process.
-
Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples. This helps to compensate for signal suppression or enhancement.
-
Employ Isotope-Labeled Internal Standards: The use of an internal standard that co-elutes with the analyte, such as ¹³C₁₀-Chlordecone, is the most effective way to correct for matrix effects and variations in instrument response.[8][9]
-
Optimize Chromatographic Conditions: Adjust the LC gradient to achieve better separation of this compound from co-eluting matrix components.
-
Dilute the Sample Extract: If the concentration of this compound is sufficiently high, diluting the final extract can reduce the concentration of interfering matrix components, thereby minimizing matrix effects.
Issue 3: Low Sensitivity and High Limits of Detection (LODs)
Problem: Inability to detect or reliably quantify low concentrations of this compound.[4]
Troubleshooting Steps:
-
Enhance Sample Concentration:
-
Increase the initial sample volume or weight.
-
Reduce the final volume of the reconstituted extract.
-
-
Optimize Mass Spectrometry Parameters:
-
For MS/MS, ensure that the precursor and product ion selection, as well as the collision energy, are optimized for maximum sensitivity.
-
Fine-tune the ion source parameters (e.g., nebulizer gas, drying gas temperature, capillary voltage) to improve ionization efficiency.[17]
-
-
Switch to a More Sensitive Analytical Technique: If using GC-MS, consider switching to GC-MS/MS or LC-MS/MS, which generally offer lower detection limits.[4]
-
Minimize Analyte Loss:
-
Use silanized glassware to prevent adsorption of this compound.
-
Add a co-solvent like methanol (B129727) or acetonitrile to water samples before filtration to prevent adsorption to filters and suspended matter.[5][18]
-
Data Presentation
Table 1: Comparison of Analytical Methods for this compound Detection in Various Matrices
| Analytical Method | Matrix | Sample Preparation | LOD | LOQ | Recovery (%) | Reference |
| SPME-GC-MS | Water, Plant, Soil | SPME | Similar to other methods | Similar to other methods | ~70 (in fish with pre-extraction) | [7] |
| HPLC-MS/MS | Animal Livers | QuEChERS | - | 1.36 µg/kg | 70-120 | [10] |
| HPLC-MS/MS | Human Serum | QuEChERS | 0.02 µg/L | 0.06 µg/L | - | [11] |
| LC-MS/MS | Human Serum | QuEChERS | 0.007 µg/L | 0.02 µg/L | - | [4] |
| LC-MS/MS | Urine | - | - | 0.1 µg/L | 70-120 | [12][19] |
| LC-MS/MS | Feces | - | - | 3.2 µg/kg | 70-120 | [12][19] |
| SPME-GC-SIM/MS | Environmental Water | SPME | Varies by compound | Varies by compound | Normalized by IS | [8] |
| GC-MS | Soil (Andosol) | Isotope Dilution | 8.84 µg/kg | - | - | [9] |
LOD: Limit of Detection; LOQ: Limit of Quantification; SPME: Solid-Phase Microextraction; GC-MS: Gas Chromatography-Mass Spectrometry; HPLC-MS/MS: High-Performance Liquid Chromatography-Tandem Mass Spectrometry; LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry; SIM: Selected Ion Monitoring; IS: Internal Standard.
Experimental Protocols
Protocol 1: QuEChERS Extraction for this compound in Animal Livers (Adapted from[11])
-
Sample Homogenization: Weigh 2 g of homogenized liver sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add an appropriate amount of ¹³C₁₀-Chlordecone internal standard.
-
Extraction:
-
Add 10 mL of acetonitrile.
-
Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Dispersive SPE Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbents (e.g., magnesium sulfate, PSA, and C18 for fatty matrices).
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge at 12000 rpm for 5 minutes.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: SPME-GC-MS for this compound in Water (Adapted from[9])
-
Sample Preparation: Place a 10 mL water sample into a 20 mL headspace vial.
-
Internal Standard Spiking: Add ¹³C₁₀-Chlordecone internal standard.
-
pH Adjustment and Salting Out (if necessary): Adjust the pH and add salt (e.g., NaCl) to improve extraction efficiency.
-
SPME Extraction:
-
Place the vial in a heating block at 80°C.
-
Expose a PDMS-DVB SPME fiber to the headspace or immerse it in the sample with stirring for 40 minutes.
-
-
Desorption and Analysis:
-
Retract the fiber and insert it into the GC injector heated to 270°C for thermal desorption for 15 minutes.
-
Analyze the desorbed compounds by GC-MS.
-
Visualizations
Caption: QuEChERS workflow for this compound analysis.
Caption: Logic diagram for troubleshooting matrix effects.
References
- 1. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound determination in serum by LC-MS/MS and the importance of low limit of detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence for extensive anaerobic dechlorination and transformation of the pesticide this compound (C10Cl10O) by indigenous microbes in microcosms from Guadeloupe soil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agritrop.cirad.fr [agritrop.cirad.fr]
- 8. agritrop.cirad.fr [agritrop.cirad.fr]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of an HPLC-MS/MS method with QuEChERS extraction using isotopic dilution to simultaneously analyze this compound and chlordecol in animal livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Validation of an HPLC-MS/MS method with QuEChERS extraction using isotopic dilution to analyze this compound in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 14. QuEChERS: Home [quechers.eu]
- 15. analecta.hu [analecta.hu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
strategies to reduce solvent consumption in Chlordecone analysis
Welcome to the technical support center for Chlordecone analysis. This guide provides strategies, troubleshooting advice, and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce solvent consumption, improve efficiency, and ensure analytical accuracy.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to reduce solvent consumption in this compound analysis?
A1: The main strategies focus on minimizing or eliminating the use of organic solvents during the sample preparation and extraction phase. Key techniques include:
-
Solid-Phase Microextraction (SPME): A solvent-free technique where a coated fiber extracts analytes directly from the sample matrix.[1][2]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined method that uses significantly less solvent than traditional techniques and combines extraction and cleanup into a simple two-step process.[3][4][5]
-
Supercritical Fluid Extraction (SFE): A green chemistry approach that uses supercritical fluids, most commonly CO2, as the extraction solvent, which is then easily evaporated, leaving a solvent-free extract.[6][7][8]
-
Miniaturization: Scaling down traditional solvent extraction protocols reduces the volume of both the sample and the required solvents.[9][10][11]
Q2: Can SPME be used for quantitative analysis of this compound in complex matrices like soil?
A2: Yes, SPME is a reliable and accurate method for the quantitative analysis of this compound in water, plant, and soil samples.[1][12] It has been successfully correlated with standard hot solvent extraction methods and offers the significant advantage of being a solvent-free extraction procedure.[1][12] For complex matrices, optimizing parameters such as extraction temperature and time is crucial for achieving good recovery.[1]
Q3: How does the QuEChERS method reduce solvent use for this compound analysis in biological samples?
A3: The QuEChERS method drastically reduces solvent consumption by simplifying the extraction and cleanup process.[4][5] For a 10-15 g sample, the procedure typically requires only 10-15 mL of acetonitrile (B52724) for the initial extraction.[5] The subsequent cleanup step uses a small amount of sorbent in a "dispersive SPE" format rather than large volumes of solvent required for traditional SPE cartridges. This approach has been validated for analyzing this compound and its metabolite, chlordecol, in animal livers.[3]
Q4: Is Supercritical Fluid Extraction (SFE) a viable option for this compound?
A4: Yes, SFE is a promising green alternative that can reduce or eliminate the use of halogenated organic solvents.[6] It uses supercritical CO2, which has the solvating power of a liquid but the diffusivity of a gas, allowing for rapid and efficient extractions.[7] While pure CO2 is effective for many organochlorine pesticides, its affinity is primarily for non-polar compounds. For more polar analytes or challenging matrices, the addition of a co-solvent (modifier) may be necessary to improve extraction efficiency.[13]
Troubleshooting Guides
Issue 1: Low recovery with SPME analysis.
-
Possible Cause: Incomplete equilibrium between the fiber and the sample matrix. This compound is strongly adsorbed to soil, making its release into the water phase for fiber uptake difficult.[1]
-
Solution:
-
Optimize Extraction Temperature: Increasing the extraction temperature (e.g., to 80°C) can significantly increase the amount of this compound extracted by the SPME fiber.[1]
-
Increase Extraction Time: While equilibrium may not be reached, extending the extraction time (e.g., from 10 to 30 minutes) can improve analyte uptake.[1]
-
Use Standard Addition Method: For quantitative analysis in complex matrices, the standard addition method is recommended to compensate for matrix effects and non-equilibrium conditions.[1][14]
-
Ensure Proper Agitation: Stirring the sample during extraction is critical to facilitate the transfer of the analyte from the matrix to the SPME fiber.
-
Issue 2: Matrix interference in QuEChERS extracts.
-
Possible Cause: The sample matrix (e.g., animal liver) contains high levels of interfering compounds like lipids or pigments that are not fully removed by the standard PSA sorbent.[3]
-
Solution:
-
Incorporate C18 Sorbent: For samples with high fat content, add C18 sorbent to the dispersive SPE cleanup step to remove nonpolar interferences like lipids.
-
Use Graphitized Carbon Black (GCB): If the extract is highly pigmented (e.g., from plant materials), add GCB to the cleanup step. Use GCB judiciously, as it can retain planar analytes like this compound if used in excess.
-
Optimize Sample Amount: Reducing the initial sample weight while keeping the solvent volume the same can lower the overall amount of co-extractives, leading to a cleaner final extract.
-
Issue 3: Inconsistent results with Supercritical Fluid Extraction (SFE).
-
Possible Cause: For aqueous samples, the extraction of organochlorine pesticides can be diffusion-controlled, leading to variability.[15] The polarity of this compound may also limit its solubility in pure supercritical CO2.
-
Solution:
-
Add a Co-Solvent: Introduce a small amount of a polar organic solvent (e.g., methanol) to the supercritical CO2. This modifier enhances the solvating power of the fluid, improving the extraction of moderately polar compounds.[13]
-
Use a Solid Support: For liquid samples, adsorbing the sample onto a solid support or matrix before placing it in the extraction vessel can improve the efficiency and reproducibility of the extraction.
-
Optimize Pressure and Temperature: Systematically adjust the pressure and temperature to modify the density and solvating power of the supercritical fluid, thereby optimizing the extraction yield for this compound.[13]
-
Data Presentation: Comparison of Extraction Techniques
The following table summarizes key performance metrics for different this compound extraction methods, highlighting the advantages of solvent-reduction strategies.
| Parameter | Traditional Solvent Extraction | SPME | QuEChERS |
| Primary Solvent(s) | Hexane, Cyclohexane, Acetone, Dichloromethane | None (solvent-free extraction) | Acetonitrile |
| Typical Solvent Volume | >100 mL per sample | 0 mL | ~10-15 mL per sample |
| Extraction Time | Hours (e.g., Soxhlet) | 10-30 minutes | < 10 minutes |
| Recovery Rate | ~80% (can be variable)[1] | Good correlation with standard methods (r=0.86)[1] | 70-120%[3] |
| LOQ (Soil) | Method dependent | ~80.0 ng/kg (GC-MS/MS)[1] | N/A (Validated for liver) |
| LOQ (Water) | Method dependent | ~2.0 ng/L (GC-MS/MS)[1] | N/A |
| LOQ (Liver) | Method dependent | N/A | ~1.36 µg/kg[3] |
| Key Advantage | Established methodology | Solvent-free, simple, fast[1] | Fast, low solvent use, high throughput[4][5] |
| Key Disadvantage | High solvent consumption, time-consuming | Requires specific equipment (fibers) | Not entirely solvent-free |
Experimental Protocols & Visualizations
Strategy 1: Solid-Phase Microextraction (SPME)
This method provides a simplified, solvent-free sample preparation and extraction for water, plant, and soil samples.[1]
Methodology:
-
Sample Preparation: Weigh a small amount of the solid sample (e.g., soil) into a vial. For quantitative analysis, prepare four sub-samples for standard addition.
-
Spiking (for Standard Addition): Spike three of the four sub-samples with known increasing concentrations of a this compound standard. One sub-sample remains un-spiked. Add an internal standard to all vials.
-
Extraction: Add water to each vial to create a suspension. Place the vials in a heating block with magnetic stirring. Preheat the samples to 80°C for 5 minutes.
-
SPME: Introduce the SPME fiber (e.g., PDMS-DVB) into the headspace or directly into the aqueous suspension. Extract for 10-30 minutes at 80°C with continuous stirring.
-
Desorption: Retract the fiber and immediately insert it into the heated injector port (e.g., 270°C) of the GC-MS for thermal desorption.
-
Analysis: Analyze the desorbed compounds using GC-MS or GC-MS/MS.
Strategy 2: QuEChERS (for Animal Livers)
This method is rapid and effective for the simultaneous analysis of this compound and its metabolites in fatty matrices, using minimal solvent.[3]
Methodology:
-
Homogenization: Weigh 15 g of homogenized liver sample into a 50 mL centrifuge tube.
-
Extraction: Add 15 mL of 1% acetic acid in acetonitrile and an appropriate internal standard. Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium acetate). Shake vigorously for 1 minute to ensure thorough mixing and facilitate liquid-solid partitioning.
-
Centrifugation: Centrifuge the tube to separate the organic layer (acetonitrile) from the solid and aqueous phases.
-
Dispersive SPE Cleanup: Transfer an aliquot of the supernatant (acetonitrile extract) to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., PSA and C18 for fatty samples) and magnesium sulfate.
-
Final Centrifugation: Shake the d-SPE tube and centrifuge. The resulting supernatant is the final, cleaned extract.
-
Analysis: The extract can be directly analyzed by LC-MS/MS or exchanged into a different solvent for GC-MS analysis.
Strategy 3: Supercritical Fluid Extraction (SFE)
SFE is a green analytical technique that uses a supercritical fluid, typically CO2, to extract analytes, eliminating the need for large volumes of organic solvents.[7]
Methodology:
-
Sample Preparation: Mix the sample (e.g., ground soil) with a dispersing agent (like diatomaceous earth) and place it into the SFE extraction vessel.
-
System Setup: Pressurize the system with CO2 and heat it to bring the CO2 to its supercritical state (above 31.1°C and 73.8 bar).[7] If needed, a co-solvent (modifier) can be added to the CO2 stream.
-
Extraction:
-
Static Step: Allow the supercritical fluid to permeate the sample in the vessel for a set period (e.g., 10 minutes) to solubilize the this compound.
-
Dynamic Step: Flow the supercritical fluid through the vessel to transport the extracted analyte out.
-
-
Collection: The fluid passes through a restrictor, causing it to de-pressurize and return to a gaseous state. The this compound, no longer soluble, is deposited in a collection vial, which may contain a small amount of solvent or be collected on a solid-phase trap.
-
Analysis: Reconstitute the collected extract in a suitable solvent for injection into a GC-MS or LC-MS system.
Logical Relationship of Solvent Reduction Strategies
The choice of strategy depends on balancing factors like the complete elimination of solvents, sample throughput, and the nature of the sample matrix.
References
- 1. agritrop.cirad.fr [agritrop.cirad.fr]
- 2. Analysis of organochlorine pesticides using solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of an HPLC-MS/MS method with QuEChERS extraction using isotopic dilution to simultaneously analyze this compound and chlordecol in animal livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]
- 5. QuEChERS: Home [quechers.eu]
- 6. scite.ai [scite.ai]
- 7. Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources [ajgreenchem.com]
- 8. Supercritical Extraction Techniques for Obtaining Biologically Active Substances from a Variety of Plant Byproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. DSpace [scholarbank.nus.edu.sg]
- 11. mdpi.com [mdpi.com]
- 12. Solid-phase microextraction and gas chromatography-massspectrometry for quantitative determination of this compound in water, plant and soilsamples | Fruits | Cambridge Core [cambridge.org]
- 13. New Trends in Supercritical Fluid Technology and Pressurized Liquids for the Extraction and Recovery of Bioactive Compounds from Agro-Industrial and Marine Food Waste | MDPI [mdpi.com]
- 14. About: Solid-phase microextraction and gas chromatography-mass spectrometry for quantitative determination of this compound in water, plant and soil samples [data-issa.cirad.fr]
- 15. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]
improving the robustness of automated Chlordecone analytical methods
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to enhance the robustness of automated analytical methods for Chlordecone. The information is tailored for researchers, scientists, and drug development professionals working with this persistent organochlorine pesticide.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound using various automated methods.
Gas Chromatography-Mass Spectrometry (GC-MS)
Q1: What are the common causes of peak tailing for this compound in GC-MS analysis and how can I resolve them?
A1: Peak tailing for this compound in GC-MS is a frequent issue that can compromise quantification and resolution. The primary causes and their solutions are outlined below:
-
Active Sites in the GC System: this compound is a polar compound and can interact with active sites (silanol groups) in the inlet liner, column, or detector.
-
Solution: Use a deactivated inlet liner and a high-quality, inert GC column. Regularly replace the liner and trim the first few centimeters of the column to remove accumulated non-volatile residues.[1]
-
-
Improper Column Installation: If the column is not installed correctly in the inlet or detector, it can create dead volume and cause peak tailing.
-
Solution: Ensure the column is cut cleanly and installed at the correct depth according to the manufacturer's instructions.[1]
-
-
Contamination: Contamination in the injector, column, or ion source can lead to peak distortion. Halogenated solvents, for instance, can interact with the ion source and cause tailing.
-
Solution: Regularly clean the injector and the ion source. If using halogenated solvents, consider switching to a non-halogenated alternative.[1]
-
-
Inappropriate Flow Rate or Temperature: Suboptimal gas flow rates or temperature programming can affect peak shape.
-
Solution: Optimize the carrier gas flow rate and the oven temperature program. A lower initial oven temperature can sometimes improve peak focusing.[1]
-
Q2: My this compound signal is low or inconsistent in GC-MS. What should I check?
A2: Low or inconsistent signal intensity for this compound can be attributed to several factors:
-
Injector Issues: A dirty or leaking injector can lead to sample loss and poor reproducibility.
-
Solution: Clean or replace the inlet liner and septum. Check for leaks using an electronic leak detector.
-
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to a loss of performance.
-
Solution: Condition the column according to the manufacturer's instructions. If the performance does not improve, replace the column.
-
-
Ion Source Contamination: Buildup of contaminants in the ion source can suppress the signal.
-
Solution: Clean the ion source components as recommended by the instrument manufacturer.
-
-
Extraction Inefficiency: Poor recovery during sample preparation will naturally lead to a low signal.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Q1: I am observing significant matrix effects (ion suppression or enhancement) when analyzing this compound in complex samples like serum or soil extracts. How can I mitigate this?
A1: Matrix effects are a common challenge in LC-MS/MS analysis of this compound. Here are some strategies to minimize their impact:
-
Effective Sample Cleanup: The most crucial step is to remove interfering matrix components before analysis.
-
Solution: Employ robust sample preparation techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) with appropriate cleanup sorbents (e.g., PSA, C18) or use solid-phase extraction (SPE). For fatty matrices, a freeze-out step (winterization) after extraction can help remove lipids.
-
-
Chromatographic Separation: Ensure good chromatographic separation of this compound from co-eluting matrix components.
-
Solution: Optimize the mobile phase gradient and consider using a column with a different selectivity.
-
-
Isotope Dilution: Using a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.
-
Solution: Incorporate ¹³C₁₀-Chlordecone as an internal standard in your analytical workflow.[2]
-
-
Method of Standard Addition: This method can be used to quantify this compound in complex matrices where a matched blank matrix is not available.
Q2: I am seeing unexpected adducts of this compound in my LC-MS/MS analysis. How can I control their formation?
A2: this compound can form various adducts in the electrospray ionization (ESI) source, which can complicate quantification.
-
Mobile Phase Modifiers: The choice and concentration of mobile phase additives can influence adduct formation.
-
Solution: The addition of a small amount of a weak acid like formic acid to the mobile phase can promote the formation of the [M-H]⁻ ion and reduce the formation of other adducts. However, it's important to note that in some cases, formic acid has been observed to form adducts with this compound. Careful optimization of the mobile phase composition is key.
-
-
Solvent Choice: The solvent used to reconstitute the final extract can also play a role.
-
Solution: Using acetonitrile (B52724) as the final solvent can be preferable to methanol (B129727) to avoid the formation of hemiketal adducts.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the most suitable extraction method for this compound from fatty matrices like fish or milk?
A1: The QuEChERS method is a popular and effective choice for extracting this compound from fatty matrices. However, modifications to the standard procedure are often necessary to achieve good recovery. Key considerations include:
-
Increased Solvent Volume: A higher solvent-to-sample ratio may be needed to efficiently partition the lipophilic this compound from the fat.
-
Lipid Removal during Cleanup: The dispersive SPE cleanup step should include sorbents specifically designed for lipid removal, such as C18 or proprietary sorbents like Z-Sep.
-
Freeze-Out Step: Incorporating a "winterization" step, where the extract is cooled to a low temperature (e.g., -20°C) to precipitate lipids, is highly recommended.
Q2: How can I improve the extraction efficiency of this compound from highly adsorbent soils like andosols?
A2: this compound binds strongly to soils with high organic matter and clay content. To improve extraction efficiency:
-
Pressurized Liquid Extraction (PLE) or Accelerated Solvent Extraction (ASE): These techniques use elevated temperature and pressure to enhance the extraction process.[3]
-
Solvent Selection: A mixture of polar and non-polar solvents, such as hexane (B92381) and acetone (B3395972), is often effective.
-
Isotope Dilution: Using ¹³C₁₀-Chlordecone as a surrogate standard is crucial to accurately quantify the extraction recovery.[2]
Q3: What are the typical Limits of Detection (LOD) and Quantification (LOQ) for this compound in different matrices?
A3: LODs and LOQs for this compound are highly dependent on the analytical technique and the complexity of the matrix. The following table summarizes typical values reported in the literature.
Data Presentation
Table 1: Comparison of Quantitative Performance of Different Analytical Methods for this compound
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| GC-MS | Soil | 8.84 µg/kg | - | - | [2] |
| GC-MS/MS | Indoor Dust | - | < 16 ng/g | - | [5] |
| SPME-GC-MS/MS | Water | 0.5 ng/L | 2.0 ng/L | - | [6] |
| SPME-GC-MS/MS | Andosol Soil | 15.0 ng/kg | 80.0 ng/kg | - | [6] |
| LC-MS/MS | Serum | 0.007 µg/L | 0.02 µg/L | - | [7] |
| HPLC-MS/MS | Bovine Serum | - | 0.05 ng/g | - | [8] |
| LC-MS/MS | Urine | - | 0.1 µg/L | 70-120 | [9] |
| LC-MS/MS | Feces | - | 3.2 µg/kg | 70-120 | [9] |
Experimental Protocols
Protocol 1: this compound Analysis in Soil by GC-MS
This protocol is a general guideline based on established methods.[3][10]
-
Sample Preparation:
-
Air-dry the soil sample and sieve it through a 2 mm mesh.
-
Weigh 5 g of the homogenized soil into an extraction cell.
-
Spike the sample with an appropriate amount of ¹³C₁₀-Chlordecone internal standard.
-
-
Extraction (Accelerated Solvent Extraction - ASE):
-
Use a mixture of hexane and acetone (1:1, v/v) as the extraction solvent.
-
Set the oven temperature to 100°C and the pressure to 1500 psi.
-
Perform one static extraction cycle of 10 minutes.
-
-
Extract Cleanup:
-
Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.
-
Load the concentrated extract onto a Florisil solid-phase extraction (SPE) cartridge pre-conditioned with hexane.
-
Elute the interferences with hexane.
-
Elute the this compound with a mixture of hexane and diethyl ether.
-
Evaporate the eluate to near dryness and reconstitute in a known volume of a suitable solvent (e.g., isooctane).
-
-
GC-MS Analysis:
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound and its internal standard.
-
Protocol 2: this compound Analysis in Serum by LC-MS/MS using QuEChERS
This protocol is adapted from validated methods for biological matrices.[7]
-
Sample Preparation:
-
Pipette 500 µL of serum into a 2 mL microcentrifuge tube.
-
Spike with ¹³C₁₀-Chlordecone internal standard.
-
Add 500 µL of acetonitrile.
-
Vortex for 30 seconds.
-
-
QuEChERS Extraction:
-
Add the contents of a QuEChERS extraction salt packet (e.g., magnesium sulfate (B86663) and sodium acetate).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
-
Dispersive SPE (dSPE) Cleanup:
-
Transfer the acetonitrile supernatant to a dSPE tube containing PSA and C18 sorbents.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
-
Final Extract Preparation:
-
Transfer the cleaned supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
MS Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MS/MS Transitions: Monitor at least two specific precursor-to-product ion transitions for both this compound and its internal standard for quantification and confirmation.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for GC-MS peak tailing.
Caption: Experimental workflow for this compound analysis in serum.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Detection and quantification of this compound in contaminated soils from the French West Indies by GC-MS using the 13C10-chlordecone stable isotope as a tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination of this compound in indoor dust by GC/MS/MS and associated human exposure in the French West Indies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agritrop.cirad.fr [agritrop.cirad.fr]
- 7. This compound determination in serum by LC-MS/MS and the importance of low limit of detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of an HPLC-MS/MS method to analyze this compound in bovine serum and correlations with levels in liver, muscle and fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
dealing with Chlordecone adsorption to labware during analysis
Welcome to the technical support center for chlordecone analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to this compound adsorption to labware during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My analytical results for this compound show low and inconsistent recovery. What could be the cause?
A1: Low and variable recovery of this compound is a common issue primarily caused by its high affinity for certain surfaces, a characteristic stemming from its hydrophobic nature. This leads to the adsorption of the analyte from your sample solution onto the surfaces of laboratory equipment, including vials, pipette tips, and containers. The extent of this adsorption can be influenced by the type of material the labware is made from, with plastics like polypropylene (B1209903) often posing a significant problem.
Q2: Which types of labware are most susceptible to this compound adsorption?
A2: Standard polypropylene (PP) labware is highly prone to the adsorption of hydrophobic compounds like this compound. While glass is generally a better alternative to plastic, untreated borosilicate glass can still exhibit some adsorption. The most suitable option is often silanized (deactivated) glass, which has a more inert surface.
Q3: How can I prevent or minimize this compound adsorption to my labware?
A3: There are several strategies to mitigate the non-specific binding of this compound:
-
Select Appropriate Labware: Whenever possible, use glass containers instead of plastic. For highly sensitive analyses, silanized glassware is the recommended choice. If plasticware is unavoidable, consider using low-adsorption or low-binding microplates and tubes.
-
Modify the Sample Solvent: The addition of an organic solvent, such as acetonitrile (B52724) or methanol (B129727) (typically at a concentration of 10-50%), to your aqueous samples can significantly reduce hydrophobic interactions between this compound and labware surfaces.
-
Pre-rinse Labware: Before use, rinsing labware with a high-purity organic solvent in which this compound is readily soluble can help to pre-condition the surface and remove any interfering residues.
Q4: Are there any specific coatings I can apply to my labware to prevent adsorption?
A4: Yes, silanizing glassware is a highly effective method. This process chemically modifies the glass surface, replacing active silanol (B1196071) groups with a more inert, hydrophobic layer. This treatment minimizes the potential for this compound to adhere to the glass.
Q5: What is the best way to clean labware to remove this compound residues and prevent cross-contamination?
A5: A thorough, multi-step cleaning process is crucial for decontaminating labware that has been in contact with this compound. This typically involves:
-
Initial Solvent Rinse: Rinse the labware multiple times with a solvent in which this compound is highly soluble, such as acetone (B3395972) or methanol, to remove the majority of the residue.
-
Alkaline Wash: Wash the labware with a laboratory-grade detergent solution with a high pH. This compound is known to degrade under alkaline conditions, which helps in breaking down any remaining residues.
-
Thorough Rinsing: Following the alkaline wash, rinse the labware extensively with tap water and then with deionized water to remove all traces of the cleaning agent and any this compound degradation byproducts.
-
Drying: Dry the glassware in an oven to ensure all moisture is removed.
Troubleshooting Guides
Issue: Low Analyte Recovery
If you are experiencing low recovery of this compound, follow this troubleshooting workflow to identify and resolve the issue.
Issue: Sample-to-Sample Carry-over (Contamination)
High background levels or the appearance of this compound in blank samples suggests carry-over. This workflow can help identify the source of contamination.
Data on Labware and Solvent Effects
The choice of labware and solvent can have a significant impact on the recovery of this compound. The following table summarizes the relative risk of adsorption and recommended actions.
| Labware Material | Solvent System | Risk of Adsorption | Recommended Actions |
| Polypropylene (PP) | Aqueous / Low % Organic | High | Avoid for storing stock solutions or preparing standards. If use is necessary, pre-rinse with an organic solvent and consider adding a surfactant to the sample. |
| High % Organic | Moderate | Pre-rinse with the pure organic solvent before adding the sample. | |
| Borosilicate Glass | Aqueous / Low % Organic | Moderate | Generally preferred over plastic. Ensure the glass is meticulously cleaned. |
| High % Organic | Low | A good choice for most applications. | |
| Silanized Glass | Any | Very Low | The best option for minimizing adsorption, especially for trace analysis and storing standards. |
Experimental Protocols
Protocol 1: Silanization of Glassware
This protocol describes how to treat borosilicate glassware to create a hydrophobic surface, reducing the adsorption of this compound.
Materials:
-
Dichlorodimethylsilane (B41323) solution (5% in heptane (B126788) or toluene)
-
Toluene (B28343) (dry)
-
Methanol (dry)
-
Acetone
-
Clean, dry borosilicate glassware
-
Fume hood
-
Appropriate personal protective equipment (gloves, safety glasses)
Procedure:
-
Pre-cleaning: Wash the glassware with a laboratory detergent, rinse thoroughly with tap water, followed by deionized water, and then dry completely in an oven.
-
Silanization Reaction: In a fume hood, fill the glassware to about one-third of its volume with a 5% solution of dichlorodimethylsilane in heptane or toluene.
-
Coating: Gently swirl the solution to ensure the entire inner surface of the glassware is wetted. Let it stand for 10-15 minutes.
-
Removal of Reagent: Pour the silanizing solution into an appropriate waste container.
-
Rinsing:
-
Rinse the glassware three times with dry toluene to remove excess reagent.
-
Rinse with methanol to react with any remaining active chlorosilane groups.
-
Perform a final rinse with acetone to facilitate drying.
-
-
Drying: Allow the glassware to air dry in the fume hood, or dry in an oven at a moderate temperature (e.g., 80-100°C) for 20-30 minutes.
Protocol 2: Quantitative Assessment of this compound Adsorption to Labware
This protocol allows you to quantify the extent of this compound adsorption to your specific labware.
Materials:
-
This compound standard of known concentration
-
Experimental solvent (e.g., 50:50 methanol:water)
-
Labware to be tested (e.g., polypropylene tubes, glass vials)
-
Silanized glass autosampler vials (as a control for minimal adsorption)
-
Analytical instrument (e.g., LC-MS/MS or GC-MS)
Procedure:
-
Prepare Working Solution: Prepare a working solution of this compound at a known concentration (e.g., 1 µg/mL) in your experimental solvent.
-
Prepare Control Sample (T0): Directly prepare the working solution in a silanized glass autosampler vial. This sample will represent 0% adsorption loss.
-
Prepare Test Samples: Pipette a known volume (e.g., 1 mL) of the working solution into each of the labware items you wish to test.
-
Incubation: Cap the test labware and let it stand for a duration that mimics your typical experimental workflow (e.g., 1 hour at room temperature).
-
Transfer and Analysis: After incubation, transfer the solution from the test labware into silanized glass autosampler vials and analyze both the control and test samples using your established analytical method.
-
Calculate Recovery: Calculate the percent recovery for each labware type using the following formula: % Recovery = (Peak Area of Test Sample / Peak Area of Control Sample) x 100
By following these guidelines and protocols, you can effectively troubleshoot and mitigate issues related to this compound adsorption, leading to more accurate and reproducible analytical results.
Technical Support Center: Optimization of Chlordecone Clean-up in Biological Samples
Welcome to the technical support center for the analysis of Chlordecone in biological samples. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their sample preparation and analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when extracting this compound from biological samples?
A1: The primary challenges in this compound extraction stem from its unique physicochemical properties. It is a persistent organic pollutant (POP) that is highly stable and tends to adsorb strongly to organic matter in complex matrices like soil, sediment, and biological tissues.[1][2] Key difficulties include:
-
Strong Matrix Interactions: this compound's high affinity for organic matter can lead to low extraction efficiency and poor recovery rates.[1][3][4]
-
Matrix Effects in Analysis: Co-extracted matrix components can interfere with instrumental analysis, particularly in LC-MS and GC-MS, causing signal suppression or enhancement.[5][6]
-
Analyte Stability: While generally stable, this compound can sometimes degrade under harsh extraction conditions or certain analytical techniques.
-
Low Concentrations: Detecting and quantifying this compound at trace levels, as is often required in biological monitoring, demands highly sensitive and optimized methods.[7]
Q2: Which clean-up methods are most effective for this compound in biological samples?
A2: The choice of clean-up method depends on the sample matrix, desired limit of quantification (LOQ), and available instrumentation. Commonly used and effective methods include:
-
Solid-Phase Extraction (SPE): SPE is a widely used technique that can effectively remove interfering compounds.[8][9] Optimization of SPE parameters such as sorbent type, elution solvent, and sample pH is crucial for achieving high recovery.[10]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, often used for pesticide residue analysis, has been successfully adapted for this compound in various biological matrices, including serum and tissues.[11][12][13] It involves a salting-out extraction followed by dispersive SPE (dSPE) for clean-up.
-
Liquid-Liquid Extraction (LLE): LLE is a traditional method that can be effective, but it often requires large volumes of organic solvents and may be less efficient at removing all matrix interferences compared to SPE or QuEChERS.[14]
-
Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that can be used for sample clean-up and pre-concentration, particularly for water-based samples.[14][15]
Q3: How can I minimize matrix effects in my this compound analysis?
A3: Minimizing matrix effects is critical for accurate quantification. Strategies include:
-
Optimizing the Clean-up Step: A more rigorous clean-up procedure can remove a larger portion of interfering matrix components. This may involve using different SPE sorbents or multiple clean-up steps.[16][17]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can help to compensate for matrix-induced signal suppression or enhancement.[5]
-
Isotope Dilution Mass Spectrometry (IDMS): Using a stable isotope-labeled internal standard, such as ¹³C₁₀-Chlordecone, is a highly effective way to correct for matrix effects and variations in recovery.[3]
-
Instrumental Optimization: Modifying chromatographic conditions to better separate this compound from co-eluting matrix components can also reduce interference.
Troubleshooting Guides
Issue 1: Low Recovery of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete Extraction | - Ensure the extraction solvent is appropriate for the sample matrix and this compound's polarity. Acetonitrile and ethyl acetate (B1210297) are commonly used.[18] - Increase the extraction time or use a more vigorous mixing/homogenization technique. - For solid samples, ensure they are finely ground and homogenized before extraction.[15] |
| Analyte Loss During Clean-up | - Check the compatibility of the SPE sorbent with this compound. Some sorbents may irreversibly adsorb the analyte.[16] - Optimize the elution solvent in SPE to ensure complete elution of this compound from the cartridge. - In dSPE (QuEChERS), using an overly aggressive sorbent can lead to analyte loss.[17] |
| Adsorption to Labware | - Silanize glassware to reduce active sites where this compound can adsorb. - Use polypropylene (B1209903) or other low-binding materials for sample containers and vials. |
| pH of the Sample | - Adjusting the pH of the sample can influence the extraction efficiency. Acidification is often employed in LLE.[19] |
Issue 2: High Matrix Effects (Signal Suppression or Enhancement)
| Potential Cause | Troubleshooting Step |
| Insufficient Clean-up | - Add a dSPE clean-up step after the initial extraction. Common sorbents include PSA (Primary Secondary Amine) to remove fatty acids and sugars, C18 to remove nonpolar interferences, and GCB (Graphitized Carbon Black) for pigments.[16][17] - For highly complex matrices, consider a multi-step clean-up approach (e.g., SPE followed by dSPE). |
| Co-elution of Matrix Components | - Modify the chromatographic gradient (for LC) or temperature program (for GC) to improve the separation of this compound from interfering peaks.[20] - Use a more selective mass spectrometry scan mode, such as Multiple Reaction Monitoring (MRM), to reduce the impact of co-eluting compounds.[18] |
| Ionization Source Contamination | - Regularly clean the mass spectrometer's ion source to prevent build-up of non-volatile matrix components, which can lead to signal suppression. |
| Inappropriate Calibration Strategy | - Switch from solvent-based calibration to matrix-matched calibration or use an isotope-labeled internal standard.[5] |
Experimental Protocols
Protocol 1: QuEChERS Method for this compound in Serum
This protocol is adapted from methods described for the analysis of pesticides in biological fluids.[7][11][21]
-
Sample Preparation:
-
To 1 mL of serum in a 15 mL centrifuge tube, add 1 mL of water and an appropriate amount of ¹³C₁₀-Chlordecone internal standard.
-
Vortex for 30 seconds.
-
-
Extraction:
-
Add 2 mL of acetonitrile.
-
Add QuEChERS extraction salts (e.g., 400 mg MgSO₄, 100 mg NaCl).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Clean-up (dSPE):
-
Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing dSPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
-
Analysis:
-
Take an aliquot of the cleaned extract for LC-MS/MS or GC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound in Tissue Homogenate
This protocol is a general guideline based on principles of SPE for persistent organic pollutants.
-
Sample Preparation:
-
Homogenize 1 g of tissue in 5 mL of a suitable solvent (e.g., acetonitrile/water mixture).
-
Add an internal standard.
-
Centrifuge and collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition an SPE cartridge (e.g., C18 or a polymeric sorbent) by passing 5 mL of methanol (B129727) followed by 5 mL of water.
-
-
Sample Loading:
-
Load the supernatant onto the conditioned SPE cartridge at a slow flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of a water/methanol mixture to remove polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with a suitable organic solvent (e.g., 5 mL of ethyl acetate or dichloromethane).
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of a solvent compatible with the analytical instrument.
-
Data Presentation
Table 1: Comparison of Clean-up Method Performance for this compound
| Method | Matrix | Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Quantification (LOQ) | Reference |
| QuEChERS-LC-MS/MS | Bovine Serum | >70% | <20% | 0.05 ng/g | [12] |
| QuEChERS-LC-MS/MS | Human Serum | Not specified | Not specified | 0.02 µg/L | [7] |
| ASE-GC/MS | Soil | 79% (mean) | Not specified | 1 mg/kg | [4] |
| SPME-GC-MS | Water | Not specified | Not specified | Not specified | [15] |
| LLE-GC-MS/MS | Water | Not specified | Not specified | Not specified | [14] |
Note: Direct comparison is challenging due to variations in matrices, analytical instruments, and validation parameters across different studies.
Visualizations
Caption: QuEChERS workflow for this compound in serum.
References
- 1. Evidence for extensive anaerobic dechlorination and transformation of the pesticide this compound (C10Cl10O) by indigenous microbes in microcosms from Guadeloupe soil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound determination in serum by LC-MS/MS and the importance of low limit of detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. institut-ecocitoyen.fr [institut-ecocitoyen.fr]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Optimization of solid phase extraction for simultaneous quantification of efavirenz and levonorgestrel in wastewater using HPLC [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of an HPLC-MS/MS method to analyze this compound in bovine serum and correlations with levels in liver, muscle and fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of multiple anticoagulant rodenticides in animal blood and liver tissue using principles of QuEChERS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agritrop.cirad.fr [agritrop.cirad.fr]
- 15. agritrop.cirad.fr [agritrop.cirad.fr]
- 16. mdpi.com [mdpi.com]
- 17. Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Novel Method Development for Extraction and Analysis of Pesticide Residues in Human Serum Samples [accscience.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. m.youtube.com [m.youtube.com]
- 21. Modified QuEChERS extraction method followed by simultaneous quantitation of nine multi-class pesticides in human blood and urine by using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Chlordecone Metabolites
This guide provides a comprehensive comparison of validated analytical methods for the detection and quantification of Chlordecone (CLD) and its metabolites. It is intended for researchers, scientists, and drug development professionals involved in the monitoring and toxicological assessment of this persistent organic pollutant. The following sections detail the performance of various analytical techniques, provide in-depth experimental protocols, and illustrate key workflows and metabolic pathways.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method for this compound and its metabolites is contingent on the matrix, the target analytes, and the required sensitivity. The most commonly employed techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This section provides a comparative summary of their performance based on key validation parameters.
Table 1: Performance of LC-MS/MS Methods for this compound and Metabolites
| Analyte(s) | Matrix | Sample Preparation | LOQ | Recovery | Reference |
| This compound, Chlordecol | Animal Livers | QuEChERS | 1.36 µg/kg (CLD), 2.50 µg/kg (Chlordecol) | 70-120% | [1] |
| This compound | Bovine Serum | QuEChERS | 0.05 ng/g | - | [2] |
| This compound, Conjugated CLD, Chlordecol, Conjugated Chlordecol | Ewe Urine | QuEChERS | 0.1 µg/L (CLD), 1.3 µg/L (CLDOH) | 70-120% | [3] |
| This compound, Chlordecol | Ewe Feces | QuEChERS | 3.2 µg/kg (CLD), 5.8 µg/kg (CLDOH) | 70-120% | [3] |
| This compound | Serum | QuEChERS | 0.02 µg/L | - | [4] |
Table 2: Performance of GC-MS Methods for this compound and Metabolites
| Analyte(s) | Matrix | Sample Preparation | LOQ | Recovery | Reference |
| This compound | Soils | Accelerated Solvent Extraction (ASE) | 1 mg/kg | 79% (mean) | [5] |
| This compound and Transformation Products | Environmental Waters | Solid-Phase Microextraction (SPME) | 0.3 - 10 ng/L | - | [6] |
Experimental Protocols
Detailed and robust experimental protocols are crucial for the accurate and reproducible quantification of this compound and its metabolites. The following are representative protocols for LC-MS/MS and GC-MS methodologies.
LC-MS/MS Method for this compound and Chlordecol in Animal Livers
This method is based on a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by HPLC-MS/MS analysis.[1]
1. Sample Preparation (QuEChERS)
-
Homogenize 2 g of liver sample with 10 mL of water.
-
Add 10 mL of acetonitrile (B52724) and the QuEChERS salt pouch (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute and centrifuge.
-
Take an aliquot of the supernatant (acetonitrile phase) and add it to a dispersive solid-phase extraction (d-SPE) tube containing PSA (primary secondary amine) sorbent and magnesium sulfate.
-
Vortex and centrifuge.
-
The supernatant is then filtered and transferred to an autosampler vial for LC-MS/MS analysis.
2. HPLC-MS/MS Conditions
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a modifier like formic acid or ammonium (B1175870) acetate, is typically employed.[3]
-
Flow Rate: A typical flow rate is around 0.2-0.4 mL/min.[3]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode is frequently used.[7][8]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for this compound and its metabolites. For this compound, a common transition is m/z 506.7 → 426.7.[7][8]
GC-MS Method for this compound in Soil
This method involves accelerated solvent extraction followed by gas chromatography-mass spectrometry analysis.[5]
1. Sample Preparation (Accelerated Solvent Extraction - ASE)
-
Mix the soil sample with a drying agent like diatomaceous earth.
-
Place the mixture into an ASE cell.
-
Extract the sample with a suitable solvent, such as a mixture of hexane (B92381) and acetone, at an elevated temperature and pressure.
-
The extract is then concentrated and may require a clean-up step, for example, using a silica (B1680970) gel column, to remove interfering matrix components.[5]
2. GC-MS Conditions
-
GC System: A gas chromatograph equipped with a suitable injector, such as a Programmable Temperature Vaporizing (PTV) injector for large volume injections.[5]
-
Column: A capillary column with a non-polar or semi-polar stationary phase is typically used.
-
Carrier Gas: Helium is commonly used as the carrier gas.
-
Oven Temperature Program: A temperature gradient is applied to the oven to separate the analytes.
-
Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode is used for detection.
-
Detection: The analysis can be performed in full scan mode or, for higher sensitivity and selectivity, in Selected Ion Monitoring (SIM) mode.
Visualizing Key Processes
Diagrams created using Graphviz (DOT language) are provided below to illustrate the analytical method validation workflow and the metabolic pathways of this compound.
Analytical Method Validation Workflow
Caption: General workflow for the validation of an analytical method.
Metabolic Pathways of this compound
Caption: Simplified metabolic pathways of this compound.
References
- 1. This compound: development of a physiologically based pharmacokinetic tool to support human health risks assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. Standard NF V03-110 [boutique.afnor.org]
- 4. eurachem.org [eurachem.org]
- 5. food.ec.europa.eu [food.ec.europa.eu]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. Standard NF V03-110 [boutique.afnor.org]
A Comparative Guide: Chlordecone Detection by ELISA and GC-MS
For researchers, scientists, and drug development professionals, the accurate quantification of chlordecone, a persistent organochlorine pesticide, is crucial for environmental monitoring, food safety, and toxicological studies. This guide provides a comprehensive comparison of two prominent analytical methods: Enzyme-Linked Immunosorbent Assay (ELISA) and Gas Chromatography-Mass Spectrometry (GC-MS), offering insights into their respective performance characteristics and experimental protocols.
While no direct cross-validation studies between a commercially available this compound ELISA and GC-MS are readily found in published literature, a comparative analysis can be constructed by examining the validated performance of each method from various independent studies. This guide synthesizes available data to offer a clear comparison for informed decision-making in your research.
Performance Characteristics: A Side-by-Side Comparison
The choice between ELISA and GC-MS for this compound analysis depends on the specific requirements of the study, such as the need for high-throughput screening, the level of sensitivity required, and the complexity of the sample matrix.
| Performance Parameter | This compound ELISA (Anticipated) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Immunoassay based on antigen-antibody recognition | Chromatographic separation followed by mass-based detection and quantification |
| Limit of Detection (LOD) | Typically in the low µg/kg or µg/L range | As low as 0.007 µg/L in serum and 8.84 µg/kg in soil[1][2] |
| Limit of Quantification (LOQ) | Typically in the low µg/kg or µg/L range | As low as 0.02 µg/L in serum and can be in the µg/kg to mg/kg range for soil depending on the specific method[1] |
| Linear Range | Generally narrower compared to GC-MS | Wide linear range, for example, 0.118 to 43 mg/kg in soil[2] |
| Accuracy (Recovery) | Expected to be within 70-120% for spiked samples | Typically ranges from 70% to 120% in various matrices[3] |
| Precision (RSD) | Intra- and inter-assay variations are key metrics | Repeatability and reproducibility are method validation parameters |
| Specificity | Dependent on antibody cross-reactivity with related compounds | High specificity based on retention time and mass fragmentation patterns |
| Throughput | High-throughput, suitable for screening large numbers of samples | Lower throughput, more time-consuming per sample |
| Cost per Sample | Generally lower | Higher due to instrumentation and operational costs |
| Sample Matrix Complexity | Can be susceptible to matrix effects, often requiring sample cleanup | Robust for complex matrices, but may require extensive sample preparation |
| Confirmation | Positive results often require confirmation by a reference method like GC-MS | Considered a confirmatory method |
Experimental Protocols: A Detailed Look
This compound ELISA: A General Protocol
While a specific commercial kit for this compound was not identified, the following protocol outlines the general steps for a competitive ELISA, a common format for small molecule detection.
-
Coating: Microplate wells are coated with a known amount of this compound-protein conjugate.
-
Blocking: Any unbound sites on the microplate are blocked to prevent non-specific binding.
-
Sample/Standard Incubation: Samples and standards are added to the wells, along with a specific anti-chlordecone antibody. This compound in the sample competes with the coated this compound for binding to the antibody.
-
Washing: The plate is washed to remove unbound antibodies and sample components.
-
Secondary Antibody Incubation: An enzyme-conjugated secondary antibody that binds to the primary antibody is added.
-
Washing: The plate is washed again to remove any unbound secondary antibody.
-
Substrate Addition: A substrate for the enzyme is added, leading to a color change.
-
Measurement: The absorbance of the color is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
-
Data Analysis: A standard curve is generated from the standards, and the concentration of this compound in the samples is determined by interpolating from this curve.
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like this compound.
-
Sample Preparation (e.g., for Soil Samples):
-
Extraction: this compound is extracted from the soil matrix using an appropriate solvent, often with techniques like pressurized liquid extraction or Soxhlet extraction.
-
Cleanup: The extract is purified to remove interfering substances. This may involve techniques like solid-phase extraction (SPE).
-
Concentration: The cleaned-up extract is concentrated to a small volume.
-
-
GC Separation:
-
An aliquot of the final extract is injected into the gas chromatograph.
-
The sample is vaporized and carried by an inert gas through a capillary column.
-
The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. This compound will have a characteristic retention time under specific chromatographic conditions.
-
-
MS Detection and Quantification:
-
As this compound elutes from the GC column, it enters the mass spectrometer.
-
The molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio.
-
A mass spectrum is produced, which serves as a "fingerprint" for this compound.
-
Quantification is achieved by comparing the peak area of this compound in the sample to that of a calibration curve generated from known standards. Isotope-labeled internal standards are often used to improve accuracy and precision.
-
Visualizing the Methodologies
To further clarify the experimental workflows and the fundamental principles of each technique, the following diagrams are provided.
References
Chlordecone's Toxic Legacy: A Comparative Analysis of the Parent Compound and its Degradation Products
A detailed examination of the toxicological profiles of the persistent organic pollutant Chlordecone and its environmental and metabolic breakdown products reveals a nuanced landscape of decreasing toxicity with progressive degradation. While this compound itself is a potent neurotoxin, carcinogen, and endocrine disruptor, its dechlorinated derivatives and primary metabolite, chlordecol, generally exhibit reduced harmful effects. This guide provides a comprehensive comparison of their toxicities, supported by experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.
This compound (CLD), a synthetic organochlorine pesticide, has left a lasting environmental footprint due to its high resistance to degradation. Its persistence has led to long-term contamination of ecosystems and continuous exposure for human populations, necessitating a thorough understanding of the toxicology of not only the parent compound but also its various breakdown products. This guide synthesizes key findings on the comparative toxicity of this compound and its degradation products, including hydrochlordecones (dechlorinated derivatives) and chlordecol (a metabolic product).
Comparative Toxicity: A Quantitative Overview
The following table summarizes the key quantitative data on the toxicity of this compound and its degradation products.
| Compound | Test System | Endpoint | Result | Reference |
| This compound (CLD) | Rat (oral) | LD50 | 95 - 125 mg/kg | [1] |
| Rabbit (percutaneous) | LD50 | 410 mg/kg | [1] | |
| Rat Uterus | Relative Binding Affinity for Estrogen Receptor (compared to Estradiol) | 0.01 - 0.04% | [2] | |
| This compound (CLD) vs. Chlordecol (CLD-OH) | HepG2 cells | Cell Viability | Almost similar pattern of decrease | [3][4] |
| HepG2 cells | PXR Gene Expression | CLD-OH shows a greater increase | [3][4] | |
| HepG2 cells | CYP3A4 Gene Expression | CLD-OH shows a greater increase | [3][4] | |
| HepG2 cells | PPARα Gene Expression | CLD-OH shows a greater increase | [3][4] | |
| This compound (CLD) vs. Dechlorinated Derivatives (CLD-1Cl, CLD-3Cl) | Human primary endothelial cells | Proangiogenic Properties (microvessel length) | CLD-3Cl shows significantly lower microvessel length than CLD | [5] |
| This compound (CLD) vs. Dechlorinated Derivatives (CLD-1Cl, CLD-3Cl, CLD-4Cl) | Murine model of human prostate tumor | Proangiogenic Properties (vascularization) | Inversely proportional to the rate of dechlorination; CLD-4Cl showed no difference from control | [6] |
| Dechlorinated Derivatives (CLD-1Cl, CLD-3Cl) | Salmonella typhimurium (Ames test) | Mutagenicity | Devoid of mutagenic activity | [5] |
| TK6 human lymphoblastoid cells (in vitro micronucleus micromethod) | Genotoxicity | Devoid of genotoxic activity | [5] |
In-Depth Toxicological Comparison
Cytotoxicity in Human Liver Cells
A comparative study on the human hepatoma cell line, HepG2, revealed that both this compound (CLD) and its primary metabolite, chlordecol (CLD-OH), exhibit similar patterns in reducing cell viability.[3][4] However, their effects on gene expression related to xenobiotic metabolism differ significantly. Chlordecol was found to be a more potent inducer of the pregnane (B1235032) X receptor (PXR), cytochrome P450 3A4 (CYP3A4), and peroxisome proliferator-activated receptor alpha (PPARα) genes compared to this compound.[3][4] This suggests that while both compounds are cytotoxic, their mechanisms of action and impact on cellular metabolic pathways may vary.
Proangiogenic Properties
This compound is known to possess proangiogenic properties, an effect linked to its estrogenic activity. However, its dechlorinated degradation products show a marked reduction in this effect. In vitro studies using human primary endothelial cells demonstrated that a tridechlorinated derivative (CLD-3Cl) resulted in significantly shorter microvessel lengths compared to the parent compound.[5] These findings were further substantiated in an in vivo murine model of human prostate tumors, where the proangiogenic effect, measured by tumor vascularization, was inversely proportional to the degree of dechlorination.[6] A derivative with four chlorine atoms removed (CLD-4Cl) exhibited no significant difference in vascularization compared to the control group, indicating a substantial decrease in proangiogenic potential with increased degradation.[6]
Genotoxicity and Mutagenicity
Importantly, the dechlorinated derivatives of this compound appear to be non-genotoxic and non-mutagenic. Standard genotoxicity assays, including the Ames test on Salmonella typhimurium and the in vitro micronucleus micromethod on human lymphoblastoid cells, showed that both a monodechlorinated (CLD-1Cl) and a tridechlorinated (CLD-3Cl) derivative were devoid of genotoxic and mutagenic activity, similar to the parent compound under the tested conditions.[5]
Experimental Protocols
HepG2 Cell Viability Assay (MTT Assay)
This protocol outlines a general procedure for assessing cell viability, which can be adapted for comparing the cytotoxicity of this compound and its degradation products.
-
Cell Culture: HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 104 cells per well and allowed to attach overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or its degradation products. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
In Vivo Angiogenesis Assay (Murine Prostate Tumor Model)
The following provides a general outline of an in vivo xenograft model used to assess the proangiogenic properties of this compound and its derivatives.
-
Animal Model: Athymic nude mice are used as the host for human prostate cancer cell xenografts.
-
Cell Implantation: Human prostate cancer cells (e.g., PC-3) are subcutaneously injected into the flanks of the mice.
-
Tumor Growth and Treatment: Once tumors reach a palpable size, the mice are randomly assigned to treatment groups and receive daily doses of this compound, its degradation products, or a vehicle control via oral gavage.
-
Tumor Monitoring: Tumor volume is measured regularly throughout the study.
-
Tissue Collection and Analysis: At the end of the study, the tumors are excised, fixed in formalin, and embedded in paraffin.
-
Immunohistochemistry: Tumor sections are stained with an antibody against an endothelial cell marker (e.g., CD31) to visualize blood vessels.
-
Quantification of Angiogenesis: The density of blood vessels within the tumor sections is quantified using image analysis software to determine the extent of vascularization.
Signaling Pathways and Mechanisms of Toxicity
The toxicity of this compound and its degradation products is mediated through their interaction with various cellular signaling pathways.
Caption: Signaling pathways affected by this compound and its degradation products.
This compound is a known endocrine disruptor that exerts its estrogenic effects by binding to and activating the estrogen receptor alpha (ERα). This activation is a key molecular initiating event for its proangiogenic effects. Furthermore, this compound and its metabolite, chlordecol, interact with nuclear receptors such as the pregnane X receptor (PXR) and the constitutive androstane receptor (CAR). These receptors are crucial regulators of xenobiotic metabolism, and their activation by this compound and its metabolites can lead to the induction of drug-metabolizing enzymes like CYP3A4. The stronger activation of PXR and PPARα by chlordecol compared to this compound suggests that the metabolic conversion of this compound can alter its biological activity, potentially leading to different toxicological outcomes.
References
- 1. ibidi.com [ibidi.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the impact of this compound and its metabolite chlordecol on genes involved in pesticide metabolism in HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 5. Two dechlorinated this compound derivatives formed by in situ chemical reduction are devoid of genotoxicity and mutagenicity and have lower proangiogenic properties compared to the parent compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Chlordecone vs. Mirex: A Comparative Guide to Environmental Persistence and Toxicity
Chlordecone and Mirex, two structurally similar organochlorine pesticides, have garnered significant scientific attention due to their exceptional environmental persistence and pronounced toxicity. This guide provides a comprehensive comparison of these two compounds, offering researchers, scientists, and drug development professionals a detailed overview of their environmental fate and toxicological profiles, supported by experimental data, detailed methodologies, and visual diagrams.
Environmental Persistence
Both this compound and Mirex are notoriously persistent in the environment, resisting degradation and leading to long-term contamination. Their high persistence is attributed to their chemical structures, characterized by a stable polychlorinated cage-like framework.
Table 1: Comparison of Environmental Persistence
| Parameter | This compound | Mirex |
| Environmental Half-Life | Estimated to be on the order of many years, with some estimates suggesting decades or even centuries in soil.[1][2][3] | Up to 10 years in the environment.[4][5] |
| Bioaccumulation Factor (BCF) | High potential for bioaccumulation. BCF values up to 6,000 in algae, 21,600 in invertebrates, and 60,200 in fish have been reported.[6][7][8] | High potential for bioaccumulation. BCF values up to 15,000 in rainbow trout have been observed.[9] Algae have BCFs in the range of 3,200–7,300, and bacteria have a BCF of 40,000.[9] |
| Biomagnification | Documented examples of biomagnification in aquatic and terrestrial food chains.[6][9][10] | Biomagnifies in aquatic and terrestrial food chains.[9] |
| Degradation Pathways | Resistant to aerobic degradation, but some anaerobic biodegradation can occur.[6][11] Photodegradation is not considered a significant pathway.[6] | Highly resistant to both chemical and biological degradation.[5][9] The primary degradation process is photolysis in water or on soil surfaces, which can produce photomirex (B27195) and, to a lesser extent, this compound.[9][12] |
Toxicity Profile
This compound and Mirex exhibit significant toxicity to a wide range of organisms, including humans. Their toxic effects are multifaceted, targeting various organ systems.
Table 2: Comparative Acute Toxicity Data
| Compound | Species | Route of Exposure | LD50 (mg/kg) | Reference |
| This compound | Rat (female) | Oral | 126 | Larson et al., 1979b[13] |
| Rat (male) | Oral | 91.3 - 132 | Pryor et al., 1983; Larson et al., 1979b[13][14] | |
| Rabbit (male) | Oral | 71 | Larson et al., 1979b[13] | |
| Dog | Oral | 250 | Larson et al., 1979b[13] | |
| Mirex | Rat (female) | Oral | 365 (in corn oil) | Gaines and Kimbrough, 1970[14] |
| Rat (male) | Oral | 740 (in corn oil) | Gaines, 1969[14] | |
| Rat | Dermal | >2000 | Gaines, 1969[13][14] |
Table 3: Summary of Toxicological Effects
| Effect | This compound | Mirex |
| Primary Target Organs | Nervous system, liver, reproductive system.[15] | Liver, kidneys, thyroid, reproductive system.[15] |
| Neurotoxicity | Potent neurotoxin, causing tremors, anxiety, and other neurological symptoms in exposed workers.[15] | Can cause lethargy, weakness, tremors, and convulsions at high doses.[15] |
| Hepatotoxicity | Induces liver enlargement and can lead to liver cancer in rodents.[6][15] | Causes adaptive changes in the liver, decreased hepatobiliary function, and is a liver carcinogen in animals.[13][15] |
| Carcinogenicity | Classified as a possible human carcinogen (IARC Group 2B).[6] Associated with an increased risk of prostate cancer in humans.[16][17] | Reasonably anticipated to be a human carcinogen based on sufficient evidence from animal studies.[4] |
| Reproductive & Developmental Toxicity | Interferes with reproduction and is fetotoxic in experimental animals.[18] Acts as an endocrine disruptor with estrogenic properties.[17] | Causes testicular atrophy, reproductive failure, and developmental effects such as cataracts and cardiovascular disturbances in animals.[15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used to assess the persistence and toxicity of this compound and Mirex.
Environmental Persistence Study: Soil Half-Life Determination
A common method to determine the environmental persistence of these compounds in soil involves the following steps:
-
Soil Collection and Preparation: Soil samples are collected from a relevant area, sieved to remove large debris, and characterized for properties such as organic matter content, pH, and texture.
-
Spiking: A known concentration of this compound or Mirex, often radiolabeled for easier detection, is uniformly applied to the soil samples.
-
Incubation: The treated soil samples are incubated under controlled conditions of temperature, moisture, and light that mimic a specific environment (e.g., aerobic or anaerobic).
-
Sampling and Extraction: At predetermined time intervals, subsamples of the soil are taken. The compound of interest is extracted from the soil using an appropriate solvent system (e.g., hexane/acetone).
-
Analysis: The concentration of the parent compound and any degradation products in the extracts is quantified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Analysis: The dissipation of the compound over time is plotted, and the time taken for the concentration to reduce by half (DT50 or half-life) is calculated using first-order kinetics.
Acute Oral Toxicity Study in Rats (LD50 Determination)
The following protocol is a standardized approach to determine the median lethal dose (LD50) of a substance.[19]
-
Test Animals: Young adult rats of a specific strain (e.g., Sprague-Dawley) are used. They are acclimated to the laboratory conditions for a period before the study.[19]
-
Housing: The animals are housed in individual cages under controlled environmental conditions (temperature, humidity, light-dark cycle).[19]
-
Test Substance Preparation: this compound or Mirex is dissolved or suspended in a suitable vehicle, such as corn oil, at various concentrations.[19]
-
Administration: A single dose of the test substance is administered to different groups of animals via oral gavage. A control group receives only the vehicle.[19]
-
Observation: The animals are observed for signs of toxicity and mortality at regular intervals for a specified period, typically 14 days. Body weight is also monitored.[19]
-
Data Analysis: The LD50 value is calculated using statistical methods, such as probit analysis, based on the mortality data at different dose levels.[19]
Visualizing Key Concepts
The following diagrams, generated using the DOT language, illustrate the chemical structures and a conceptual workflow for assessing environmental risk.
References
- 1. Is a dissipation half-life of 5 years for this compound in soils of the French West Indies relevant? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Mirex - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. chm.pops.int [chm.pops.int]
- 7. This compound (143-50-0) | PSC [substances.ineris.fr]
- 8. This compound | C10Cl10O | CID 299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. This compound in Martinique: very high contamination levels in earthworms | Cirad [cirad.fr]
- 11. Evidence for extensive anaerobic dechlorination and transformation of the pesticide this compound (C10Cl10O) by indigenous microbes in microcosms from Guadeloupe soil - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. HEALTH EFFECTS - Toxicological Profile for Mirex and this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. This compound - Wikipedia [en.wikipedia.org]
- 17. This compound exposure and adverse effects in French West Indies populations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DSpace [iris.who.int]
- 19. benchchem.com [benchchem.com]
Chlordecone Remediation: A Comparative Analysis of Bioremediation and Chemical Approaches
A comprehensive guide for researchers and scientists on the efficacy of biological versus chemical methods for the degradation of the persistent organochlorine pesticide, Chlordecone.
The widespread and persistent contamination of soil and water by the insecticide this compound (C₁₀Cl₁₀O) necessitates the development of effective remediation strategies. This guide provides a comparative analysis of two primary approaches: bioremediation and chemical remediation, with a focus on their efficacy, mechanisms, and the experimental data supporting their use. This information is intended to assist researchers, scientists, and drug development professionals in understanding the current landscape of this compound decontamination.
At a Glance: Bioremediation vs. Chemical Remediation
| Feature | Bioremediation | Chemical Remediation |
| Primary Mechanism | Microbial degradation under anaerobic conditions, often involving reductive dechlorination and ring cleavage. | Chemical transformation through processes like reduction or oxidation. |
| Key Agents | Bacteria (e.g., Citrobacter sp., Desulfovibrio sp.), microbial consortia. | Zero-Valent Iron (ZVI), Fenton's reagent (H₂O₂ + Fe²⁺), ozone (O₃), Vitamin B12s. |
| Efficacy | Can achieve significant degradation, with some studies showing over 90% removal in laboratory settings over extended periods. | Can achieve rapid and high degradation rates, with ZVI treatment showing up to 74% reduction in soil concentration in a few months. |
| Byproducts | A variety of metabolites including hydrochlordecones and open-cage polychloroindene compounds. Some studies have identified fully dechlorinated products. | Primarily dechlorinated this compound derivatives (hydrochlordecones). |
| Environmental Impact | Generally considered more environmentally friendly, utilizing natural processes. | May involve the introduction of chemicals into the environment, with potential for secondary contamination if not properly managed. |
| Applicability | In-situ and ex-situ applications. Effectiveness is dependent on environmental conditions (e.g., anaerobic environment, nutrient availability). | In-situ and ex-situ applications. Can be tailored for specific site conditions. |
Quantitative Efficacy of this compound Remediation
The following tables summarize quantitative data from various studies on the efficacy of bioremediation and chemical remediation techniques for this compound.
Table 1: Efficacy of Bioremediation Approaches
| Microorganism/Consortium | Experimental Conditions | Initial this compound Concentration | Degradation/Transformation | Duration | Reference |
| Bacterial Consortia (82 & 86) | Anaerobic enrichment cultures | 50 µg/mL | Disappearance of this compound and accumulation of metabolites | > 1 year | [1][2] |
| Citrobacter sp. 86 | Anaerobic culture | 50 µg/mL | Transformation of this compound to C₉Cl₅H₃ and other metabolites | 700 days | [2] |
| Indigenous Microbes | Anaerobic soil microcosms with electron donors (ethanol and acetone) | 10 mg/L (target) | Progressive decrease in this compound concentration with formation of numerous degradation products | 8 years | [3][4] |
| Wastewater Sludge Consortium | Anoxic incubation at 38°C | Not specified | >90% decrease of initial this compound | 90 days | [5] |
| Methanogenic Digestates | Anaerobic digestion at 37.5°C and 55°C | Not specified | 42% (mesophilic) and 85% (thermophilic) removal | 40 days | [6] |
Table 2: Efficacy of Chemical Remediation Approaches
| Remediation Method | Experimental Conditions | Initial this compound Concentration | Degradation/Transformation | Duration | Reference |
| In-Situ Chemical Reduction (ISCR) with Zero-Valent Iron (ZVI) | Field trial in nitisol soil (0-40 cm layer) with 2.8% or 4.0% ZVI | Not specified | Up to 74% reduction in soil | 37-94 days | [7] |
| ISCR with Daramend® (organic matter + ZVI) | Laboratory mesocosms (nitisol and ferralsol soils) | Not specified | 74% (nitisol) and 71% (ferralsol) reduction | 6 months | [8] |
| Fenton Oxidation | Aqueous solution (1 mg/L) | 1 mg/L | Negligible degradation | Not specified | [9][10] |
| Photo-Fenton Oxidation | Aqueous solution (1 mg/L) | 1 mg/L | Negligible degradation | Not specified | [10] |
| Ozonation | Aqueous solution (1 mg/L) | 1 mg/L | ~70% removal | 2 hours | [10] |
| Direct Photolysis | Aqueous solution (1 mg/L) | 1 mg/L | >95% degradation | 3 hours | [10] |
Experimental Protocols
Bioremediation Microcosm Setup (Adapted from Lomheim et al., 2020)[4]
-
Sample Collection : Soil and sludge samples are collected from this compound-contaminated sites.
-
Microcosm Construction : Microcosms are prepared in anaerobic conditions. Serum bottles are typically used, containing a mixture of the soil/sludge sample and an artificial groundwater medium.
-
Amendment : Microcosms are amended with a target concentration of this compound (e.g., 10 mg/L). Electron donors such as ethanol (B145695) and acetone (B3395972) are added to stimulate reductive dechlorination.
-
Incubation : The microcosms are incubated in the dark at a controlled temperature over a long period (months to years).
-
Monitoring : Samples are periodically taken to analyze the concentration of this compound and its degradation products using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Control : Poisoned controls (e.g., with mercuric chloride and sodium azide) are included to distinguish between biological and abiotic degradation.
In-Situ Chemical Reduction (ISCR) with Zero-Valent Iron (ZVI) (Adapted from Mouvet et al., 2020)[7]
-
Site Preparation : The contaminated soil plot is delineated.
-
Amendment Application : Zero-valent iron powder is applied to the soil surface at a specified percentage by dry weight (e.g., 2.8% or 4.0%).
-
Incorporation : The ZVI is mechanically mixed into the target soil layer (e.g., 0-40 cm).
-
Hydration : The treated soil is irrigated to ensure sufficient moisture for the chemical reduction reactions to occur.
-
Monitoring : Soil and soil water samples are collected at regular intervals (e.g., daily, weekly, monthly) to measure the concentration of this compound and its transformation products. Redox potential is also monitored to ensure reducing conditions.
-
Analysis : Samples are analyzed using appropriate analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS/MS.
Signaling Pathways and Experimental Workflows
This compound Degradation Pathways
The degradation of this compound can proceed through different pathways depending on the remediation method. Bioremediation, particularly under anaerobic conditions, and some chemical reduction methods can lead to the opening of the recalcitrant bishomocubane cage structure.
Caption: Comparative degradation pathways of this compound.
Experimental Workflow Comparison
The following diagram illustrates a generalized workflow for laboratory-scale investigations of bioremediation and chemical remediation of this compound-contaminated soil.
Caption: Generalized experimental workflows for remediation studies.
Concluding Remarks
Both bioremediation and chemical remediation present viable options for addressing this compound contamination. Chemical remediation, particularly ISCR with ZVI, offers a more rapid reduction in this compound concentrations, making it a strong candidate for immediate risk mitigation.[7][8] However, the introduction of chemical agents requires careful management to avoid unintended environmental consequences.
Bioremediation represents a more sustainable, and potentially lower-cost, long-term solution.[11][12] The discovery of microorganisms capable of not only dechlorinating but also breaking the stable cage structure of this compound is a significant advancement.[1][3][4] While generally slower, bioremediation can lead to more extensive degradation, potentially to non-toxic end products.[13]
The choice between bioremediation and chemical remediation, or a combination of both, will depend on site-specific factors such as the type and level of contamination, soil characteristics, timeframe for remediation, and cost considerations. Further research is needed to optimize both approaches and to better understand the fate and toxicity of the resulting transformation products.[14][15]
References
- 1. Microbial Degradation of a Recalcitrant Pesticide: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evidence for extensive anaerobic dechlorination and transformation of the pesticide this compound (C10Cl10O) by indigenous microbes in microcosms from Guadeloupe soil | PLOS One [journals.plos.org]
- 4. Evidence for extensive anaerobic dechlorination and transformation of the pesticide this compound (C10Cl10O) by indigenous microbes in microcosms from Guadeloupe soil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. archimer.ifremer.fr [archimer.ifremer.fr]
- 6. Efficient biodegradation of the recalcitrant organochlorine pesticide this compound under methanogenic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physico-chemical and agronomic results of soil remediation by In Situ Chemical Reduction applied to a this compound-contaminated nitisol at plot scale in a French Caribbean banana plantation - Les Publications du Cirad [publications.cirad.fr]
- 8. Remediation by chemical reduction in laboratory mesocosms of three this compound-contaminated tropical soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. nichols.ca [nichols.ca]
- 12. How Does Bioremediation Compare to Other Methods? → Question [pollution.sustainability-directory.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Chlordecone vs. DDT: A Comparative Analysis of Estrogenic Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the estrogenic activity of two organochlorine pesticides: Chlordecone (also known as Kepone) and Dichlorodiphenyltrichloroethane (DDT). The information presented is supported by experimental data from peer-reviewed scientific literature to assist researchers in understanding the relative potencies and mechanisms of action of these endocrine-disrupting chemicals.
Quantitative Data Summary
The estrogenic activity of this compound and DDT has been evaluated using various in vitro and in vivo assays. The following table summarizes key quantitative data from these studies, providing a direct comparison of their potency.
| Parameter | This compound (Kepone) | o,p'-DDT | p,p'-DDT | Reference Compound (Estradiol) | Source |
| Relative Binding Affinity (RBA) for Estrogen Receptor | 0.01-0.04% | ~0.1% | Weak to negligible binding in some assays | 100% | [1][2][3] |
| EC50 (LUMI-CELL™ ER bioassay) | Lower EC50 (higher potency) than p,p'-DDT | Not specified | Higher EC50 (lower potency) than this compound | Not specified | [4] |
| In Vivo Estrogenic Effects | Potent estrogenic effects, including increased uterine weight.[2][5] | Induces uterotrophic responses.[3] | Generally considered less estrogenic than the o,p'-isomer.[3] | Potent induction of uterotrophic effects. | [2][3][5] |
Note: The estrogenic activity of DDT is primarily attributed to the o,p'-DDT isomer, which is a common contaminant in technical-grade DDT.[3] The p,p'-DDT isomer has demonstrated some estrogenic activity in human cell-based assays.
Signaling Pathway and Experimental Workflow
To understand how these compounds exert their estrogenic effects, it is crucial to visualize the estrogen receptor signaling pathway and the typical workflow for assessing estrogenicity.
Figure 1: Estrogen Receptor Signaling Pathway
The diagram above illustrates the classical estrogen receptor signaling pathway. Both this compound and DDT can mimic endogenous estradiol by binding to the estrogen receptor, leading to the transcription of estrogen-responsive genes and subsequent cellular effects.
Figure 2: Experimental Workflow for Estrogenicity Testing
The workflow for assessing the estrogenic activity of a compound typically begins with in vitro assays to determine receptor binding and transcriptional activation, followed by cell-based assays to observe a cellular response. Promising candidates are then often evaluated in in vivo models to understand their effects at the organismal level.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Estrogen Receptor Competitive Binding Assay
This in vitro assay quantifies the ability of a test compound to compete with radiolabeled estradiol for binding to the estrogen receptor.
Protocol Outline:
-
Preparation of Uterine Cytosol: Uteri from immature or ovariectomized female rats are homogenized in a buffer (e.g., Tris-EDTA-dithiothreitol-glycerol buffer) to create a cytosol preparation rich in estrogen receptors. The homogenate is centrifuged to remove cellular debris and the nuclear fraction.[6]
-
Competitive Binding: A constant concentration of radiolabeled estradiol (e.g., [³H]-E₂) is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled test compound (this compound or DDT).[6]
-
Separation of Bound and Free Ligand: After incubation, the receptor-bound estradiol is separated from the free estradiol. This is commonly achieved using a hydroxylapatite (HAP) slurry or dextran-coated charcoal, which binds the free ligand.[7]
-
Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.
-
Data Analysis: A competition curve is generated by plotting the percentage of bound radiolabeled estradiol against the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol) is determined. The relative binding affinity (RBA) is then calculated by comparing the IC50 of the test compound to the IC50 of unlabeled estradiol.
MCF-7 Cell Proliferation Assay (E-Screen)
This assay utilizes the estrogen-responsive human breast cancer cell line, MCF-7, to measure the proliferative effects of estrogenic compounds.
Protocol Outline:
-
Cell Culture: MCF-7 cells are cultured in a phenol (B47542) red-free medium supplemented with charcoal-dextran stripped fetal bovine serum to eliminate any exogenous estrogens.[8][9]
-
Cell Seeding: Cells are seeded into 96-well plates at a low density.[8]
-
Treatment: After allowing the cells to attach, they are treated with various concentrations of the test compound (this compound or DDT), a vehicle control, and a positive control (estradiol).
-
Incubation: The cells are incubated for a period of 6 days to allow for cell proliferation.[8]
-
Quantification of Cell Proliferation: Cell proliferation can be measured using various methods, such as staining with crystal violet and measuring absorbance, or using assays that measure DNA content or metabolic activity.[10][11]
-
Data Analysis: A dose-response curve is generated, and the EC50 value (the concentration of the test compound that induces a half-maximal proliferative response) is calculated. The relative proliferative potency is determined by comparing the EC50 of the test compound to that of estradiol.
Uterotrophic Assay in Rodents
This in vivo bioassay is a standard method for assessing the estrogenic activity of a chemical by measuring the increase in uterine weight in immature or ovariectomized female rodents.
Protocol Outline:
-
Animal Model: Immature or ovariectomized female rats or mice are used as they have low levels of endogenous estrogens, providing a sensitive model to detect estrogenic effects.[12][13]
-
Dosing: The animals are administered the test compound (this compound or DDT) daily for three consecutive days via oral gavage or subcutaneous injection. A vehicle control group and a positive control group (treated with a known estrogen like estradiol) are included.[13]
-
Necropsy: On the day after the final dose, the animals are euthanized, and their uteri are carefully dissected and weighed (both wet and blotted weight).[13]
-
Data Analysis: The uterine weights of the treated groups are compared to the vehicle control group. A statistically significant increase in uterine weight is indicative of estrogenic activity.
Yeast Two-Hybrid (Y2H) Assay for Estrogenicity
The Y2H system is a molecular biology technique used to detect protein-protein interactions and can be adapted to screen for compounds that activate the estrogen receptor.
Protocol Outline:
-
Yeast Strain and Plasmids: A genetically engineered yeast strain is used, which contains reporter genes (e.g., lacZ) under the control of a promoter with estrogen response elements. Two plasmids are introduced into the yeast: one expressing the estrogen receptor ligand-binding domain fused to a DNA-binding domain (DBD), and the other expressing a coactivator protein fused to a transcriptional activation domain (AD).
-
Transformation: The plasmids are transformed into the yeast cells.[14]
-
Treatment: The transformed yeast cells are grown in a medium containing the test compound (this compound or DDT).
-
Reporter Gene Activation: If the test compound binds to the estrogen receptor, it causes a conformational change that allows the recruitment of the coactivator. This brings the DBD and AD into close proximity, reconstituting a functional transcription factor that activates the expression of the reporter gene.
-
Detection: The expression of the reporter gene is detected. For the lacZ gene, this is typically done using a colorimetric assay with a substrate like ONPG or X-gal, which produces a colored product.[15]
-
Data Analysis: The intensity of the color produced is proportional to the estrogenic activity of the test compound. A dose-response curve can be generated to determine the EC50 value.
References
- 1. Estrogenic activity of the insecticide this compound (Kepone) and interaction with uterine estrogen receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Agrochemicals with Estrogenic Endocrine Disrupting Properties: Lessons Learned? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. Estrogenic activity of the insecticide this compound (Kepone) and interaction with uterine estrogen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. pnas.org [pnas.org]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Critical parameters in the MCF-7 cell proliferation bioassay (E-Screen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. mdpi.com [mdpi.com]
- 13. urosphere.com [urosphere.com]
- 14. Principle and Protocol of Yeast Two Hybrid System - Creative BioMart [creativebiomart.net]
- 15. researchgate.net [researchgate.net]
Performance Showdown: A Comparative Guide to Sorbents for Chlordecone Removal
For researchers, scientists, and drug development professionals navigating the challenge of chlordecone contamination, selecting an effective sorbent is a critical step. This guide provides an objective comparison of the performance of various sorbents—activated carbon, biochar, and clays (B1170129)—for the removal of the persistent organic pollutant, this compound. The following analysis is supported by experimental data to aid in the selection of the most suitable material for remediation and research applications.
This compound, a persistent organochlorine pesticide, poses significant environmental and health risks due to its recalcitrance and bioaccumulation. Adsorption has emerged as a promising remediation strategy, with a variety of sorbent materials being investigated for their efficacy in sequestering this hazardous compound from aqueous environments. This guide delves into a comparative analysis of commonly studied sorbents, presenting key performance indicators and the experimental methodologies used to derive them.
Quantitative Performance Comparison of Sorbents for this compound Removal
The effectiveness of a sorbent is determined by several key parameters, including its adsorption capacity and the kinetics of the adsorption process. The table below summarizes the performance of different sorbents for this compound removal based on data from various experimental studies.
| Sorbent Material | Precursor/Type | Adsorption Capacity (qmax) | Kinetic Model | Isotherm Model | Reference |
| Activated Carbon | Date Stones | 19.8 µg/g | Pseudo-Second-Order | Langmuir, Freundlich | [1][2][3] |
| Sugarcane Bagasse | 7.5 - 139 µg/g (pH dependent) | - | - | [4] | |
| Commercial | 48.6 µg/g | Pseudo-Second-Order | Langmuir | [5] | |
| Commercial (FeO-Nanoparticle modified) | 79.8 µg/g | Pseudo-Second-Order | Langmuir | [5] | |
| Biochar | Oak and Coconut Shell | Reduction in environmental availability demonstrated, but specific qmax not provided. | - | - | [6] |
| Clay Minerals | Allophane | High retention in soil due to tortuous mesoporosity, suggesting physical trapping rather than surface adsorption. Quantitative qmax from aqueous solution not available. | - | - |
In-Depth Look at Sorbent Performance
Activated Carbon (AC) stands out as a widely studied and effective sorbent for this compound. Its high specific surface area and porous structure provide ample sites for the adsorption of organic molecules. Studies have shown that the adsorption capacity of activated carbon is influenced by the precursor material and the activation process. For instance, activated carbon derived from date stones exhibited a maximum adsorption capacity of 19.8 µg/g, with the adsorption process being well-described by the pseudo-second-order kinetic model and both Langmuir and Freundlich isotherm models[1][2][3]. Furthermore, the pH of the solution can significantly impact the adsorption capacity, as seen with sugarcane bagasse-derived activated carbon, where capacities ranged from 7.5 to 139 µg/g[4]. Modification of activated carbon, such as with iron oxide nanoparticles, has been shown to enhance the adsorption capacity for this compound, demonstrating the potential for developing engineered sorbents with superior performance[5].
Biochar , a carbon-rich material produced from the pyrolysis of biomass, has been investigated as a lower-cost alternative to activated carbon. While studies have shown that the application of biochar to contaminated soils can reduce the environmental availability of this compound, specific data on its adsorption capacity from aqueous solutions are less prevalent in the reviewed literature[6]. The performance of biochar is highly dependent on the feedstock and pyrolysis conditions, which influence its surface area, pore structure, and surface chemistry.
Clay Minerals , particularly those with specific microstructures like allophane, have been noted for their ability to retain this compound in soil matrices. This retention is attributed more to physical trapping within the clay's tortuous mesoporosity rather than classical surface adsorption. While this is significant for in-situ soil remediation, the direct application of clays as adsorbents in water treatment for this compound removal requires further investigation to quantify their adsorption capacities and kinetics.
Experimental Protocols
The data presented in this guide are derived from batch adsorption studies, a common method for evaluating sorbent performance. Below are generalized experimental protocols based on the cited literature.
Batch Adsorption Experiments
A typical batch adsorption experiment involves the following steps:
-
Sorbent Preparation: The sorbent material (e.g., activated carbon, biochar) is washed with deionized water to remove impurities and then dried in an oven at a specific temperature (e.g., 105°C) until a constant weight is achieved.
-
Adsorbate Solution Preparation: A stock solution of this compound is prepared by dissolving a known amount of the compound in a suitable solvent (e.g., methanol) and then diluting it with deionized water to achieve the desired initial concentration.
-
Adsorption Process: A predetermined mass of the sorbent is added to a fixed volume of the this compound solution in a series of flasks. The flasks are then agitated in a shaker at a constant speed and temperature for a specified contact time. The pH of the solution may be adjusted to investigate its effect on adsorption.
-
Sample Analysis: At predetermined time intervals, samples are withdrawn from the flasks, and the solid sorbent is separated from the solution by centrifugation or filtration. The concentration of this compound remaining in the solution is then determined using an appropriate analytical technique.
-
Data Analysis: The amount of this compound adsorbed per unit mass of the sorbent at equilibrium (qe) is calculated. The experimental data are then fitted to various kinetic and isotherm models to determine the adsorption mechanism and capacity.
Analytical Methods for this compound Quantification
Accurate quantification of this compound in aqueous samples is crucial for assessing sorbent performance. The most commonly employed analytical techniques are:
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or mass spectrometry (MS) detector is a widely used method for the separation and quantification of this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of this compound, often requiring a derivatization step to improve its volatility and thermal stability.
Sample preparation for these analyses typically involves a liquid-liquid extraction or solid-phase extraction to concentrate the analyte and remove interfering substances from the matrix.
Visualizing the Sorbent Comparison Workflow
The process of comparing different sorbents for this compound removal can be visualized as a logical workflow, from initial material characterization to the final performance evaluation.
Workflow for comparing the performance of different sorbents for this compound removal.
References
- 1. researchgate.net [researchgate.net]
- 2. Adsorption Isotherm and Kinetic Modeling of this compound on Activated Carbon Derived from Date Stones [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. fingerlakesbiochar.com [fingerlakesbiochar.com]
A Comparative Guide to the Validation of Toxicokinetic Models for Chlordecone in Wildlife and Other Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated toxicokinetic (TK) models for Chlordecone, a persistent organochlorine pesticide, with a focus on its behavior in wildlife. Due to a scarcity of validated TK models for a wide range of wildlife, this document draws comparisons between well-established models in laboratory and agricultural animals and the current understanding of this compound's bioaccumulation and kinetics in wild species. Experimental data and detailed protocols underpinning these models are presented to offer a clear and objective assessment.
Overview of Toxicokinetic Models for this compound
Toxicokinetic models are essential tools for understanding the absorption, distribution, metabolism, and excretion (ADME) of chemicals like this compound in living organisms. For this compound, two main types of models have been developed and validated in non-wildlife species:
-
Physiologically Based Pharmacokinetic (PBPK) Models: These are multi-compartment models that simulate the physiological processes governing the fate of a chemical in the body. A PBPK model for this compound has been extensively developed and validated in rats.
-
Compartmental Toxicokinetic Models: These models use a more simplified approach, representing the body as a series of interconnected compartments. Two-compartmental models have been successfully applied to describe this compound kinetics in several livestock species.
Validated toxicokinetic models for this compound in a diverse range of wildlife are currently lacking in the scientific literature. However, bioaccumulation models for other persistent organic pollutants (POPs) in avian species can provide a framework for comparison.
Data Presentation: A Comparative Summary of Model Validation
The following tables summarize the quantitative data from key studies that have validated toxicokinetic models for this compound in various animal species.
Table 1: Physiologically Based Pharmacokinetic (PBPK) Model Validation in Rats
| Parameter | Egle et al. (1978) Validation Data | Bungay et al. (1981) Validation Data | Model Performance |
| Species | Sprague-Dawley Rat | Rat | - |
| Dose | Single oral dose of 40 mg/kg | Single intravenous dose of 1 mg/kg | - |
| Vehicle | Corn oil | - | - |
| Key Findings | ~90% of the oral dose was absorbed.[1] Elimination half-life in blood was multiphasic (8.5 days for the first 4 weeks, 24 days from week 4-8, and 45 days beyond 14 weeks).[2] | Provided data on the distribution of this compound following intravenous administration.[2] | The rat PBPK model, calibrated with these datasets, showed reasonable predictability for both single and repetitive doses.[2] |
| Tissues Analyzed | Blood, liver, adipose tissue, feces, urine[2] | Blood, liver, adipose tissue[2] | - |
Table 2: Compartmental Model Validation in Livestock Species
| Parameter | Goats (Fournier et al.) | Ewes (Fournier et al., Saint-Hilaire et al.) | Pigs (Fourcot et al.) |
| Model Type | Two-compartmental | Two-compartmental[3] | Bicompartmental[4] |
| Dose | Single intravenous or oral dose of 1 mg/kg[5] | Intravenous doses of 0.04, 0.2, or 1 mg/kg[3] | Single intravenous dose of 1 mg/kg[4] |
| Key Findings | This compound is almost completely absorbed after oral administration. The elimination half-life in serum was approximately 20 days.[5] | The mean elimination half-life in serum was 24 days.[3] The elimination kinetics were linear in the tested dose range.[3] | A bicompartmental model best described the kinetics in serum. Average daily gain was a key covariate influencing inter-individual variability.[4] |
| Tissues Analyzed | Blood serum[5] | Blood serum[3] | Blood serum[4] |
Experimental Protocols: Methodologies for Model Validation
Detailed experimental protocols are crucial for the objective evaluation of toxicokinetic models. The following sections outline the methodologies used in the key validation studies.
PBPK Model Validation in Rats (Egle et al., 1978 & Bungay et al., 1981)
-
Study Design: Male Sprague-Dawley rats were administered a single dose of ¹⁴C-labeled this compound either orally (40 mg/kg in corn oil) or intravenously (1 mg/kg).[1][2]
-
Sample Collection: Blood, liver, adipose tissue, feces, and urine were collected at multiple time points up to 182 days post-dosing.[2]
-
Analytical Method: Radioactivity was measured to determine the concentration of this compound and its metabolites in the collected samples.
-
Model Calibration and Validation: The collected data on the time-course of this compound concentrations in different tissues and excreta were used to calibrate and validate the seven-compartment PBPK model. The model's predictability was assessed by comparing its simulations with the experimental data from these and other studies.[2]
Compartmental Model Validation in Goats (Fournier et al.)
-
Study Design: Non-lactating goats were administered a single dose of this compound (1 mg/kg body weight) either intravenously (n=6) or orally (n=6).[5]
-
Sample Collection: Blood samples were collected at defined time points up to 160 days post-dosing.[5]
-
Analytical Method: this compound concentrations in serum were analyzed by high-resolution gas chromatography.[5]
-
Modeling: A two-compartmental model was applied to the serum concentration-time data to determine toxicokinetic parameters such as absorption rate and half-life. The oral and intravenous data were compared to determine the absolute bioavailability.[5]
Compartmental Model Validation in Ewes (Fournier et al., Saint-Hilaire et al.)
-
Study Design: Non-lactating adult ewes were administered a single intravenous dose of this compound at 0.04, 0.2, or 1 mg/kg body weight (n=5 per dose group).[3]
-
Sample Collection: Blood samples were collected from time t=0 to t=84 days.[3]
-
Analytical Method: Serum samples were extracted using solid-phase extraction and analyzed by electron capture detection gas chromatography.[3]
-
Modeling: A two-compartmental model was fitted to the serum concentration kinetics. Statistical analysis was used to assess the linearity of the elimination parameters across the different doses.[3]
Compartmental Model Validation in Pigs (Fourcot et al.)
-
Study Design: Creole and Large White growing pigs were administered a single intravenous dose of this compound (1 mg/kg body weight).[4]
-
Sample Collection: Blood samples were collected from time t=0 to t=84 days.[4]
-
Analytical Method: this compound concentrations in serum were measured by GC-MS/MS.[4]
-
Modeling: A bicompartmental model was used to describe the this compound kinetics in serum, employing a nonlinear mixed-effects (NLME) approach to evaluate the influence of covariates like breed and growth rate.[4]
Comparison with Wildlife Toxicokinetic Models
Alternative Model: Avian BioAccumulation Model (ABAM) for POPs in Herring Gulls
The ABAM is a toxicokinetic-based model designed to predict the bioaccumulation of POPs in adult birds and their eggs. While not validated for this compound, its structure and validation process offer a valuable point of comparison.
-
Model Structure: ABAM incorporates a dynamic bioenergetics model to simulate dietary intake of POPs, considering factors like temperature, photoperiod, and reproductive stage. Clearance is described by a two-compartment toxicokinetic model.
-
Validation Approach: The model was validated by simulating the concentrations of DDE, dieldrin, mirex, and HCB in herring gull eggs from Lake Ontario and comparing the predictions to measured concentrations from field-collected eggs. The model's predictions were in excellent agreement with the measured data.
-
Potential Applicability to this compound: With species-specific parameterization, a model like ABAM could potentially be adapted to predict this compound bioaccumulation in wild birds. This would require data on this compound's dietary intake, partitioning behavior, and metabolic rates in the target avian species.
Visualizing the Validation Process and Model Structures
The following diagrams, generated using the DOT language, illustrate the experimental workflows and logical relationships in the validation of these toxicokinetic models.
Caption: Workflow for PBPK and compartmental model validation.
Caption: Structures of PBPK and two-compartmental models.
Conclusion and Future Directions
The validation of toxicokinetic models for this compound is well-established in laboratory rats and several livestock species. PBPK models in rats and two-compartmental models in goats, ewes, and pigs have been successfully validated using robust experimental data. These models provide valuable tools for risk assessment and understanding the disposition of this compound in these species.
A significant knowledge gap exists regarding the toxicokinetics of this compound in a diverse range of wildlife. While contamination has been documented in various wild animals, validated TK models are largely absent. Future research should prioritize the development and validation of such models in ecologically relevant wildlife species. This will require dedicated field and laboratory studies to generate the necessary data for model parameterization and validation. Adapting existing models for other POPs, such as the ABAM for birds, could provide a valuable starting point for these efforts. A more comprehensive understanding of this compound's toxicokinetics in wildlife is essential for accurately assessing the ecological risks posed by this persistent pollutant.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. This compound: development of a physiologically based pharmacokinetic tool to support human health risks assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linear toxicokinetic of this compound in ewe's serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modeling this compound toxicokinetics data in growing pigs using a nonlinear mixed-effects approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxicokinetics of this compound in goats: Implications for risk management in French West Indies - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of Chlordecone levels in different fish species
A comprehensive review of chlordecone levels across various fish species in the French West Indies, detailing contamination levels, analytical methodologies, and the ecological pathways of this persistent organic pollutant.
Fort-de-France, Martinique & Pointe-à-Pitre, Guadeloupe – Decades after its ban, the persistent organochlorine pesticide this compound continues to contaminate the aquatic ecosystems of Martinique and Guadeloupe. Used extensively in banana plantations from 1972 to 1993, this resilient chemical has seeped into soils and waterways, leading to significant bioaccumulation in local fauna, particularly fish.[1] This guide provides a comparative analysis of this compound levels in different fish species, offering crucial data for researchers, scientists, and public health professionals.
Quantitative Analysis of this compound Contamination
Studies conducted in the coastal waters of Guadeloupe and Martinique have revealed widespread contamination of marine life with this compound. The levels of contamination vary significantly among different species, influenced by their habitat, diet, and trophic level.[2][3] Detritivorous and omnivorous fish, especially those inhabiting mangrove ecosystems, have been found to contain the highest concentrations of this pesticide.[4][5]
Below is a summary of this compound concentrations measured in various fish species from the marine waters of Guadeloupe and Martinique. The data is compiled from several research studies and presented in micrograms per kilogram (µg/kg) of wet weight.
| Fish Species | Trophic Group | Location | Mean this compound Concentration (µg/kg ww) | Maximum this compound Concentration (µg/kg ww) |
| Oreochromis mossambicus (Mozambique Tilapia) | Detritivore | Guadeloupe | 156.4 ± 7.4 | 1036 |
| Mugil cephalus (Flathead Grey Mullet) | Detritivore | Guadeloupe | Not Specified | 705 |
| Mugil curema (White Mullet) | Detritivore | Guadeloupe | Not Specified | 690 |
| Centropomus undecimalis (Common Snook) | Carnivore | Guadeloupe | Not Specified | 628 |
| Chloroscombrus chrysurus (Atlantic Bumper) | Planktivore | Guadeloupe | Not Specified | 185 |
| Wild Red Tilapia | Not Specified | Martinique (Lézarde River) | Not Specified | 386 and 196 |
| Farmed Red Tilapia | Not Specified | Martinique | Not Specified | 132 |
| Various Marine Species | Various | Guadeloupe & Martinique | Highly variable | up to 1000 |
Data sourced from Dromard et al., 2016 and Coat et al., 2006.[2][6]
It is important to note that in 17.9% of the samples analyzed in one extensive study, this compound concentrations exceeded the maximum acceptable level of 20 µg/kg for fish as set by French regulations.[1]
Experimental Protocols for this compound Analysis
The accurate quantification of this compound in fish tissues is critical for monitoring and risk assessment. The following is a generalized protocol based on methodologies reported in the cited research.[2]
1. Sample Preparation:
-
Fish samples are collected from various locations.
-
Muscle tissue (fillet) is typically used for analysis. For smaller organisms, the entire body may be homogenized.
-
Samples are homogenized to ensure a uniform consistency.
2. Extraction:
-
A known weight of the homogenized tissue is subjected to solvent extraction.
-
Commonly used solvents include a mixture of hexane (B92381) and acetone (B3395972) or pentane (B18724) and acetone.
-
The extraction is performed to isolate the lipophilic this compound from the tissue matrix.
3. Clean-up:
-
The solvent extract, containing lipids and other co-extracted compounds, undergoes a clean-up procedure.
-
Florisil, a magnesium silicate (B1173343) adsorbent, is often used in a column chromatography setup to separate this compound from interfering substances.
4. Analytical Quantification:
-
The purified extract is then concentrated and analyzed using one of the following methods:
-
Gas Chromatography with Electron Capture Detection (GC-ECD): A highly sensitive technique for detecting halogenated compounds like this compound. The limit of quantification for this method is typically around 5 µg/kg (wet weight).[2]
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This method offers high selectivity and sensitivity, with a lower limit of quantification of approximately 3 µg/kg (wet weight).[2]
-
Visualizing the Contamination Pathway and Analysis Workflow
To better understand the processes of this compound contamination and analysis, the following diagrams have been generated using Graphviz.
References
- 1. ices.dk [ices.dk]
- 2. archimer.ifremer.fr [archimer.ifremer.fr]
- 3. archimer.ifremer.fr [archimer.ifremer.fr]
- 4. Assessment of the contamination of marine fauna by this compound in Guadeloupe and Martinique (Lesser Antilles) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. alr-journal.org [alr-journal.org]
Assessing the Uncertainty of Chlordecone Measurements in Food Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Chlordecone in various food matrices. It delves into the performance of different techniques, outlines detailed experimental protocols, and critically assesses the sources of uncertainty associated with these measurements. The aim is to equip researchers and scientists with the necessary information to select the most appropriate methods and to understand the confidence levels of the generated data.
Comparison of Analytical Method Performance
The accurate quantification of this compound, a persistent organochlorine pesticide, in complex food matrices is a significant analytical challenge. The choice of analytical technique and sample preparation method profoundly impacts the reliability of the results. Below is a summary of the performance of commonly employed methods.
| Analytical Technique | Extraction Method | Food Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Precision (RSD %) |
| LC-MS/MS | QuEChERS | Animal Livers (Bovine, Ovine, Porcine) | - | 1.36 | 70-120 | < 20 |
| LC-MS/MS | QuEChERS | Bovine Serum | - | 0.05 | - | - |
| LC-MS/MS | QuEChERS | Urine | - | 0.1 (µg/L) | 70-120 | < 20 |
| LC-MS/MS | QuEChERS | Feces | - | 3.2 | 70-120 | < 20 |
| LC-MS/MS | Isotopic Dilution | Animal Tissues | - | 3 | - | - |
| GC-MS | Accelerated Solvent Extraction | Soil | - | 1000 | 79 | - |
| GC-ECD | Liquid-Liquid Extraction | Eels | - | 10 | - | - |
| SPME-GC-MS | Solid-Phase Microextraction | Water | 0.0005 (ng/L) | 0.002 (ng/L) | - | - |
LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation; LC-MS/MS: Liquid Chromatography-tandem Mass Spectrometry; GC-MS: Gas Chromatography-Mass Spectrometry; GC-ECD: Gas Chromatography-Electron Capture Detector; SPME: Solid-Phase Microextraction; QuEChERS: Quick, Easy, Cheap, Effective, Rugged, and Safe.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for ensuring the reproducibility and accuracy of this compound measurements. Below is a representative protocol for the analysis of this compound in a fatty fish matrix using the QuEChERS extraction method followed by LC-MS/MS analysis.
Protocol: QuEChERS Extraction and LC-MS/MS Analysis of this compound in Fish Tissue
1. Sample Preparation:
- Homogenize a representative 10 g sample of fish tissue. For fatty matrices, a cryogenic grinding step with dry ice can improve homogeneity.
- Weigh 2 g of the homogenized sample into a 50 mL centrifuge tube.
2. Extraction:
- Add 10 mL of acetonitrile (B52724) to the centrifuge tube.
- Add an appropriate internal standard (e.g., ¹³C₁₀-Chlordecone) for isotopic dilution to correct for matrix effects and recovery losses.
- Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
- Shake vigorously for 1 minute.
- Centrifuge at 4000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
- Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing a cleanup sorbent mixture (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18).
- Vortex for 30 seconds.
- Centrifuge at 10,000 rpm for 5 minutes.
4. LC-MS/MS Analysis:
- Take an aliquot of the cleaned extract and dilute it with a suitable solvent (e.g., methanol (B129727)/water) if necessary.
- Inject the sample into the LC-MS/MS system.
- LC Conditions:
- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
- Mobile Phase: Gradient elution with water (A) and methanol (B), both containing a small percentage of a modifier like formic acid or ammonium (B1175870) formate.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- MS/MS Conditions:
- Ionization Mode: Electrospray Ionization (ESI) in negative mode.
- Acquisition Mode: Multiple Reaction Monitoring (MRM).
- Monitor at least two specific precursor-to-product ion transitions for this compound for quantification and confirmation.
Visualizing the Workflow and Uncertainty
To better understand the analytical process and the contributing factors to measurement uncertainty, the following diagrams have been generated.
The uncertainty in the final reported this compound concentration is an aggregation of uncertainties from each stage of the analytical process. A fishbone (Ishikawa) diagram is a useful tool to visualize these contributing sources.
Discussion on Uncertainty Contributions
The overall uncertainty of a this compound measurement is a composite of errors from multiple stages. A "top-down" approach, utilizing data from method validation and proficiency testing, is often employed to estimate the combined uncertainty.
-
Sampling: This is often the largest contributor to the overall uncertainty, with studies on pesticide residues suggesting it can account for 25-40% of the total uncertainty. The heterogeneous distribution of this compound in a food batch can lead to significant variability.
-
Sample Preparation: This stage, encompassing homogenization, extraction, and cleanup, is another major source of uncertainty. Inefficient extraction, analyte loss during cleanup, and matrix effects can introduce significant errors. For non-fatty matrices, the analytical variability, which includes sample preparation and instrumental analysis, can be estimated to have a relative standard deviation of around 25%.
-
Instrumental Analysis: While modern analytical instruments like LC-MS/MS are highly precise, they still contribute to the overall uncertainty through factors such as calibration curve fitting, instrument drift, and the precision of injections.
-
Reference Standards: The purity of the this compound standard and the accuracy of the preparation of standard solutions are critical for accurate quantification and contribute to the uncertainty budget.
Assessing the uncertainty of this compound measurements in food is a multifaceted process that requires careful consideration of the entire analytical chain. While advanced analytical techniques like LC-MS/MS coupled with efficient extraction methods like QuEChERS provide high sensitivity and accuracy, a thorough understanding and quantification of the associated uncertainties are paramount for reliable risk assessment and regulatory compliance. Researchers should prioritize the validation of their methods, participate in proficiency testing schemes, and clearly report the measurement uncertainty alongside their results to ensure the data is fit for its intended purpose.
A Comparative Guide to Chlordecone Extraction Efficiency from Different Soil Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of chlordecone extraction efficiencies from various soil matrices, supported by experimental data. It is intended to assist researchers in selecting the most appropriate analytical methods for the determination of this persistent organic pollutant in environmental samples. This compound's strong affinity for soil, particularly those rich in organic matter and specific clay minerals, presents a significant analytical challenge.[1]
Data Summary
The extraction efficiency of this compound is highly dependent on both the soil type and the extraction methodology employed. Andosols, rich in allophane clays (B1170129) and organic matter, are particularly challenging matrices from which to extract this compound.[1][2] The following table summarizes quantitative data on the extraction efficiency of this compound from different soil types using various methods.
| Soil Type | Extraction Method | Solvent/Fiber | Recovery Rate (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| Not Specified | Accelerated Solvent Extraction (ASE) | Not Specified | 79 (mean) | - | 1 mg/kg | [3] |
| Not Specified | Accelerated Solvent Extraction (ASE) | Not Specified | 81 | - | - | [3] |
| Andosol | Solid-Phase Microextraction (SPME) | Not Specified | - | 15.0 ng/kg dw | 80.0 ng/kg dw | [4] |
| Not Specified | Liquid-Liquid Extraction | Acetone/Hexane (15%/85%) | 64 ± 9 | - | - | [5] |
| Andosol, Nitisol, Ferralsol, Fluvisol | Isotope Dilution GC-MS | Not Specified | - | 8.84 µg/kg (instrumental) | - | [6][7] |
| Andosol, Nitisol, Ferralsol | Pressurized Liquid Extraction (PLE) | Not Specified | Efficiency corrected with surrogate and internal standard | - | 0.03 mg/kg | [8] |
Note: A direct comparison of recovery rates across different studies should be made with caution due to variations in experimental conditions, soil composition, and spiking levels. The use of ¹³C-labeled internal standards is a robust method for accurately quantifying extraction yields, especially from complex matrices like soil.[1]
Experimental Protocols
Detailed methodologies for the key extraction techniques are outlined below.
Protocol 1: Accelerated Solvent Extraction (ASE)
This method utilizes elevated temperature and pressure to enhance the extraction efficiency of this compound from soil matrices.[1]
Materials:
-
Accelerated Solvent Extractor (ASE) system
-
Extraction cells (typically 33 mL)
-
Diatomaceous earth or sand
-
Solvent (e.g., Dichloromethane (B109758) or Hexane/Acetone mixture)
-
Glass fiber filters
-
Collection vials
-
Nitrogen evaporator
-
Gas chromatograph with a mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Air-dry the soil sample and sieve it to ensure homogeneity.
-
Cell Loading: Place a glass fiber filter at the bottom of the extraction cell. Mix the soil sample with an equal amount of diatomaceous earth and load it into the cell. Add a known amount of ¹³C₁₀-chlordecone internal standard. Fill the remaining void space in the cell with diatomaceous earth.
-
Extraction: Place the loaded cell into the ASE system. Set the extraction parameters (e.g., temperature: 100°C, pressure: 1500 psi, static time: 5 min, number of cycles: 2). Use dichloromethane as the extraction solvent.
-
Extract Collection: Collect the extract in a pre-weighed vial.
-
Concentration: Concentrate the extract to a final volume of approximately 1 mL using a nitrogen evaporator.
-
Clean-up (if necessary): For soils with high organic matter content, a clean-up step using a Florisil cartridge may be required to remove interfering co-extractants.[1]
-
Analysis: Analyze the final extract using GC-MS.
Protocol 2: Solid-Phase Microextraction (SPME)
SPME is a solvent-free extraction technique that relies on the partitioning of the analyte between the sample matrix and a coated fiber.[1][4]
Materials:
-
SPME fiber assembly (e.g., Polydimethylsiloxane - PDMS)
-
Heated magnetic stirrer
-
Vials with PTFE-lined septa
-
Gas chromatograph with a mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Place a small amount of the soil sample (e.g., 0.5 g) into a vial. Add a defined volume of water to create a slurry. Spike with an internal standard.
-
Extraction: Place the vial on a heated magnetic stirrer. Expose the SPME fiber to the headspace above the soil slurry. Heat the sample (e.g., to 80°C) and stir for a defined period (e.g., 30 minutes) to allow for the partitioning of this compound onto the fiber.[4]
-
Desorption and Analysis: Retract the fiber into the needle and introduce it into the hot inlet of the GC for thermal desorption of the analyte onto the analytical column. Analyze using GC-MS.
Protocol 3: Pressurized Liquid Extraction (PLE)
Similar to ASE, PLE uses solvents at elevated temperature and pressure to extract analytes.
Materials:
-
Pressurized Liquid Extraction system
-
Extraction cells
-
Appropriate solvents
-
Collection vials
-
Nitrogen evaporator
-
GC-MS system
Procedure:
-
Sample Preparation: Homogenize the soil sample.
-
Extraction: Mix the soil with a dispersing agent and place it in the extraction cell. Use a suitable solvent mixture. The system then heats and pressurizes the cell to extract the this compound.
-
Collection and Concentration: The extract is collected and then concentrated before analysis.
-
Analysis: The final extract is analyzed by GC-MS. For accurate quantification, a surrogate standard (like trans-nonachlor) can be used to correct for extraction efficiency, and an internal standard (¹³C this compound) can be added before analysis to account for matrix effects.[8]
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the extraction and analysis of this compound from soil samples.
Caption: A generalized workflow for this compound extraction and analysis from soil.
Signaling Pathways and Logical Relationships
Not applicable to the topic of chemical extraction efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. agritrop.cirad.fr [agritrop.cirad.fr]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Detection and quantification of this compound in contaminated soils from the French West Indies by GC-MS using the 13C10-chlordecone stable isotope as a tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
Safety Operating Guide
Proper Disposal of Chlordecone: A Comprehensive Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of Chlordecone, ensuring laboratory safety and environmental compliance.
For researchers, scientists, and drug development professionals, the proper management of hazardous chemical waste is paramount. This compound, a highly persistent and toxic organochlorine pesticide, requires stringent disposal procedures to mitigate risks to human health and the environment. This guide provides essential, step-by-step information for the safe handling and disposal of this compound waste in a laboratory setting.
Regulatory Classification and Disposal Parameters
This compound is classified as a hazardous waste, mandating specific disposal protocols under environmental regulations.[1] Adherence to these guidelines is crucial for legal compliance and responsible laboratory practice.
Table 1: Regulatory and Disposal Information for this compound
| Parameter | Value/Guideline | Source |
| EPA Hazardous Waste Number | U142 | [1] |
| EU Waste Concentration Limit | 50 mg/kg | |
| Primary Disposal Method | High-Temperature Incineration | [2] |
Table 2: Recommended Incineration Parameters for Chlorinated Pesticides
| Parameter | Recommended Value | Source |
| Temperature | ≥ 1000°C | [3] |
| Residence Time | ≥ 2 seconds | [3] |
| Destruction Efficiency | > 99.99% | [3] |
Note: While this compound decomposes at 350°C, high-temperature incineration is recommended to ensure complete destruction of this stable molecule and its hazardous byproducts.[1]
Laboratory Spill Management Protocol
Immediate and appropriate action in the event of a this compound spill is critical to contain the substance and prevent exposure.
Experimental Protocol: this compound Spill Cleanup
Objective: To safely decontaminate a laboratory area following a small-scale this compound spill.
Materials:
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles with side shields, disposable lab coat, and a respirator with appropriate cartridges for organic vapors and particulates.
-
Absorbent material (e.g., vermiculite, clay-based absorbent).
-
Waste container: A designated, leak-proof, and clearly labeled hazardous waste container.
-
Scoop and brush (non-sparking).
-
Decontamination solution (e.g., a strong detergent solution).
-
Sealable plastic bags.
Procedure:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Before beginning cleanup, ensure all necessary personal protective equipment is worn.
-
Contain the Spill: For liquid spills, create a dike around the spill using absorbent material to prevent it from spreading.
-
Absorb the Spill:
-
For liquid spills: Gently cover the spill with absorbent material, working from the outside in.
-
For solid spills: Carefully cover the powder with a damp cloth or paper towel to prevent dust from becoming airborne.
-
-
Collect the Waste: Using a non-sparking scoop and brush, carefully collect the absorbed material or the solid spill and place it into the designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area thoroughly with a strong detergent solution. All cleaning materials (e.g., wipes, paper towels) must be treated as hazardous waste and placed in the same container.
-
Package and Label Waste: Securely seal the hazardous waste container. Label the container clearly as "this compound Waste" and include the date of the spill.
-
Dispose of PPE: All disposable PPE used during the cleanup must be placed in a sealed plastic bag and disposed of as hazardous waste.
-
Seek Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.[4]
This compound Disposal Workflow
The following diagram illustrates the step-by-step process for the proper disposal of this compound waste from a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Advanced Disposal and Degradation Research
While high-temperature incineration is the standard disposal method, research into alternative degradation techniques for this compound is ongoing. These methods are primarily for large-scale remediation and are not typically performed in a standard laboratory setting for waste disposal.
Experimental Protocols from Research Studies:
-
Microbial Degradation: Studies have explored the use of anaerobic microbial consortia to degrade this compound.[5] In these experiments, this compound-contaminated soil or sludge is used as an inoculum in a minimal medium under anaerobic conditions.[5] The degradation process and the formation of metabolites are monitored over an extended period using gas chromatography-mass spectrometry (GC-MS).[5]
-
Photolysis and Ozonation: Research has shown that this compound in aqueous solutions can be degraded by direct photolysis (exposure to UV light) and, to a lesser extent, by ozonation.[6] These studies typically involve preparing a standard solution of this compound and subjecting it to controlled UV irradiation or ozone bubbling.[6] The degradation rate is then quantified using high-performance liquid chromatography (HPLC).[6]
These research protocols highlight potential future avenues for this compound remediation but underscore the complexity of its degradation, reinforcing the current best practice of professional disposal for laboratory-generated waste.
By adhering to the rigorous procedures outlined in this guide, laboratory professionals can ensure the safe management of this compound waste, protecting themselves, their colleagues, and the environment.
References
- 1. This compound | C10Cl10O | CID 299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. benchchem.com [benchchem.com]
- 5. Microbial Degradation of a Recalcitrant Pesticide: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
